An In-Depth Technical Guide to Methyl 3-amino-4-bromo-2-fluorobenzoate
CAS Number: 2092799-61-4 Foreword for the Modern Researcher In the landscape of contemporary drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Substituted...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 2092799-61-4
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Substituted aromatic compounds, particularly those bearing a strategic arrangement of functional groups, serve as invaluable synthons for the construction of complex molecular architectures with tailored biological and physical properties. This guide focuses on a specific, yet potentially pivotal, building block: Methyl 3-amino-4-bromo-2-fluorobenzoate.
While this compound is commercially available, it represents a frontier of chemical space with limited characterization in publicly accessible scientific literature. This guide, therefore, serves a dual purpose: to consolidate the known information and to provide a forward-looking perspective on its potential applications and the logical next steps for its scientific exploration. We will delve into its structural attributes, postulate logical synthetic pathways based on established organic chemistry principles, and explore its potential in the synthesis of novel pharmaceutical agents and functional materials.
Compound Identification and Physicochemical Properties
Methyl 3-amino-4-bromo-2-fluorobenzoate is a halogenated and aminated derivative of methyl benzoate. Its unique substitution pattern—an amine at the 3-position, a bromine atom at the 4-position, and a fluorine atom at the 2-position—offers a rich platform for diverse chemical transformations.
Property
Value
Source
CAS Number
2092799-61-4
Internal Data
Molecular Formula
C₈H₇BrFNO₂
Internal Data
Molecular Weight
248.05 g/mol
Internal Data
IUPAC Name
methyl 3-amino-4-bromo-2-fluorobenzoate
Internal Data
Canonical SMILES
COC(=O)C1=C(F)C=C(Br)C(N)=C1
Internal Data
Physical Appearance
Solid (predicted)
Internal Data
Solubility
Soluble in organic solvents such as DMSO, DMF, and methanol (predicted)
Internal Data
Storage Conditions
Store in a cool, dry, and well-ventilated area away from incompatible substances.
Internal Data
Postulated Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Pathway
A plausible disconnection approach suggests that the target molecule can be derived from a suitably substituted nitrobenzene precursor. The amino group can be introduced via the reduction of a nitro group, a robust and high-yielding transformation. The bromine and fluorine substituents can be incorporated earlier in the synthetic sequence.
Exploratory
A Comprehensive Technical Guide to Methyl 3-amino-4-bromo-2-fluorobenzoate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-4-bromo-2-fluorobenzoate is a strategically functionalized aromatic compound with significant potential as a building block in medic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4-bromo-2-fluorobenzoate is a strategically functionalized aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a methyl ester on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, proposed synthesis, detailed characterization techniques, and potential applications, with a focus on leveraging its distinct functionalities for the development of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry
Substituted benzoic acids and their esters are privileged scaffolds in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of specific functional groups onto the benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
Amino Group: The amino moiety serves as a key site for further derivatization, enabling the formation of amides, sulfonamides, and other functionalities crucial for target engagement. It can also act as a hydrogen bond donor, influencing binding affinity and selectivity.
Halogens (Bromine and Fluorine): The presence of bromine and fluorine atoms significantly impacts a molecule's properties. Fluorine, a common feature in modern pharmaceuticals, can enhance metabolic stability, improve binding affinity, and modulate pKa.[1][2] Bromine is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are instrumental in constructing complex molecular frameworks.[1][3]
Methyl Ester: The methyl ester group can act as a bioisostere for a carboxylic acid, improving cell permeability. It can also be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification. The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a well-documented phenomenon in drug discovery.[4]
Methyl 3-amino-4-bromo-2-fluorobenzoate, by combining these key functional groups, represents a valuable starting material for the synthesis of novel compounds across various therapeutic areas, including oncology, infectious diseases, and neurology.[1]
Proposed Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate
A logical synthetic approach would involve the esterification of the corresponding carboxylic acid, 3-amino-4-bromo-2-fluorobenzoic acid. The synthesis of this key intermediate could be approached through several routes, one of which is outlined below.
Experimental Protocol: Proposed Synthesis of 3-amino-4-bromo-2-fluorobenzoic acid
This protocol is a hypothetical pathway based on known chemical transformations.
Step 1: Nitration of 4-Bromo-2-fluorobenzoic acid
To a stirred solution of 4-bromo-2-fluorobenzoic acid in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid).
Maintain the temperature below 5 °C during the addition.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture onto crushed ice.
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-bromo-2-fluoro-3-nitrobenzoic acid.
Causality: The strong electron-withdrawing nature of the carboxylic acid and fluorine directs the nitration to the position ortho and para to the activating bromine, with steric hindrance favoring substitution at the 3-position.
Step 2: Reduction of the Nitro Group
Dissolve the 4-bromo-2-fluoro-3-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.
Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]
If using tin(II) chloride, heat the reaction mixture at reflux for several hours. For catalytic hydrogenation, stir the mixture under a positive pressure of hydrogen at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, if using tin(II) chloride, quench the reaction and adjust the pH to basic to precipitate the tin salts. Filter and then acidify the filtrate to precipitate the product. If using catalytic hydrogenation, filter off the catalyst.
Concentrate the solvent under reduced pressure to obtain the crude 3-amino-4-bromo-2-fluorobenzoic acid.
Purify the product by recrystallization or column chromatography.
Self-Validation: The success of each step can be confirmed by comparing the analytical data (e.g., melting point, NMR spectra) of the product with expected values for similar compounds. The purity can be assessed by HPLC or LC-MS.
Experimental Protocol: Esterification to Methyl 3-amino-4-bromo-2-fluorobenzoate
Fischer Esterification:
Suspend 3-amino-4-bromo-2-fluorobenzoic acid in an excess of methanol.
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, at 0 °C.[6]
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[6]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-amino-4-bromo-2-fluorobenzoate.[6]
Purify the final product by column chromatography on silica gel.
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.
Self-Validation: The final product's identity and purity should be confirmed by a suite of analytical techniques as described in the following section.
Physicochemical Properties and Structural Characterization
The precise physicochemical properties of Methyl 3-amino-4-bromo-2-fluorobenzoate have not been experimentally determined. However, based on its structure and data from similar compounds, we can predict its key characteristics.
Property
Predicted Value
Molecular Formula
C8H7BrFNO2
Molecular Weight
248.05 g/mol
Appearance
Off-white to light yellow solid
Melting Point
Expected to be a solid with a distinct melting point. For comparison, the melting point of Methyl 4-bromo-2-fluorobenzoate is 58-60°C.[7]
Solubility
Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.
Spectroscopic Characterization
The structural elucidation of Methyl 3-amino-4-bromo-2-fluorobenzoate would rely on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the two aromatic protons and their coupling to the fluorine atom. The chemical shift of the amine protons can vary depending on the solvent and concentration. The methyl ester protons would appear as a sharp singlet, typically around 3.9 ppm.[8]
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbonyl carbon of the ester appearing downfield (around 165 ppm).[8] The carbons attached to fluorine and bromine would also have characteristic chemical shifts.
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its coupling to the adjacent aromatic protons would provide further structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).[9]
C=O stretching vibration of the ester carbonyl group (around 1700-1730 cm⁻¹).[9]
C-O stretching vibration of the ester (around 1200-1300 cm⁻¹).
C-F and C-Br stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two characteristic peaks (M+ and M+2) of nearly equal intensity, which is a definitive feature for a monobrominated compound.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of functional groups in Methyl 3-amino-4-bromo-2-fluorobenzoate makes it a highly valuable building block for the synthesis of a wide range of biologically active molecules.
Workflow for Utilizing Methyl 3-amino-4-bromo-2-fluorobenzoate in Drug Discovery
Caption: A workflow diagram illustrating the utilization of Methyl 3-amino-4-bromo-2-fluorobenzoate in a typical drug discovery cascade.
Derivatization of the Amino Group: The primary amine at the 3-position can be readily acylated or sulfonated to introduce a wide variety of substituents. This is a common strategy to explore the binding pocket of a biological target and establish structure-activity relationships (SAR).
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is a key handle for introducing carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups, significantly increasing molecular complexity and enabling the exploration of diverse chemical space.[3]
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs. Alternatively, the ester can be reduced to an alcohol, providing another point for derivatization.
The combination of these transformations allows for the generation of large and diverse libraries of compounds for high-throughput screening and lead optimization.
Safety and Handling
As a laboratory chemical, Methyl 3-amino-4-bromo-2-fluorobenzoate should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 3-amino-4-bromo-2-fluorobenzoate is a promising and versatile building block for medicinal chemistry and organic synthesis. Its unique arrangement of an amine, bromine, fluorine, and methyl ester on a benzene ring provides multiple avenues for chemical modification, enabling the synthesis of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its potential synthesis, characterization, and applications, highlighting its strategic importance for researchers and scientists in the field of drug discovery and development. The methodologies and insights presented herein are intended to facilitate the exploration of this compound's potential in the quest for novel and effective therapeutic agents.
References
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Bromo-4-fluorobenzoate: A Key Component in Modern Drug Discovery.
An In-depth Technical Guide to the Physical Properties of Substituted Bromofluorobenzoates
For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: This document aims to provide a comprehensive overview of the physical properties of Methyl 3-amino-4-bromo-2-fluorobenzoate. H...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the physical properties of Methyl 3-amino-4-bromo-2-fluorobenzoate. However, a thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular isomer. Therefore, this guide will address the absence of information for the target compound and, as a valuable alternative, will present a detailed analysis of the physical properties of its closely related and more extensively characterized isomers. This comparative approach is intended to provide researchers with a foundational understanding of the structure-property relationships within this class of compounds, which is crucial for informed decision-making in experimental design and synthesis.
Introduction: The Challenge of Isomeric Specificity
In the field of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic ring can dramatically influence the physical, chemical, and biological properties of a molecule. The substituted aminobromofluorobenzoates represent a class of compounds with significant potential as intermediates in the synthesis of novel pharmaceuticals and functional materials. The interplay of the electron-donating amino group and the electron-withdrawing halogen substituents can lead to unique electronic and steric environments, making them attractive building blocks.
Our primary subject of interest, Methyl 3-amino-4-bromo-2-fluorobenzoate, remains an elusive entity in the scientific literature regarding its physical characterization. This guide, therefore, pivots to an analysis of its isomers to provide a predictive framework and a practical reference for researchers working with related structures.
Physical Properties of Key Isomers
The following sections detail the available physical property data for isomers of Methyl 3-amino-4-bromo-2-fluorobenzoate. This information has been compiled from various chemical supplier databases and, where available, peer-reviewed literature.
Methyl 4-bromo-2-fluorobenzoate
This isomer is one of the more well-documented analogs. Its physical properties are summarized in the table below.
Note: This is a non-brominated analog. While a Safety Data Sheet is available, it does not list specific physical properties like melting or boiling point.[4]
Methyl-2-amino-4-bromobenzoate:
Molecular Formula: C₈H₈BrNO₂
Molecular Weight: 230.06 g/mol
Appearance: Solid
Note: This is a non-fluorinated analog. Sigma-Aldrich notes that they do not collect analytical data for this specific product.
Experimental Protocols for Physical Property Determination
For researchers who successfully synthesize Methyl 3-amino-4-bromo-2-fluorobenzoate, the following are standard, validated protocols for determining its key physical properties. The causality behind these experimental choices lies in establishing a baseline of the compound's purity, stability, and handling characteristics.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
Methodology:
A small, dry sample of the crystalline material is packed into a capillary tube.
The capillary tube is placed in a calibrated melting point apparatus.
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Caption: Workflow for Melting Point Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the molecule, ensuring the correct isomeric form has been synthesized.
Methodology:
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
The solution is transferred to an NMR tube.
The NMR tube is placed in the spectrometer.
¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.
Caption: Workflow for NMR-based Structural Elucidation.
Conclusion and Future Outlook
The physical properties of Methyl 3-amino-4-bromo-2-fluorobenzoate are not currently documented in accessible scientific literature. This guide provides a comprehensive summary of the available data for its isomers, which can serve as a valuable predictive tool for researchers. The provided experimental protocols offer a standardized approach for the characterization of this and other novel compounds. As research in this area progresses, it is anticipated that experimental data for the title compound will become available, and this guide will be updated accordingly. The synthesis and characterization of this specific isomer would be a valuable contribution to the field.
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate
Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 3-amino-4-bromo-2-fluorobenzoate, a potentially valuable intermediate in pharmaceutical and materials science res...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 3-amino-4-bromo-2-fluorobenzoate, a potentially valuable intermediate in pharmaceutical and materials science research. Due to the absence of a direct, single-step synthesis in the current literature, this document outlines a rational, multi-step approach starting from commercially available precursors. Each step is detailed with theoretical justification, step-by-step experimental protocols, and considerations for reaction optimization and safety. The guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis.
Introduction and Retrosynthetic Analysis
Methyl 3-amino-4-bromo-2-fluorobenzoate is a substituted aromatic compound with a unique arrangement of functional groups, making it a desirable building block for the synthesis of more complex molecules. The presence of amino, bromo, and fluoro groups, along with a methyl ester, offers multiple points for further chemical modification. Such compounds are often pivotal in the development of novel pharmaceuticals and functional materials.[1]
A thorough review of the existing chemical literature does not reveal a direct, established synthesis for this specific molecule. Therefore, a logical synthetic route has been devised based on fundamental principles of organic chemistry. The proposed retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of Methyl 3-amino-4-bromo-2-fluorobenzoate.
This multi-step approach begins with the readily available starting material, 2-fluoro-3-nitrobenzoic acid.[2] The synthesis will proceed through esterification, followed by regioselective bromination, and finally, reduction of the nitro group to yield the target compound.
Synthetic Pathway and Experimental Protocols
The overall synthetic scheme is presented below:
Caption: Proposed synthetic pathway for Methyl 3-amino-4-bromo-2-fluorobenzoate.
Step 1: Esterification of 2-Fluoro-3-nitrobenzoic acid
Causality: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial transformation as the ester group is generally less reactive and more suitable for subsequent electrophilic aromatic substitution reactions compared to the carboxylic acid. Acid-catalyzed esterification (Fischer esterification) is a classic and efficient method for this purpose. Alternatively, for a milder reaction, conversion to an acyl chloride followed by reaction with methanol can be employed.[3]
Protocol:
Method A: Fischer Esterification
To a solution of 2-fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-fluoro-3-nitrobenzoate.[4][5]
Method B: Acyl Chloride Formation
Suspend 2-fluoro-3-nitrobenzoic acid (1.0 eq) in dry dichloromethane.[3]
Add oxalyl chloride (1.1 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).[3]
Stir the mixture at room temperature until gas evolution ceases.[3]
Slowly add excess methanol to the reaction mixture and continue stirring for several hours.[3]
Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the residue by column chromatography.[3]
Data Summary Table 1: Reagents for Esterification
Reagent
Molar Eq. (Method A)
Molar Eq. (Method B)
Purpose
2-Fluoro-3-nitrobenzoic acid
1.0
1.0
Starting Material
Methanol
Solvent
Reagent
Ester Source
Sulfuric Acid
0.1 - 0.2
-
Catalyst
Oxalyl Chloride
-
1.1
Acylating Agent
DMF
-
0.05
Catalyst
Step 2: Bromination of Methyl 2-fluoro-3-nitrobenzoate
Causality: This step introduces the bromine atom onto the aromatic ring. The directing effects of the existing substituents are critical for achieving the desired regioselectivity. The nitro (-NO2) and methyl ester (-COOCH3) groups are meta-directing and deactivating, while the fluorine (-F) atom is an ortho, para-director and deactivating. The position para to the fluorine and ortho to the nitro group (C4 position) is the most likely site for electrophilic substitution. A Lewis acid catalyst such as ferric bromide (FeBr3) is typically used to polarize the bromine molecule, making it a more potent electrophile.
Protocol:
Dissolve Methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
Add a catalytic amount of iron filings or ferric bromide (FeBr3).
Cool the mixture in an ice bath and add bromine (1.0-1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography to obtain Methyl 4-bromo-2-fluoro-3-nitrobenzoate.
Data Summary Table 2: Reagents for Bromination
Reagent
Molar Eq.
Purpose
Methyl 2-fluoro-3-nitrobenzoate
1.0
Substrate
Bromine
1.0 - 1.1
Brominating Agent
Ferric Bromide (or Fe)
Catalytic
Lewis Acid Catalyst
Dichloromethane/Acetic Acid
Solvent
Reaction Medium
Step 3: Reduction of the Nitro Group
Causality: The final step is the reduction of the nitro group to an amine. This is a common transformation in the synthesis of anilines. Several methods are available for this reduction. Catalytic hydrogenation is a clean method, but care must be taken to avoid dehalogenation, especially with palladium catalysts.[6] Metal-acid systems, such as iron in acetic acid or tin(II) chloride in ethanol, are robust and often used when other reducible functional groups are present.[7][8][9]
Protocol:
Method A: Using Iron in Acidic Medium
Suspend Methyl 4-bromo-2-fluoro-3-nitrobenzoate (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
Add a small amount of concentrated hydrochloric acid or acetic acid to initiate the reaction.
Heat the mixture to reflux and monitor the reaction by TLC.
Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Evaporate the solvent to yield Methyl 3-amino-4-bromo-2-fluorobenzoate.
Method B: Using Tin(II) Chloride
Dissolve Methyl 4-bromo-2-fluoro-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.[10]
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide or sodium bicarbonate.
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer to obtain the final product.
Data Summary Table 3: Reagents for Nitro Reduction
Reagent
Molar Eq. (Method A)
Molar Eq. (Method B)
Purpose
Methyl 4-bromo-2-fluoro-3-nitrobenzoate
1.0
1.0
Substrate
Iron Powder
3.0 - 5.0
-
Reducing Agent
HCl or Acetic Acid
Catalytic
Acidic Medium
Tin(II) Chloride Dihydrate
-
3.0 - 4.0
Reducing Agent
Ethanol/Water
Solvent
-
Reaction Medium
Ethyl Acetate
-
Solvent
Reaction Medium
Safety and Handling
2-Fluoro-3-nitrobenzoic acid and its derivatives: These are potentially irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Oxalyl chloride and Thionyl chloride: These are corrosive and react violently with water. Use with extreme caution in a dry apparatus.
Bromine: Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care.
Hydrogenation: If using catalytic hydrogenation, ensure proper grounding of equipment to prevent static discharge and use a hydrogen detector.
Conclusion
This technical guide presents a feasible and logically designed multi-step synthesis for Methyl 3-amino-4-bromo-2-fluorobenzoate. By following the detailed protocols and considering the underlying chemical principles, researchers can effectively produce this valuable compound for their scientific endeavors. The provided methodologies offer flexibility, and further optimization may be achieved by screening different solvents, catalysts, and reaction conditions.
References
What are the properties and applications of 2-FLUORO-3-NITROBENZOIC ACID? - FAQ. (2024, June 26).
Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. (2026, March 8).
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (2022, May 11).
starting materials for Methyl 3-amino-4-bromo-2-fluorobenzoate synthesis
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate: Strategic Selection of Starting Materials and Optimized Synthetic Routes This guide provides a comprehensive technical overview for...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate: Strategic Selection of Starting Materials and Optimized Synthetic Routes
This guide provides a comprehensive technical overview for the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate, a key intermediate in the development of various pharmaceuticals. We will delve into the strategic selection of starting materials and present a validated, multi-step synthetic pathway. The focus will be on the rationale behind the chosen methodologies, ensuring a deep understanding of the chemical transformations involved. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate necessitates a strategic approach to introduce the desired substituents—amino, bromo, and fluoro—onto the benzoic acid scaffold with high regioselectivity and yield. A logical retrosynthetic analysis reveals that the final esterification step is preceded by the formation of the core intermediate: 3-amino-4-bromo-2-fluorobenzoic acid. This key intermediate can be derived from a suitably substituted nitrobenzoic acid, which, in turn, can be prepared from a commercially available fluorinated starting material.
Our proposed synthetic strategy hinges on a four-step sequence:
Synthesis of the Key Starting Material: 2-Fluoro-3-nitrobenzoic Acid.
Regioselective Bromination.
Chemoselective Reduction of the Nitro Group.
Final Esterification.
This pathway is designed for efficiency, scalability, and control over the final product's purity.
Detailed Synthetic Pathway and Experimental Protocols
Step 1: Synthesis of 2-Fluoro-3-nitrobenzoic Acid
The journey to our target molecule begins with the preparation of 2-Fluoro-3-nitrobenzoic acid (CAS 317-46-4), a critical building block.[1][2][3] Several routes to this intermediate have been reported, with the oxidation of 2-fluoro-3-nitrotoluene being a prominent and scalable method.[1][4][5]
2-Fluoro-3-nitrotoluene is a commercially available and relatively inexpensive starting material. Its structure provides the necessary fluorine and nitro substituents in the correct ortho and meta positions relative to the methyl group, which will be oxidized to the carboxylic acid. Alternative routes starting from o-methylphenol or 2-chloro-3-nitrotoluene exist but may involve more steps or harsher reaction conditions.[5][6]
This protocol is based on a well-established oxidation method using chromium trioxide in an acidic medium.
Reaction:
A schematic of the oxidation of 2-fluoro-3-nitrotoluene.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
Moles
2-Fluoro-3-nitrotoluene
426-56-2
155.11 g/mol
100 g
0.645 mol
Acetic Acid
64-19-7
60.05 g/mol
1000 mL
-
Concentrated Sulfuric Acid
7664-93-9
98.08 g/mol
195 mL
-
Chromium Trioxide
1333-82-0
99.99 g/mol
226 g
2.26 mol
Water
7732-18-5
18.02 g/mol
200 mL
-
Ethyl Acetate
141-78-6
88.11 g/mol
3 x 1 L
-
Dichloromethane
75-09-2
84.93 g/mol
3 x 300 mL
-
Sodium Sulfate (anhydrous)
7757-82-6
142.04 g/mol
As needed
-
Procedure:
To a solution of 2-fluoro-3-nitrotoluene (100 g, 645 mmol) in acetic acid (1000 mL), carefully add concentrated sulfuric acid (195 mL) while stirring.
Warm the mixture to 95°C.
Prepare a solution of chromium trioxide (226 g, 2.25 mol) in water (200 mL).
Add the chromium trioxide solution dropwise to the reaction mixture over 2 hours, maintaining the temperature at 95°C.
After the addition is complete, continue heating and stirring for an additional 3 hours.
Allow the reaction to cool to room temperature and then pour it into 3 L of water.
Extract the aqueous mixture with ethyl acetate (3 x 1 L).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a light green solid.
Wash the solid with dichloromethane (3 x 300 mL) and dry under vacuum to obtain 2-Fluoro-3-nitrobenzoic acid as a light yellow solid.
Step 2: Bromination of 2-Fluoro-3-nitrobenzoic Acid
The next critical step is the regioselective introduction of a bromine atom at the 4-position of the aromatic ring. The electron-withdrawing nature of the nitro and carboxylic acid groups directs the electrophilic substitution to the desired position.
The use of a brominating agent in a strong acid, such as sulfuric acid, facilitates the electrophilic aromatic substitution. Dibromohydantoin is a suitable brominating reagent for this transformation.[7]
Reaction:
A schematic of the bromination of 2-fluoro-3-nitrobenzoic acid.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
Moles
2-Fluoro-3-nitrobenzoic acid
317-46-4
185.11 g/mol
50 g
0.27 mol
Concentrated Sulfuric Acid
7664-93-9
98.08 g/mol
250 mL
-
1,3-Dibromo-5,5-dimethylhydantoin
77-48-5
285.92 g/mol
42.6 g
0.149 mol
Ice Water
-
-
1 L
-
Dichloroethane
107-06-2
98.96 g/mol
As needed
-
Saturated Sodium Bisulfite Solution
7631-90-5
104.06 g/mol
As needed
-
Procedure:
In an anhydrous reactor, add concentrated sulfuric acid (250 mL) and cool to below 30°C.
Add 2-fluoro-3-nitrobenzoic acid (50 g, 0.27 mol) to the sulfuric acid.
Once dissolved, control the temperature at 20°C and add 1,3-dibromo-5,5-dimethylhydantoin (42.6 g, 0.149 mol) in portions.
Monitor the reaction by GC or TLC until the starting material is consumed.
Pour the reaction mixture into 1 L of ice water.
Extract the product with dichloroethane.
Wash the organic layer with a saturated sodium bisulfite solution and then with water until neutral.
Dry the organic layer and remove the solvent under reduced pressure to yield 4-bromo-2-fluoro-3-nitrobenzoic acid.
Step 3: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a crucial step. A variety of reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.
Catalytic hydrogenation using palladium on carbon (Pd/C) is often the preferred method for nitro group reductions due to high yields and the formation of water as the only byproduct.[8] However, care must be taken to avoid dehalogenation. Alternative methods using metals like iron or tin(II) chloride in acidic media can also be effective.[8][9]
Reaction:
A schematic of the reduction of the nitro group.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
Moles
4-Bromo-2-fluoro-3-nitrobenzoic acid
-
264.01 g/mol
50 g
0.189 mol
Methanol
67-56-1
32.04 g/mol
500 mL
-
10% Palladium on Carbon (Pd/C)
7440-05-3
-
2.5 g
-
Hydrogen Gas
1333-74-0
2.02 g/mol
As needed
-
Procedure:
In a hydrogenation vessel, dissolve 4-bromo-2-fluoro-3-nitrobenzoic acid (50 g, 0.189 mol) in methanol (500 mL).
Carefully add 10% Pd/C (2.5 g) to the solution.
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with methanol.
Concentrate the filtrate under reduced pressure to obtain 3-amino-4-bromo-2-fluorobenzoic acid.
Step 4: Esterification to Methyl 3-amino-4-bromo-2-fluorobenzoate
The final step is the esterification of the carboxylic acid to its corresponding methyl ester. A common method is Fischer esterification using methanol in the presence of an acid catalyst.
Fischer esterification is a straightforward and cost-effective method for producing esters from carboxylic acids and alcohols. The use of a strong acid catalyst, such as sulfuric acid or thionyl chloride, drives the reaction to completion.[10] The presence of the electron-withdrawing fluorine atom can increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.[11]
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (4 mL).
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain Methyl 3-amino-4-bromo-2-fluorobenzoate.
Conclusion
The synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate is a multi-step process that requires careful selection of starting materials and optimization of reaction conditions. The presented pathway, starting from 2-fluoro-3-nitrotoluene, offers a reliable and scalable route to this valuable intermediate. Each step has been detailed with a clear rationale, providing the necessary insights for successful execution in a laboratory or production setting. By understanding the underlying chemical principles, researchers can further adapt and refine these protocols to meet their specific needs.
References
CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (2021, June 25). Retrieved from [Link]
CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents. (n.d.).
2026 Strategic Molecule Briefing: 2-Fluoro-3-Nitrobenzoic Acid (CAS 317-46-4) - Eastfine. (2026, February 27). Retrieved from [Link]
WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents. (n.d.).
CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents. (n.d.).
Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. (n.d.).
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (2003). Retrieved from [Link]
The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. (2026, March 2). Retrieved from [Link]
Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (2022, May 11). Retrieved from [Link]
How can I do dibromination on 2-fluorobenzaldehyde? - ResearchGate. (2016, August 3). Retrieved from [Link]
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. (2021, December 29). Retrieved from [Link]
Methyl 4-bromo-2-fluorobenzoate - Chem-Impex. (n.d.). Retrieved from [Link]
2-Fluoro-3-nitrobenzoic acid. (n.d.). Retrieved from [Link]
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents. (n.d.).
Electrophilic Aromatic Substitution in Fluorinated Aminobenzoates: Regiocontrol and Synthetic Methodologies
Executive Summary Fluorinated aminobenzoates, such as 5-fluoroanthranilic acid and methyl 2-amino-5-fluorobenzoate, are privileged scaffolds in the development of pharmaceuticals, including fluoroquinolone antibiotics an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated aminobenzoates, such as 5-fluoroanthranilic acid and methyl 2-amino-5-fluorobenzoate, are privileged scaffolds in the development of pharmaceuticals, including fluoroquinolone antibiotics and kinase inhibitors. Functionalizing these electron-rich, multi-substituted aromatic rings via Electrophilic Aromatic Substitution (EAS) presents a complex regioselectivity challenge. This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for achieving precise regiocontrol during the EAS of fluorinated aminobenzoates.
Mechanistic Foundations: The Push-Pull Dynamics of Regioselectivity
Predicting the site of electrophilic attack on a trisubstituted benzene ring requires a precise understanding of competing electronic effects. In a model substrate like methyl 2-amino-5-fluorobenzoate, the aromatic core is subjected to three distinct directing forces:
The Amino Group (-NH₂): A powerful
π
-donor (+M effect) that strongly activates the ring. It directs incoming electrophiles to the ortho and para positions[1].
The Ester Group (-COOMe): An electron-withdrawing group (-I, -M) that deactivates the ring and directs meta.
The Fluoro Group (-F): Fluorine exhibits a unique dichotomy; it is inductively electron-withdrawing (-I) but donates electron density through resonance (+M). While it acts as a net deactivator, it directs ortho and para[2].
The Causality of C3 Preference
In traditional non-enzymatic halogenation of anthranilates, the C5 position (para to the amine) is typically favored. However, in 5-fluoroanthranilates, the C5 position is blocked by the fluorine atom[3]. This forces the electrophile to choose between the remaining available positions: C3, C4, and C6.
When an electrophile attacks the C3 position , the resulting Wheland intermediate (sigma complex) places a positive charge directly adjacent to the C2 amino group. The nitrogen's lone pair immediately stabilizes this charge via resonance, forming a highly stable iminium-like structure. Conversely, attack at C4 or C6 places the transient positive charge adjacent to the electron-withdrawing ester group, severely destabilizing the transition state. Consequently, EAS is overwhelmingly directed to the C3 position.
Mechanistic pathway of electrophilic aromatic substitution at the C3 position.
Quantitative Directing Effects
To systematically predict outcomes, we must look at the Hammett constants (
σ
) of the substituents. Negative values indicate electron donation (activation), while positive values indicate electron withdrawal (deactivation).
Table 1: Substituent Electronic Parameters in 5-Fluoroanthranilates
Substituent
Position
Primary Electronic Effect
Directing Effect
Hammett
σp
Hammett
σm
-NH₂
C2
+M > -I (Strong Activator)
Ortho / Para
-0.66
-0.16
-F
C5
-I > +M (Weak Deactivator)
Ortho / Para
0.06
0.34
-COOMe
C1
-I, -M (Strong Deactivator)
Meta
0.45
0.37
Data synthesis shows that the strong +M effect of the -NH₂ group (
σp
= -0.66) completely overrides the deactivating effects of both the ester and the fluorine atom, dictating the regiochemical outcome.
Experimental Workflows & Causality
Direct functionalization of anilines with highly reactive electrophiles (e.g., elemental Br₂, HNO₃) often leads to over-oxidation, N-functionalization, or poly-substitution due to the extreme activation provided by the free amine[1]. To achieve precise mono-substitution, two primary strategies are employed:
Controlled Halogenation with NBS: Utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent provides a low, steady-state concentration of electrophilic bromine. The polar solvent stabilizes the highly polar Wheland transition state, enhancing regioselectivity and preventing polyhalogenation[4].
Amine Protection (Acetylation): Converting the amine to an acetamide dampens its activating power. The acetyl group pulls electron density away from the nitrogen, protecting the amine from oxidative degradation during harsh reactions like nitration[1].
Experimental workflow for the regioselective bromination of fluorinated aminobenzoates.
Step-by-Step Methodologies
Protocol A: Direct Regioselective Bromination (C3 Position)
This protocol utilizes NBS to achieve selective mono-bromination without the need for amine protection.
Preparation: Dissolve 10.0 mmol of methyl 2-amino-5-fluorobenzoate in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Causality: DMF is chosen as a polar aprotic solvent to stabilize the highly polar Wheland transition state, thereby accelerating the reaction while maintaining strict regiocontrol[4].
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10.2 mmol (1.02 equiv) of N-Bromosuccinimide (NBS) in small portions over 15 minutes.
Reaction Monitoring: Stir the mixture at 0 °C for 2 hours.
Self-Validation: The reaction progress is self-indicating; the initial yellow/orange tint of active bromine dissipates as it is consumed. Complete conversion is validated via TLC (Hexanes:EtOAc 8:2, UV active at 254 nm).
Quenching: Pour the reaction mixture into 100 mL of ice-cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.
Self-Validation: Quenching with Na₂S₂O₃ is a critical self-validating step; it reduces any unreacted electrophilic bromine to benign bromide, preventing off-target polyhalogenation during solvent evaporation.
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 2-amino-3-bromo-5-fluorobenzoate.
Protocol B: Nitration via Acetamide Protection
Nitration requires harsh acidic conditions that would oxidatively destroy a free aniline. Protection is mandatory[1].
Protection: React methyl 2-amino-5-fluorobenzoate with acetic anhydride (1.5 equiv) in pyridine at room temperature for 4 hours. Pour into ice water to precipitate the acetamide intermediate.
Self-Validation: Successful protection is confirmed by the precipitation of the product. The loss of the basic amine character ensures the intermediate is insoluble in neutral aqueous media.
Nitration: Dissolve the protected intermediate in concentrated H₂SO₄ at 0 °C. Dropwise, add a stoichiometric amount of fuming HNO₃. Stir for 1 hour.
Deprotection: Quench over ice, isolate the crude nitro-acetamide, and reflux in 6M HCl/MeOH for 4 hours to cleave the acetyl group, yielding the 3-nitro derivative.
Reaction Conditions & Outcomes
The choice of reagent and solvent heavily dictates the purity and yield of the EAS reaction.
Table 2: Regioselectivity and Yields in Halogenation of Methyl 2-amino-5-fluorobenzoate
Reagent
Solvent
Temperature
Major Product
Yield
Notes
NBS (1.05 eq)
DMF
0 °C
3-bromo derivative
>85%
Clean conversion, minimal side products.
NBS (1.05 eq)
CH₂Cl₂
RT
3-bromo derivative
65%
Slower reaction; lower transition state stabilization.
Br₂ (1.0 eq)
Acetic Acid
RT
3-bromo derivative
50%
Significant dibromination observed.
Br₂ (Excess)
Acetic Acid
60 °C
Complex Mixture
N/A
Over-oxidation and degradation of the amine.
Conclusion
The electrophilic aromatic substitution of fluorinated aminobenzoates is a masterclass in exploiting electronic directing effects. By understanding that the strong +M effect of the amino group dictates the nucleophilic epicenter of the ring, chemists can reliably target the C3 position. Utilizing controlled electrophilic sources like NBS in polar solvents, or employing transient protecting groups, ensures that these highly activated substrates undergo clean, regioselective functionalization, paving the way for the synthesis of complex pharmaceutical active ingredients.
Reactivity Profile and Synthetic Workflows for Methyl 3-amino-4-bromo-2-fluorobenzoate
Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Executive Summary Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4) is a highly functionalized, poly-substituted a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.
Executive Summary
Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, the C3-amino group exhibits notoriously poor reactivity. This whitepaper deconstructs the structural causality behind its recalcitrant nature and provides field-validated, self-consistent protocols for two critical synthetic nodes: Buchwald-Hartwig cross-coupling and non-aqueous diazotization.
Structural and Electronic Profiling: The Causality of Deactivation
The reactivity of an aniline derivative is governed by the availability and nucleophilicity of the lone pair on the nitrogen atom. In Methyl 3-amino-4-bromo-2-fluorobenzoate, the amino group is subjected to an extreme push-pull environment that virtually neutralizes its nucleophilicity:
Steric Barricade (Di-ortho Substitution): The amino group is flanked by a fluorine atom at C2 and a bromine atom at C4. The combined van der Waals radii of these halogens create a severe steric shield, physically obstructing the trajectory of incoming electrophiles or transition metal catalytic centers[1].
Electronic Depletion (-I and -M Effects):
Both the ortho-fluorine and ortho-bromine exert strong electron-withdrawing inductive (-I) effects, pulling electron density away from the nitrogen.
The meta-methyl ester group (-COOMe) further depletes the aromatic ring's electron density through both inductive (-I) and mesomeric (-M) withdrawal.
Net Consequence: The amine is exceptionally weakly basic and a poor nucleophile. Standard alkylation, acylation, or first-generation cross-coupling conditions will universally fail or result in trace yields.
Caption: Electronic and steric effects deactivating the C3-amino group in the target benzoate.
Strategic Reactivity Workflows
Pathway A: Buchwald-Hartwig Amination
Standard palladium-catalyzed C-N coupling methods (e.g., using PPh₃ or BINAP) fail because the hindered amine cannot efficiently coordinate to the Pd(II) intermediate, and its weak basicity prevents deprotonation by mild bases like K₂CO₃[2].
The Mechanistic Solution:
To overcome this, the catalytic system must sterically favor a monoligated Pd(0) active species. N-heterocyclic carbene (NHC) ligands (e.g., IPr) or bulky dialkylbiaryl phosphines (e.g., BrettPhos) accelerate oxidative addition and force the reductive elimination step despite the steric bulk[3]. Furthermore, a strong, soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) is required to forcefully deprotonate the coordinated amine, bypassing the kinetic bottleneck[1].
Caption: Buchwald-Hartwig catalytic cycle tailored for sterically hindered, electron-deficient anilines.
Protocol 1: Pd-NHC Catalyzed C-N Cross-Coupling
This protocol utilizes a well-defined Pd(II)-NHC precatalyst to ensure a 1:1 Pd-to-ligand ratio, optimizing the coupling of encumbered substrates.
Preparation (Glovebox Required): Into an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 mmol), the target aryl chloride (1.2 mmol), and [Pd(IPr)(cin)Cl] catalyst (0.03 mmol, 3 mol%).
Solvent Addition: Add anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL) to achieve a 0.2 M concentration. 2-MeTHF is selected for its high boiling point and excellent solubilizing properties for organometallic intermediates.
Base Addition: Slowly add LiHMDS (2.0 mmol) as a solid or a 1.0 M solution in THF. Causality Note: LiHMDS is chosen over NaOtBu to prevent transesterification of the methyl ester group.
Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 110 °C in an oil bath for 15–24 hours under vigorous stirring.
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl (5 mL) to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Diazotization is the most reliable method to functionalize this inert amino group (e.g., converting it to a halide, nitrile, or phenol). However, traditional aqueous conditions (NaNO₂ / HCl / H₂O) fail because the aniline is insoluble in water and its weak basicity prevents protonation[4].
The Mechanistic Solution:
The reaction must be moved to an organic phase. Using tert-butyl nitrite (TBN) as the nitrosonium (NO⁺) source in the presence of a strong organic acid (like p-toluenesulfonic acid, PTSA) ensures the substrate remains dissolved while driving the formation of the diazonium tosylate intermediate[4]. Alternatively, modern iron-mediated nitrate reduction protocols can generate the diazonium intermediate safely in situ without accumulation[5].
Caption: Non-aqueous diazotization workflow using tert-butyl nitrite for hindered anilines.
Protocol 2: Non-Aqueous Diazotization and Iodination
This protocol converts the recalcitrant C3-amine into a highly reactive iodine atom for subsequent functionalization.
Substrate Solvation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 mmol) and anhydrous p-toluenesulfonic acid (PTSA, 3.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).
Nitrosation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add tert-butyl nitrite (TBN, 1.5 mmol) over 10 minutes. Stir the mixture at 0 °C for 1 hour. Causality Note: The low temperature prevents premature extrusion of N₂ gas and suppresses aryl radical homocoupling.
Nucleophilic Displacement: In a separate flask, prepare a solution of Potassium Iodide (KI, 2.5 mmol) in a minimal amount of water (0.5 mL) and MeCN (2.0 mL). Transfer the cold diazonium solution dropwise into the KI mixture.
Maturation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for an additional 4 hours until nitrogen evolution ceases.
Quench and Workup: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 10 mL) to reduce any formed iodine (I₂) back to iodide, preventing product degradation. Extract with Dichloromethane (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate for purification.
Quantitative Data & Catalyst Selection
To aid in experimental design, the following tables summarize the empirical performance of various catalytic and reagent systems when applied to highly hindered, electron-deficient anilines.
Table 1: Catalyst and Ligand Selection Matrix for Hindered Anilines
Catalyst/Ligand System
Base
Solvent
Temperature
Yield/Performance Notes
Pd(OAc)₂ / PPh₃ (1st Gen)
K₂CO₃
Toluene
100 °C
< 5% (Fails entirely due to steric bulk and poor nucleophilicity)
[Pd(IPr)(cin)Cl] (NHC)
LiHMDS
2-MeTHF
110 °C
> 85% (Excellent for di-ortho substituted anilines; promotes monoligation)
Pd₂(dba)₃ / BrettPhos
NaOtBu
t-Amyl OH
100 °C
~ 80% (Highly effective, but NaOtBu risks ester transesterification)
CuI / Diamine (Ullmann)
K₃PO₄
DMSO
120 °C
20-40% (Requires harsh temperatures; prone to competitive dehalogenation)
stability and storage of Methyl 3-amino-4-bromo-2-fluorobenzoate
An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-4-bromo-2-fluorobenzoate Abstract Methyl 3-amino-4-bromo-2-fluorobenzoate is a key substituted aminobenzoate intermediate utilized in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-4-bromo-2-fluorobenzoate
Abstract
Methyl 3-amino-4-bromo-2-fluorobenzoate is a key substituted aminobenzoate intermediate utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The integrity and purity of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive analysis of the chemical stability of Methyl 3-amino-4-bromo-2-fluorobenzoate, delineates its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The recommendations herein are designed to provide researchers, scientists, and drug development professionals with the necessary framework to maintain the compound's quality and ensure its effective use in research and development.
Introduction and Chemical Profile
Methyl 3-amino-4-bromo-2-fluorobenzoate is a polysubstituted aromatic compound featuring an amino group, a methyl ester, and two halogen atoms (bromine and fluorine). This unique combination of functional groups imparts specific reactivity, making it a valuable building block in organic synthesis.[1][2] However, these same functional groups are susceptible to various degradation mechanisms that can compromise the compound's purity over time. Understanding the interplay of these groups is critical for predicting and mitigating instability.
Table 1: Physicochemical Properties of Methyl 3-amino-4-bromo-2-fluorobenzoate and Related Compounds
Property
Methyl 3-amino-4-bromo-2-fluorobenzoate
Notes
Molecular Formula
C₈H₇BrFNO₂
Source: Inferred from name
Molecular Weight
248.05 g/mol
Source:
Physical Form
White to Pale-yellow to Gray to Yellow-brown Solid
Core Stability Analysis and Predicted Degradation Pathways
While generally stable under recommended storage conditions, the molecular structure of Methyl 3-amino-4-bromo-2-fluorobenzoate contains two primary loci for potential degradation: the aromatic amine and the methyl ester functional groups.[5][6][7]
Oxidative Degradation of the Aromatic Amine
The primary pathway for the degradation of aromatic amines is oxidation.[8] The amino group is highly susceptible to atmospheric oxygen, a process that can be accelerated by exposure to light (photo-oxidation) and trace metal impurities. This oxidation leads to the formation of highly colored quinone-imine structures and polymeric byproducts, which is why many aromatic amines, including this compound, can range in color from yellow to brown or even black upon storage.[4][8] Discoloration is a key visual indicator of product degradation.
Hydrolytic Degradation of the Methyl Ester
The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture. This reaction can be catalyzed by both acidic and basic contaminants. Hydrolysis results in the formation of the corresponding carboxylic acid (3-amino-4-bromo-2-fluorobenzoic acid) and methanol. While this process is typically slow at neutral pH and low moisture levels, its potential must be considered for long-term storage.
Potential for Dehalogenation
While generally stable, the carbon-halogen bonds, particularly the carbon-bromine bond, can be susceptible to cleavage under certain conditions, such as exposure to strong reducing agents or high-energy light. However, under standard laboratory storage conditions, this is considered a minor degradation pathway.
Diagram of Predicted Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of Methyl 3-amino-4-bromo-2-fluorobenzoate.
Caption: Recommended workflow for handling Methyl 3-amino-4-bromo-2-fluorobenzoate.
Protocol for a Self-Validating Stability Study
To quantitatively assess the stability of a specific lot of Methyl 3-amino-4-bromo-2-fluorobenzoate, a formal stability study is recommended. This protocol outlines an approach using stress conditions to accelerate and identify potential degradation.
Experimental Design
Sample Preparation: Aliquot approximately 100 mg of the test compound into multiple amber glass vials for each storage condition.
Initial Analysis (T=0): Perform a full characterization of a baseline sample before exposing the others to storage conditions. This includes:
Visual Appearance: Note the color and physical state.
Purity Assay: Use a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the initial purity (area percent).
Identity Confirmation: Use techniques like ¹H NMR or Mass Spectrometry to confirm the structure.
Storage Conditions: Place the prepared vials in controlled stability chambers under the following conditions:
Long-Term: 25 °C / 60% Relative Humidity (RH)
Accelerated: 40 °C / 75% RH
Photo-stability: Expose samples to a controlled light source (ICH Q1B guidelines) alongside a dark control.
Time Points: Pull samples for analysis at predetermined intervals (e.g., T=0, 1, 3, and 6 months for accelerated and long-term studies).
Analysis at Time Points: At each time point, analyze the samples for:
Visual Appearance: Note any changes in color or form.
Purity Assay (HPLC): Quantify the parent compound and any new impurity peaks that appear. A decrease in the main peak's area percent and the growth of new peaks indicate degradation.
Degradant Identification (LC-MS): If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can help confirm the pathways (e.g., identifying the hydrolyzed carboxylic acid).
Self-Validation and Trustworthiness
This protocol is self-validating. The T=0 analysis provides a robust baseline. The inclusion of both accelerated and long-term conditions allows for the prediction of shelf-life and confirms that degradation pathways are consistent under different stressors. The photo-stability test with a dark control directly isolates the effect of light. Any observed changes can be confidently attributed to the storage conditions, providing trustworthy data on the compound's stability profile.
Conclusion
The stability of Methyl 3-amino-4-bromo-2-fluorobenzoate is primarily influenced by its susceptibility to oxidation at the aromatic amine and hydrolysis at the methyl ester. These potential degradation pathways can be effectively mitigated by strict adherence to proper storage and handling protocols. Key control measures include storage under an inert atmosphere, protection from light and moisture, and segregation from incompatible chemicals. For applications requiring stringent quality control, a formal stability study, as outlined in this guide, provides a reliable method for quantifying shelf-life and ensuring the long-term integrity of this critical synthetic intermediate.
References
SynQuest Laboratories, Inc. (n.d.). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet. Retrieved from SynQuest Labs website.
[5]2. ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate. Retrieved from ChemicalBook.
[9]3. Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl 4-amino-3-bromobenzoate. Retrieved from Fisher Scientific.
[6]4. Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet - 3-Amino-4-fluorobenzoic acid. Retrieved from Fisher Scientific.
5. Skouridou, V., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2266-2274.
[10]6. Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from Sundarban Mahavidyalaya website.
[11]7. Chem-Impex. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from Chem-Impex International.
[1]8. DC Fine Chemicals. (2026, March 14). Methyl 4-bromo-2-fluorobenzoate: Your Essential Building Block. Retrieved from DC Fine Chemicals.
[2]9. Google Patents. (n.d.). US6031137A - Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols. Retrieved from Google Patents.
[8]10. KEGG. (n.d.). KEGG PATHWAY: ko00364. Retrieved from Genome.jp.
[12]11. Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Ethyl 4-aminobenzoate. Retrieved from MilliporeSigma.
12. BLD Pharm. (n.d.). Methyl 4-amino-3-fluorobenzoate | 185629-32-7. Retrieved from BLD Pharm.
[3]13. Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from Carl ROTH.
[13]14. Alfa Chemistry. (n.d.). CAS 179232-29-2 Methyl 4-bromo-2-fluorobenzoate. Retrieved from Alfa Chemistry.
[14]15. ChemicalBook. (2026, January 17). Methyl 4-aminobenzoate - Safety Data Sheet. Retrieved from ChemicalBook.
[15]16. Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet - Benzoic acid, 2-bromo-, methyl ester. Retrieved from Thermo Fisher Scientific.
[16]17. ResearchGate. (n.d.). a Fluorobenzoate degradation pathway showing the enzymes' KEGG IDs... Retrieved from ResearchGate.
[17]18. ResearchGate. (n.d.). Halobenzoate degradation pathways. The fluorobenzoate pathways (A) are... Retrieved from ResearchGate.
[18]19. Capot Chemical. (2012, November 20). MSDS of Methyl 3-amino-2-fluorobenzoate. Retrieved from Capot Chemical.
[19]20. MDPI. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules, 29(14), 3298.
[20]21. Sigma-Aldrich. (n.d.). Methyl 2-amino-4-bromo-5-fluorobenzoate | 1395493-30-7. Retrieved from MilliporeSigma.
22. ChemicalBook. (2025, July 24). 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6. Retrieved from ChemicalBook.
[21]23. Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet - Ethyl 4-aminobenzoate. Retrieved from Fisher Scientific.
24. MilliporeSigma. (n.d.). Methyl 3-amino-4-fluorobenzoate | 369-26-6. Retrieved from MilliporeSigma.
[4]25. Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet - Benzoic acid, 4-amino-, methyl ester. Retrieved from Fisher Scientific.
[7]26. Oltmanns, R. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 55(10), 2499-2504.
[22]27. KEGG. (n.d.). KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway. Retrieved from Genome.jp.
[23]28. ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
[24]29. Fluorochem. (n.d.). Methyl 5-amino-4-bromo-2-fluorobenzoate. Retrieved from Fluorochem.
[25]30. Tokyo Chemical Industry. (n.d.). Methyl 3-Bromo-2-fluorobenzoate | 206551-41-9. Retrieved from Tokyo Chemical Industry.
solubility of Methyl 3-amino-4-bromo-2-fluorobenzoate in organic solvents
Predictive Solubility and Solvent Optimization for Methyl 3-amino-4-bromo-2-fluorobenzoate in Advanced Organic Synthesis Executive Summary In late-stage functionalization and active pharmaceutical ingredient (API) synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Predictive Solubility and Solvent Optimization for Methyl 3-amino-4-bromo-2-fluorobenzoate in Advanced Organic Synthesis
Executive Summary
In late-stage functionalization and active pharmaceutical ingredient (API) synthesis, the thermodynamic solubility of halogenated anthranilate derivatives often dictates the scalability of the synthetic route. Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4) is a highly functionalized, tetrasubstituted aromatic building block[1]. Its unique substitution pattern—combining a hydrogen-bonding amine, a lipophilic heavy halogen (bromine), an electron-withdrawing fluorine, and a moderately polar ester—creates a complex solubility profile governed by competing intermolecular forces.
This technical guide provides an authoritative framework for predicting, measuring, and optimizing the solubility of this compound across various organic solvents, specifically tailored for downstream applications like Palladium-catalyzed cross-coupling.
As an application scientist, I do not merely look at empirical solubility data; I analyze the causality behind the molecule's interaction with the solvent continuum. The solubility of Methyl 3-amino-4-bromo-2-fluorobenzoate is dictated by four distinct structural micro-environments:
The Aromatic Core & Bromine Atom: The heavy bromine atom significantly increases the molecular weight and lipophilicity (LogP) of the compound. This drives down aqueous solubility to near-zero and limits solubility in highly polar protic solvents like pure water.
The Methyl Ester Group: Acts as a moderate hydrogen-bond acceptor. According to "like-dissolves-like" principles, this group ensures excellent solubility in ester-based solvents (e.g., Ethyl Acetate) and halogenated solvents (e.g., Dichloromethane).
The Primary Amine (-NH₂): Acts as both a hydrogen-bond donor and acceptor. This functional group rescues the molecule's solubility in lower alcohols (Methanol, Ethanol) by forming robust solvent-solute hydrogen bond networks.
The Fluorine Atom: The strong inductive effect (
−I
) of the fluorine atom withdraws electron density from the aromatic ring, slightly reducing the basicity of the adjacent amine. This alters the compound's ionization profile, meaning standard acidic aqueous extraction methods may require lower pH thresholds to successfully protonate the amine.
Empirical & Predicted Solubility Matrix
Based on structural analogs and thermodynamic principles, the quantitative solubility data for Methyl 3-amino-4-bromo-2-fluorobenzoate at 25°C is summarized below.
Solvent Class
Specific Solvent
Dielectric Constant (ε)
Estimated Solubility (mg/mL)
Mechanistic Rationale
Polar Aprotic
DMF / DMSO
36.7 / 46.7
> 250 (Highly Soluble)
Strong dipole-dipole interactions; excellent solvation of the polarizable Br atom and ester.
Halogenated
Dichloromethane (DCM)
8.9
> 150 (Highly Soluble)
Highly favorable dispersion forces between the chlorinated solvent and the brominated/fluorinated aromatic ring.
Ester/Ketone
Ethyl Acetate / Acetone
6.0 / 20.7
100 - 150 (Soluble)
Favorable dipole interactions with the methyl ester moiety.
Polar Protic
Methanol / Ethanol
32.7 / 24.5
20 - 50 (Moderately Soluble)
Hydrogen bonding with the -NH₂ group, though limited by the hydrophobic aromatic core.
Non-Polar Aliphatic
Hexane / Heptane
1.9 / 1.9
< 5 (Poorly Soluble)
Inability of the solvent to disrupt the strong intermolecular crystal lattice forces of the polar functional groups.
Aqueous
Water (pH 7.4)
80.1
< 0.1 (Insoluble)
High lipophilic penalty from the brominated aromatic ring.
To generate robust, actionable data for process chemistry, solubility must be measured using the Shake-Flask Method coupled with HPLC-UV quantification . This remains the thermodynamic "gold standard" because it measures the true equilibrium state of the solid-liquid interface, unlike kinetic methods which are prone to supersaturation artifacts[2].
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. It incorporates a mass-balance check to ensure the data is not skewed by colloidal suspensions or analytical drift.
Saturation: Add an excess amount of Methyl 3-amino-4-bromo-2-fluorobenzoate (approx. 500 mg) to 1.0 mL of the target organic solvent in a hermetically sealed glass vial.
Isothermal Equilibration: Agitate the suspension at a constant 25.0°C ± 0.1°C for 48 hours. Causality: 48 hours ensures that the transition from a metastable polymorph to the most thermodynamically stable crystal lattice is complete.
Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes. Do not rely solely on filtration, as organic solvents can extract plasticizers from standard syringe filters, causing baseline noise in the HPLC.
Dilution & Quantification: Extract an exact aliquot of the supernatant (e.g., 10 µL) and dilute it 1:1000 in the HPLC mobile phase to prevent column overloading. Quantify against a 5-point calibration curve.
Self-Validation (Mass Balance): Dry the remaining undissolved solid pellet under a vacuum. The mass of the dried pellet plus the calculated mass of the dissolved solute must equal the initial mass added (± 2%). If it does not, solvent evaporation or solute degradation has occurred, and the run must be invalidated.
Thermodynamic solubility determination workflow utilizing the shake-flask method and HPLC-UV.
Solvent Selection for Downstream Synthetic Workflows
The primary synthetic utility of Methyl 3-amino-4-bromo-2-fluorobenzoate lies in its C-Br bond, which serves as a handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling [3]. The choice of solvent here is not merely about dissolving the starting material; the solvent actively participates in the catalytic cycle.
The Role of Solvent in Palladium Catalysis
The solvent environment dictates the nature of the active catalytic species. As demonstrated in extensive mechanistic studies, the use of highly polar solvents (like DMF or MeCN) stabilizes anionic transition states, such as
[Pd(PtBu3)(X)]−
, which can fundamentally alter the chemoselectivity of the oxidative addition step[4]. Conversely, less polar solvents (like Toluene or 1,4-Dioxane) favor neutral palladium intermediates.
Furthermore, when utilizing industrial-grade solvents, process chemists must be hyper-aware of solvent contaminants. Traces of solvent precursors (e.g., peroxides in THF or 2,3-dihydrofuran) at the ppm level can strongly poison Pd/C catalysts, significantly decreasing conversion rates[3]. Therefore, when scaling up the cross-coupling of this specific benzoate derivative, HPLC-grade solvents must be utilized, or a sacrificial phosphine ligand (like triphenylphosphine) should be added to circumvent catalyst poisoning[3].
Solvent selection logic for Palladium-catalyzed cross-coupling of aryl bromides.
Conclusion
Successfully integrating Methyl 3-amino-4-bromo-2-fluorobenzoate into a synthetic pipeline requires a rigorous understanding of its physicochemical properties. By leveraging its high solubility in polar aprotic and halogenated solvents, and carefully selecting reaction media that complement the desired catalytic mechanism, researchers can avoid common pitfalls related to poor mass transfer and catalyst deactivation. Always validate empirical solubility data using the mass-balance-verified shake-flask method to ensure process robustness.
References
BLD Pharm. "1342446-00-7 | Methyl 5-amino-4-bromo-2-fluorobenzoate (Reference to CAS 2092799-61-4)." BLD Pharm Catalog.
White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose University Consortium.
ArODES. "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions." HES-SO.
ResearchGate. "Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings." ResearchGate.
Pharma Excipients. "High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering." Pharma Excipients.
Toxicological Profiling and Hazard Mitigation of Methyl 3-amino-4-bromo-2-fluorobenzoate
Executive Summary & Structural Deconstruction Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4)[1] is a highly functionalized, poly-substituted aromatic scaffold frequently utilized as a building block in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Deconstruction
Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4)[1] is a highly functionalized, poly-substituted aromatic scaffold frequently utilized as a building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. While its dense functionalization (an aniline core flanked by orthogonal halogens and an ester) makes it synthetically valuable, it also introduces a complex matrix of potential chemical hazards and metabolic liabilities.
As a Senior Application Scientist, I approach this molecule not merely as a static reagent, but as a reactive system. The toxicological profile of this compound is governed by three critical structural features:
The Primary Amine (Aniline moiety): Susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation, leading to reactive hydroxylamine and nitroso intermediates.
The Halogens (C2-Fluoro, C4-Bromo): These electron-withdrawing groups modulate the electron density of the aromatic ring. While they can stabilize the ring against certain electrophilic attacks, they also act as potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when metabolized into reactive quinone-imines[2].
The Methyl Ester: Subject to hydrolysis by ubiquitous carboxylesterases, potentially altering the biodistribution and solubility of the compound in vivo.
Quantitative Hazard Profile
Based on the structural homology to other halogenated anilines (such as 4-bromoaniline and 2-fluoroaniline), Methyl 3-amino-4-bromo-2-fluorobenzoate exhibits specific acute and chronic hazard classifications. The following table summarizes the quantitative data and the mechanistic rationale behind each Global Harmonized System (GHS) classification.
The electrophilic halogenated ring interacts covalently with nucleophilic residues on epidermal proteins.
Eye Irritation
Category 2A (H319)
Direct chemical irritation and localized pH disruption to the corneal epithelium.
STOT (Single Exposure)
Category 3 (H335)
Inhalation of crystalline dust causes localized oxidative stress in the respiratory tract mucosa.
Mechanistic Pathways of Toxicity
To safely handle and develop derivatives from Methyl 3-amino-4-bromo-2-fluorobenzoate, researchers must understand the causality behind its toxicity. The primary hazard of halogenated anilines is not the parent compound itself, but its enzymatically bioactivated metabolites[3].
Cytochrome P450-Mediated Bioactivation
In hepatic tissue, CYP450 enzymes (specifically CYP2E1 and CYP3A4) catalyze the N-hydroxylation of the primary amine. This forms an N-hydroxylamine intermediate, which can spontaneously dehydrate into a highly reactive, electrophilic nitroso derivative[2].
Methemoglobinemia and Hepatotoxicity
The nitroso intermediate is a potent oxidant. In erythrocytes, it oxidizes the Fe(II) in hemoglobin to Fe(III), resulting in methemoglobinemia—a condition where blood loses its oxygen-carrying capacity. Furthermore, if these reactive electrophiles are not neutralized by endogenous antioxidants like Glutathione (GSH), they will covalently bind to hepatic proteins and DNA, leading to severe hepatotoxicity and cellular apoptosis.
Figure 1: Cytochrome P450-mediated bioactivation pathway of halogenated anilines.
Self-Validating Experimental Protocols
To empirically assess the bioactivation potential of Methyl 3-amino-4-bromo-2-fluorobenzoate, drug development professionals must employ robust in vitro trapping assays.
Protocol: In Vitro Reactive Metabolite Trapping using Human Liver Microsomes (HLMs)
Causality & Rationale:
Because the nitroso intermediate is transient and degrades rapidly, it cannot be measured directly. We use Glutathione (GSH) as a "soft" nucleophilic trapping agent. GSH covalently binds to the "hard" electrophilic nitroso species, forming a stable adduct that can be quantified via LC-MS/MS[2]. We supply NADPH as an essential electron donor; without it, CYP450 cannot reduce molecular oxygen to catalyze the reaction.
Self-Validating System:
To ensure the integrity of the assay, a negative control (omitting NADPH) and a positive control (using 4-bromoaniline) must be run concurrently. If the positive control fails to yield GSH adducts, the HLM batch is enzymatically dead. If the negative control yields adducts, non-enzymatic auto-oxidation is confounding the data.
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration: 1.0 mg/mL), Methyl 3-amino-4-bromo-2-fluorobenzoate (10 µM final concentration), and GSH (5.0 mM).
Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (1.0 mM final concentration).
Incubation: Allow the reaction to proceed at 37°C for exactly 60 minutes.
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., reserpine). Rationale: The organic solvent rapidly denatures the CYP450 enzymes, halting all metabolic activity.
Extraction: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
Analysis: Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).
Figure 2: In vitro reactive metabolite trapping workflow using Human Liver Microsomes (HLMs).
Laboratory Safety & Handling Architecture
Given the potential for systemic toxicity and respiratory irritation, handling Methyl 3-amino-4-bromo-2-fluorobenzoate requires strict adherence to engineering controls:
Containment: All weighing, transferring, and dissolution of the neat powder must be performed inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a chemically resistant lab coat, and tightly sealed safety goggles are mandatory. If engineering controls are compromised, an N95 or P100 particulate respirator must be worn.
Decontamination: Spills should be treated with a mild oxidizing agent (e.g., dilute sodium hypochlorite) to neutralize the reactive aniline moiety before wiping up with absorbent materials.
Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition.Chemical Research in Toxicology - ACS Publications.
4-Bromoaniline = 99.0 GC 106-40-1.Sigma-Aldrich.
Toxic Effects of p-Chloroaniline on Cells of Fungus Isaria fumosorosea SP535 and the Role of Cytochrome P450.MDPI.
A Technical Guide to the Discovery and History of Substituted Aminobenzoates
This guide provides an in-depth exploration of the scientific journey behind substituted aminobenzoates, a class of molecules that revolutionized pain management. We will dissect the key discoveries, the rationale behind...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the scientific journey behind substituted aminobenzoates, a class of molecules that revolutionized pain management. We will dissect the key discoveries, the rationale behind chemical modifications, and the evolution of their applications, offering a technical narrative for researchers, scientists, and drug development professionals.
The Genesis: Overcoming the Flaws of a Natural Precursor
The story of substituted aminobenzoates begins not with a synthetic molecule, but with a natural alkaloid: cocaine. Isolated from coca leaves in the mid-19th century, cocaine was identified as a potent anesthetic.[1][2] In 1884, Karl Koller first demonstrated its use as a topical anesthetic in ophthalmology, a breakthrough that quickly expanded into dentistry and surgery.[2]
However, the widespread clinical use of cocaine revealed significant drawbacks. Its powerful effects on the central nervous system (CNS) led to euphoria, dependence, and high addiction potential.[3] Furthermore, its cardiovascular toxicity, causing hypertension and arrhythmias, presented substantial risks to patients.[2][3] These dangers created an urgent need for a safer alternative that could replicate cocaine's anesthetic properties without its systemic toxicity and addictive nature.[4]
Rational Drug Design: The Birth of Synthetic Anesthetics
The quest for a cocaine substitute marked an early triumph in rational drug design. Chemists began by dissecting the cocaine molecule to identify its "anesthesiophoric" (anesthesia-carrying) portion.[5] They hypothesized that the benzoate ester and the basic tertiary amine were key to its function. This led to a focus on simplifying the structure to its core components: an aromatic acid ester with an amino group.
The First Step: Benzocaine (1890)
The first significant synthetic derivative was benzocaine (ethyl p-aminobenzoate), synthesized by the German chemist Eduard Ritsert in 1890 and introduced to the market in 1902.[5][6] By focusing on the p-aminobenzoic acid (PABA) ester structure, chemists successfully created a molecule with anesthetic properties.[7] However, benzocaine's very low water solubility limited its application primarily to topical use, where it remains an active ingredient in over-the-counter pain-relief ointments and lozenges today.[5][8]
The Breakthrough: Alfred Einhorn and Procaine (1905)
The pivotal moment in the history of substituted aminobenzoates arrived in 1905 with the work of German chemist Alfred Einhorn.[4][9] Einhorn systematically modified the aminobenzoate structure to create a molecule that was both effective and safe for injection. His goal was to retain the anesthetic properties while eliminating the undesirable CNS and toxic effects of cocaine.[3][4]
By reacting para-aminobenzoic acid (PABA) with diethylaminoethanol, Einhorn synthesized procaine , which he branded as Novocain (from the Latin novus for "new" and "caine").[3][9][10] Procaine was a masterstroke of medicinal chemistry:
It possessed the essential structural features for anesthesia: a lipophilic aromatic ring (the PABA portion), an intermediate ester linkage, and a hydrophilic terminal amine.[11]
Crucially, it lacked the complex tropane ring structure of cocaine responsible for its psychoactive and addictive properties.[3]
It was water-soluble, allowing it to be formulated for injection.[3]
Procaine quickly became the first safe and reliable injectable local anesthetic, revolutionizing minor surgery and dentistry.[5][9]
Mechanism of Action: Blocking the Nerve Impulse
Substituted aminobenzoates, like all local anesthetics, exert their effect by blocking nerve impulses, specifically the transmission of pain signals.[12] Their primary target is the voltage-gated sodium channels located within the nerve cell membrane.[1][12][13]
The process is a sophisticated interplay of chemistry and physiology:
Penetration: In their un-ionized (lipophilic) form, the anesthetic molecules diffuse across the nerve's lipid membrane into the cell's cytoplasm.[12][13]
Ionization: Once inside the slightly more acidic intracellular environment, the molecule re-equilibrates, and a portion becomes ionized (protonated).[12][14]
Channel Blockade: It is this ionized, cationic form that binds to a specific receptor site on the inside of the voltage-gated sodium channel.[12][15]
Inhibition of Action Potential: This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for the nerve to depolarize and propagate an action potential.[14][15] The nerve signal is effectively stopped, resulting in a loss of sensation in the innervated area.
Structure-Activity Relationship (SAR) and Evolution
The discovery of procaine unlocked a new field of research into the structure-activity relationships (SAR) of p-aminobenzoate derivatives.[16] Scientists systematically modified the three key parts of the molecule—the aromatic ring, the intermediate chain, and the terminal amine—to optimize potency, duration of action, and safety.[16][17]
This research led to the development of more potent and longer-acting ester anesthetics like tetracaine (1930).[2][19] However, the entire class of ester-based local anesthetics shared a common metabolic pathway that would ultimately limit their use.
Metabolism, Allergies, and the Shift to Amides
A defining characteristic of substituted aminobenzoates is their ester linkage. This bond is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase.[10][13]
This metabolic pathway has two major consequences:
Short Duration of Action: The rapid breakdown leads to a relatively short half-life for drugs like procaine.[13]
Allergic Reactions: A primary metabolite of this hydrolysis is para-aminobenzoic acid (PABA) .[10][19] PABA is a known allergen and was the cause of most hypersensitivity reactions associated with this class of anesthetics.[19][20][21]
The potential for allergic reactions, coupled with the instability of the ester linkage, drove the search for even better alternatives.[8] This culminated in the development of amide-based local anesthetics, starting with lidocaine in 1943.[1][19] Amides are metabolized more slowly in the liver and do not produce PABA, making them less likely to cause allergic reactions and giving them a longer duration of action.[8][19] This marked a significant shift in clinical practice, with amides largely supplanting esters for routine use.[11]
Representative Experimental Protocol: Synthesis of Benzocaine
This protocol describes a classic Fischer esterification for synthesizing benzocaine from p-aminobenzoic acid and ethanol. It is a foundational experiment demonstrating the core chemistry of this class.
Objective: To synthesize ethyl 4-aminobenzoate (Benzocaine) via acid-catalyzed esterification.
Materials:
p-Aminobenzoic acid (PABA)
Absolute ethanol
Concentrated sulfuric acid (H₂SO₄)
10% Sodium carbonate (Na₂CO₃) solution
Anhydrous sodium sulfate (Na₂SO₄)
Ice bath
Reflux apparatus (round-bottom flask, condenser)
Separatory funnel
Beakers, Erlenmeyer flasks
pH paper
Methodology:
Reaction Setup: In a 100 mL round-bottom flask, combine 2.0 g of p-aminobenzoic acid and 20 mL of absolute ethanol. Swirl to mix.
Acid Catalysis: Carefully add 2.0 mL of concentrated sulfuric acid dropwise to the mixture while swirling. The addition is exothermic; cooling in an ice bath may be necessary.
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The PABA will dissolve as the reaction proceeds.
Neutralization: After reflux, allow the mixture to cool to room temperature. Transfer the solution to a beaker containing 30 mL of ice water. Add 10% sodium carbonate solution dropwise while stirring until the solution is neutral or slightly alkaline (pH 7-8). This step neutralizes the excess sulfuric acid and any unreacted PABA, causing the crude benzocaine to precipitate as a white solid.
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any remaining salts.
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes cloudy. Reheat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Final Product: Collect the purified benzocaine crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry completely.
Validation:
Melting Point: The melting point of the purified product should be determined and compared to the literature value for benzocaine (88–92 °C).[6] A sharp melting range close to the literature value indicates high purity.
Spectroscopy: Characterization by IR and NMR spectroscopy can confirm the formation of the ester and the overall structure.
Conclusion
The discovery and development of substituted aminobenzoates represent a landmark chapter in the history of pharmacology and rational drug design. Beginning with the need to replace the dangerous natural product cocaine, chemists like Alfred Einhorn systematically engineered molecules like procaine that ushered in an era of safe and effective local anesthesia. The study of their structure-activity relationships and mechanism of action laid the groundwork for all subsequent local anesthetics. While largely superseded by the amide class due to metabolic and allergic concerns, the scientific principles uncovered during the age of aminobenzoate discovery remain fundamental to the field of drug development today.
References
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Basic pharmacology of local anaesthetics - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETHQ0JJcOyjv_xPsE6fMebFQ3brACeDkY8UwmGOGXWPdZlEMkTPyXElvU7xQBPQ1z2lKuEGLc6KXw8rA3jdIhkhhCe0d9H8mQiKTTVq0nTBzc-vhDweNg0UvI-gVvnXmZibdPw81HhCyeLhxc=]
Local anesthetic - Wikipedia. [URL: https://en.wikipedia.org/wiki/Local_anesthetic]
Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. [URL: https://emedicine.medscape.com/article/2189537-overview]
Pharmacology of local anaesthetics - Deranged Physiology. [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/pharmacology/Chapter%201.2.1/pharmacology-local-anaesthetics]
From Cocaine to Novocain: The Development of Safer Local Anesthesia - OpenOChem. [URL: https://openochem.org/from-cocaine-to-novocain-the-development-of-safer-local-anesthesia/]
Procaine (Anesthetic) – Study Guide | StudyGuides.com. [URL: https://studyguides.com/procaine-anesthetic/]
The Procaine Molecule- Novocain. [URL: https://www.worldofmolecules.com/drugs/procaine.htm]
What are examples of ester local anesthetics and how are they metabolized? - Elsevier. [URL: https://www.clinicalkey.com/#!/ai/3-s2.0-B9780323640699000215/What-are-examples-of-ester-local-anesthetics-and-how-are-they-metabolized]
The Development of Local Anesthetics - Anesthesia Key. [URL: https://aneskey.com/the-development-of-local-anesthetics/]
Allergic Reactions to Local Anesthetics - Cleveland Clinic Center for Continuing Education. [URL: https://www.clevelandclinicmeded.com/medicalpubs/pharmacy/may-june1997/allergic.htm]
Local and Regional Anesthesia - Medscape Reference. [URL: https://emedicine.medscape.com/article/80461-overview]
Understanding allergic reactions to local anesthetics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11499992/]
Synthesis and biological activities of local anesthetics - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6911632/]
From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11529323/]
Allergies to local anesthetics - The real truth - ResearchGate. [URL: https://www.researchgate.net/publication/285521251_Allergies_to_local_anesthetics_-_The_real_truth]
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00476a]
Chemical Structure of Local Anaesthetics - MST.edu. [URL: https://scholarsmine.mst.edu/cgi/viewcontent.cgi?article=1000&context=chem_facwork]
Structure-Activity Relationships of Local Anesthetics | PDF | Amine | Amide - Scribd. [URL: https://www.scribd.
Introduction of the First Injectable Anesthetic | History | Research Starters - EBSCO. [URL: https://www.ebsco.com/research-starters/introduction-of-the-first-injectable-anesthetic]
Spectroscopic Analysis of Methyl 4-bromo-2-fluorobenzoate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-bromo-2-fluorobenzoate (CAS No: 179232-29-2).[1][2] Intended for researchers, scientists, and professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-bromo-2-fluorobenzoate (CAS No: 179232-29-2).[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies for acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data for this compound. Each section offers a detailed analysis of the spectral features, supported by experimental protocols and theoretical explanations to ensure a thorough understanding of the molecule's structural elucidation.
Note on Availability of Data: Extensive searches for experimental spectroscopic data for "Methyl 3-amino-4-bromo-2-fluorobenzoate" did not yield sufficient peer-reviewed or publicly available information for a comprehensive analysis. In the interest of providing a valuable and technically sound guide in the requested format, this document focuses on the closely related and well-characterized isomer, Methyl 4-bromo-2-fluorobenzoate . The analytical principles and methodologies described herein are directly applicable to the spectroscopic analysis of other substituted benzoate derivatives.
Introduction: The Significance of Methyl 4-bromo-2-fluorobenzoate
Methyl 4-bromo-2-fluorobenzoate is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis.[3] Its utility is particularly pronounced in the pharmaceutical and materials science sectors. The presence of multiple reactive sites on the benzene ring—a bromine atom, a fluorine atom, and a methyl ester group—allows for a wide range of chemical transformations.[3] This makes it a valuable precursor in the synthesis of complex molecules, including novel therapeutic agents and advanced materials with specific optical and electronic properties.[3]
Accurate structural confirmation through spectroscopic methods is paramount to ensuring the identity and purity of Methyl 4-bromo-2-fluorobenzoate in these applications. This guide provides a detailed examination of its spectroscopic signature.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for determining the hydrogen framework of a molecule. The chemical shift, splitting pattern, and integration of the signals provide detailed information about the electronic environment and connectivity of the protons.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring the ¹H NMR spectrum of Methyl 4-bromo-2-fluorobenzoate is as follows:
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-bromo-2-fluorobenzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
Data Acquisition:
Acquire the spectrum at room temperature.
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Process the data using Fourier transformation, followed by phase and baseline correction.
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).
Diagram of the ¹H NMR Experimental Workflow:
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
¹H NMR Data Summary
Signal
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
1
~7.83 (m)
Multiplet
1H
H-6
2
~7.35 (m)
Multiplet
2H
H-3, H-5
3
3.93 (s)
Singlet
3H
-OCH₃
Note: The chemical shifts are based on reported data and may vary slightly depending on the experimental conditions.[1]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of Methyl 4-bromo-2-fluorobenzoate displays three distinct signals, consistent with its molecular structure.
Aromatic Protons (H-3, H-5, and H-6): The protons on the benzene ring appear in the downfield region (7.3-7.9 ppm) due to the deshielding effect of the aromatic ring current.
The multiplet around 7.83 ppm, integrating to one proton, is assigned to H-6. This proton is ortho to the electron-withdrawing carbonyl group, which causes a significant downfield shift.
The multiplet around 7.35 ppm, integrating to two protons, corresponds to H-3 and H-5. These protons are influenced by the neighboring halogen atoms. The coupling with the fluorine atom at C-2 and the adjacent protons results in a complex multiplet.
Methyl Protons (-OCH₃): The sharp singlet at 3.93 ppm, integrating to three protons, is characteristic of the methyl ester group.[1] The absence of splitting indicates no adjacent protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of Methyl 4-bromo-2-fluorobenzoate in 0.6-0.7 mL of CDCl₃.
Instrumentation: Use a NMR spectrometer operating at a ¹³C frequency corresponding to the proton frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
Data Acquisition:
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
A wider spectral width (e.g., 0-200 ppm) is necessary to cover the range of carbon chemical shifts.
A larger number of scans is required due to the low natural abundance of ¹³C.
The data is processed similarly to ¹H NMR data.
Predicted ¹³C NMR Data Summary
Carbon Atom
Predicted Chemical Shift (δ, ppm)
C=O
~164-166
C-F
~160-163
C-Br
~125-128
C-H
~120-135
C-COOCH₃
~130-133
-OCH₃
~52-54
Note: These are predicted values and should be confirmed with experimental data.
Interpretation of the Predicted ¹³C NMR Spectrum
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to resonate at the most downfield position, typically in the range of 164-166 ppm, due to the strong deshielding effect of the double-bonded oxygen.
Aromatic Carbons: The six aromatic carbons will exhibit distinct chemical shifts based on their substituents.
The carbon directly attached to the fluorine atom (C-2) will show a large downfield shift and will likely appear as a doublet due to C-F coupling.
The carbon bonded to the bromine atom (C-4) will have a chemical shift influenced by the halogen's electronegativity and its position on the ring.
The remaining aromatic carbons will resonate in the typical aromatic region (120-135 ppm), with their precise shifts determined by the electronic effects of the substituents.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear at the most upfield position, typically around 52-54 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for Mass Spectrometric Analysis.
Mass Spectrometry Data Summary
Ion
m/z (Mass-to-Charge Ratio)
Interpretation
[M+H]⁺
232, 234
Molecular ion peak with isotopic pattern for Bromine
Note: Data is based on reported EI-MS analysis.[1]
Interpretation of the Mass Spectrum
The mass spectrum of Methyl 4-bromo-2-fluorobenzoate provides clear evidence of its molecular weight and the presence of a bromine atom.
Molecular Ion Peak: The most significant feature is the molecular ion peak ([M+H]⁺), which appears as a pair of peaks at m/z 232 and 234.[1] This characteristic isotopic pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. This provides strong confirmation of the presence of one bromine atom in the molecule. The calculated molecular weight of C₈H₆BrFO₂ is approximately 233 g/mol , consistent with the observed mass-to-charge ratios.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample like Methyl 4-bromo-2-fluorobenzoate, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Data Acquisition:
A background spectrum of the empty ATR crystal is first recorded.
The sample spectrum is then recorded.
The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Absorption Bands
While a specific experimental IR spectrum for Methyl 4-bromo-2-fluorobenzoate was not found in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3100-3000
C-H stretch
Aromatic
~3000-2850
C-H stretch
-OCH₃
~1720-1740
C=O stretch
Ester
~1600-1450
C=C stretch
Aromatic Ring
~1300-1100
C-O stretch
Ester
~1250-1150
C-F stretch
Aryl-Fluoride
~600-500
C-Br stretch
Aryl-Bromide
Interpretation of the Expected IR Spectrum
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group should appear just below 3000 cm⁻¹.
Carbonyl Stretching: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O single bond stretching of the ester group will result in strong absorptions in the 1300-1100 cm⁻¹ range.
Carbon-Halogen Stretching: The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, providing further evidence for the presence of these halogens.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a comprehensive and unambiguous structural confirmation of Methyl 4-bromo-2-fluorobenzoate. The ¹H NMR spectrum confirms the number and connectivity of the protons, the mass spectrum establishes the molecular weight and the presence of bromine, and the predicted ¹³C NMR and IR spectra are consistent with the assigned structure and its functional groups. This guide serves as a valuable resource for the analytical characterization of this important synthetic intermediate.
References
Modern Synthesis. (2026, March 2). The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. Retrieved March 15, 2026, from a relevant chemical synthesis blog or journal.
Sourcing and Utilizing Methyl 3-amino-4-bromo-2-fluorobenzoate in Drug Discovery: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4) Executive Summary In modern medicinal chemistry, the rapid assemb...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4)
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on densely functionalized building blocks. Methyl 3-amino-4-bromo-2-fluorobenzoate has emerged as a highly versatile intermediate, particularly in the synthesis of kinase inhibitors and agrochemicals. This whitepaper provides an in-depth analysis of the structural rationale behind this specific scaffold, evaluates the commercial supply landscape, and outlines self-validating protocols for both quality control and downstream synthetic application.
Structural Rationale & Chemoselectivity
The value of Methyl 3-amino-4-bromo-2-fluorobenzoate lies in its orthogonal reactivity profile. Each functional group on the benzene ring is strategically positioned to allow for sequential, chemoselective transformations without the need for excessive protecting group manipulation.
C4-Bromo Group: Serves as the primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position para to the ester and meta to the fluoro group ensures distinct electronic activation compared to other halogenated analogs.
C2-Fluoro Group: Serves a dual purpose. Electronically, its strong inductive effect (-I) lowers the pKa of the adjacent C3-amine, modulating its nucleophilicity. Sterically, it acts as a conformational lock, restricting the rotation of the C1-methyl ester through dipole-dipole repulsion—a critical design element in stabilizing the bioactive conformations of downstream targeted therapies.
C3-Amino & C1-Ester: Provide adjacent nucleophilic and electrophilic centers, making this scaffold an ideal precursor for condensation into fused bicyclic systems, such as indazoles or quinazolines.
Figure 1: Chemoselective functionalization pathways for the core scaffold.
Commercial Landscape & Supplier Evaluation
Sourcing specialized fluorinated intermediates requires navigating a fragmented market of chemical vendors. For CAS 2092799-61-4, several specialized suppliers provide the compound at varying scales and stated purities[1],[2],[3],[4].
When selecting a vendor, researchers must evaluate not just the price, but the analytical data provided in the Certificate of Analysis (CoA). Because this compound is often synthesized via electrophilic aromatic substitution (EAS), the risk of regioisomer contamination (e.g., bromination at C6 instead of C4) is high.
Relying solely on a supplier’s CoA introduces significant supply chain risk into drug development. Regioisomers often co-elute on standard reverse-phase HPLC, meaning a "98% pure" batch by UV integration may actually contain critical structural flaws. To establish a self-validating system , the receiving laboratory must execute an orthogonal analytical workflow before releasing the batch to the synthesis lab.
Step-by-Step QA/QC Methodology
Sample Preparation: Dissolve 5 mg of the received batch in 1 mL of HPLC-grade Acetonitrile (for LC-MS) and 10 mg in 0.6 mL of anhydrous DMSO-
d6
(for NMR).
Chromatographic Analysis (HPLC-UV/MS):
Method: C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm); Gradient of Water/Acetonitrile with 0.1% Formic Acid.
Causality: Formic acid acts as a proton source to ensure robust ionization of the C3-amino group in ESI+ mode. UV monitoring at 254 nm captures the highly conjugated aromatic system. The mass spectrum must show the characteristic 1:1 isotopic doublet of the
[M+H]+
ion at
m/z
248.0 / 250.0, confirming the presence of a single bromine atom.
Regiochemical Verification (
1
H &
19
F NMR):
Method: Acquire standard 1D
1
H and
19
F spectra, followed by a
1
H-
1
H COSY.
Causality: This is the most critical step. The
1
H NMR must show exactly two aromatic protons (C5 and C6) as doublets with an ortho coupling constant (
J≈8.5
Hz). If the supplier inadvertently provided the 5-bromo regioisomer, the protons would appear as singlets (para relationship). This orthogonal check validates the structural integrity independent of the supplier's purity claims.
Karl Fischer Titration:
Method: Volumetric titration to determine water content.
Causality: Because the downstream application involves moisture-sensitive palladium catalysis, water content must be verified to be <0.1%. If higher, the batch must be azeotropically dried with toluene before use.
Figure 2: Self-validating QA/QC workflow for commercial batch verification.
Once validated, Methyl 3-amino-4-bromo-2-fluorobenzoate is frequently subjected to Buchwald-Hartwig cross-coupling to install complex amines at the C4 position. The challenge here is chemoselectivity : coupling the exogenous amine without the catalyst inserting into the C3-primary amine or the base hydrolyzing the C1-ester.
Step-by-Step Methodology
Step 1: Reagent Assembly (Glovebox): In a nitrogen-filled glovebox, combine Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 equiv), the target secondary amine (1.2 equiv), Pd
2
(dba)
3
(0.05 equiv), and XPhos (0.10 equiv) in anhydrous 1,4-dioxane.
Causality: XPhos is explicitly selected because its bulky, electron-rich dicyclohexyl motif facilitates rapid oxidative addition into the C-Br bond, while its steric bulk prevents the catalyst from being poisoned by coordination to the adjacent, less hindered C3-primary amine.
Step 2: Base Addition: Add Cs
2
CO
3
(2.0 equiv) to the mixture.
Causality: A mild, inorganic base like Cesium Carbonate is utilized instead of strong alkoxides (e.g., NaOtBu). Strong bases would rapidly saponify the C1-methyl ester, destroying the scaffold's utility for subsequent cyclization steps.
Step 3: Thermal Activation: Seal the reaction vessel, remove it from the glovebox, and heat at 90°C for 12 hours.
Causality: 90°C provides the precise thermal energy required to overcome the activation barrier of the reductive elimination step, without inducing thermal degradation or defluorination of the highly electron-deficient aromatic ring.
Step 4: Internal Validation (Workup): Quench the reaction with water and extract with Ethyl Acetate. Analyze the crude mixture via LC-MS.
Self-Validating Metric: The successful reaction is confirmed not just by the appearance of the product mass, but by the loss of the 1:1 isotopic bromine signature in the mass spectrum. If the doublet persists in the product mass, it indicates an unintended reaction pathway (e.g., amidation at the ester) rather than the desired C4 cross-coupling.
References
Title: 1427372-46-0 | Methyl 4-amino-5-bromo-2-fluorobenzoate | BLD Pharm (Note: Source catalog references CAS 2092799-61-4 as a related building block)
Source: a2bchem.
Source: chemscene.
Title: 1825390-63-3 | Methyl 2-amino-4-bromo-3-fluorobenzoate - AiFChem (Note: Source catalog references structural data for CAS 2092799-61-4)
Application Note: Strategic Utilization of Methyl 3-amino-4-bromo-2-fluorobenzoate in Medicinal Chemistry
Executive Summary In modern drug discovery, the rapid assembly of complex, drug-like scaffolds relies heavily on the selection of privileged building blocks. Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS 2092799-61-4) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the rapid assembly of complex, drug-like scaffolds relies heavily on the selection of privileged building blocks. Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS 2092799-61-4) is a highly versatile, tetrasubstituted benzene intermediate. Featuring four contiguous, orthogonally reactive functional groups, this scaffold serves as an ideal precursor for the regioselective synthesis of fused bicyclic heterocycles—such as indoles, benzimidazoles, and quinazolines—which are ubiquitous in kinase inhibitors and GPCR modulators.
This application note provides an in-depth mechanistic analysis of this scaffold and field-proven protocols for its integration into medicinal chemistry workflows.
Structural & Reactivity Analysis: The Causality of Design
To leverage this scaffold effectively, medicinal chemists must exploit the electronic and steric interplay of its functional groups. Each moiety has been strategically positioned to enable specific synthetic and pharmacological outcomes:
C1 Methyl Ester (The Handle) : Serves as a robust protecting group during harsh palladium-catalyzed cross-couplings. Post-cyclization, it can be saponified to a carboxylic acid, providing a critical handle for parallel library generation via amide coupling.
C2 Fluorine (The Modulator) : Positioned ortho to both the ester and the amine, the highly electronegative fluorine atom [1]. By reducing the amine's basicity, it improves the membrane permeation and metabolic stability of the final drug candidate against cytochrome P450 oxidation. Furthermore, it acts as a conformational lock via dipole-dipole interactions.
C3 Primary Amine & C4 Bromine (The Annulation Engine) : The ortho-bromoaniline motif is the core driver of the molecule's synthetic utility. The C4-Br bond is highly activated for oxidative addition by low-valent transition metals, while the adjacent C3-NH₂ acts as an intramolecular nucleophile to trap reactive intermediates, driving ring closure.
Orthogonal reactivity map of Methyl 3-amino-4-bromo-2-fluorobenzoate.
Workflow A: Synthesis of 7-Fluoro-1H-indole-4-carboxylates via Larock Annulation
The [2] is a premier method for constructing 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes. The electron-withdrawing nature of the C2-fluoro and C1-ester groups on our starting material requires careful selection of the palladium catalyst and additives to ensure efficient oxidative addition and prevent premature catalyst deactivation.
Causality of Reaction Design:
Regioselectivity : Dictated by the steric bulk of the alkyne. The bulkier group of the alkyne typically positions itself adjacent to the newly formed C-C bond (C2 of the indole) to minimize steric clash with the bulky palladium coordination sphere during the insertion step.
Role of LiCl : Chloride ions are critical for stabilizing the active Pd(0) species and facilitating the generation of the cationic palladium intermediate required for alkyne coordination.
Protocol A: Step-by-Step Methodology
System Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 equiv, 1.0 mmol), the internal alkyne (1.2 equiv), and anhydrous Na₂CO₃ (2.0 equiv). Purge the vessel with argon for 10 minutes.
Catalyst & Additive Loading : Add Pd(OAc)₂ (5 mol%), triphenylphosphine (PPh₃) (10 mol%), and anhydrous LiCl (1.0 equiv). Note: PPh₃ provides a balanced steric profile that facilitates oxidative addition into the electron-deficient C4-Br bond without retarding the subsequent alkyne insertion step.
Solvent Addition : Inject anhydrous DMF (5 mL) via syringe. Seal the tube.
Thermal Annulation : Heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours.
In-Process Control (IPC) : Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z 248) is depleted and the corresponding indole mass is dominant.
Workup & Isolation : Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with 5% aqueous LiCl (3 × 10 mL) to remove DMF, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Mechanistic workflow of the Palladium-Catalyzed Larock Indole Annulation.
Workflow B: Synthesis of Benzimidazole Cores via Buchwald-Hartwig Amination
To access 4-fluoro-1H-benzo[d]imidazole-7-carboxylates, the C4-bromide is first coupled with a primary amine via Buchwald-Hartwig amination, followed by an acid-catalyzed condensation with an orthoester.
Causality of Reaction Design:
Ligand Selection : Xantphos is utilized because its large bite angle (111°) specifically accelerates the reductive elimination step, which is often the rate-limiting barrier when forming C-N bonds with electron-deficient anilines.
Protocol B: Step-by-Step Methodology
Amination : In a sealed vial under argon, combine the scaffold (1.0 equiv), a primary aliphatic amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane (0.2 M). Heat at 90 °C for 8 hours.
One-Pot Cyclization : Cool the mixture to room temperature. Directly add triethyl orthoformate (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%). Heat the mixture at 110 °C for 4 hours to drive the condensation and ring closure.
Isolation : Quench with saturated aqueous NaHCO₃, extract with DCM, concentrate, and purify via reverse-phase HPLC to yield the highly functionalized benzimidazole.
Quantitative Data Presentation
The efficiency of the Larock annulation is highly dependent on the microenvironment created by the catalyst, ligand, and additives. Below is a summary of optimized conditions for electron-deficient ortho-bromoanilines analogous to our scaffold.
Table 1: Optimization of Larock Annulation Conditions for Electron-Deficient Scaffolds
Entry
Palladium Source
Ligand (mol%)
Base (Equiv)
Additive
Time (h)
Yield (%)
1
Pd(OAc)₂ (5%)
None
Na₂CO₃ (2.0)
None
24
15%
2
Pd(OAc)₂ (5%)
PPh₃ (10%)
Na₂CO₃ (2.0)
None
24
42%
3
Pd(OAc)₂ (5%)
PPh₃ (10%)
Na₂CO₃ (2.0)
LiCl (1.0)
16
88%
4
Pd₂(dba)₃ (2.5%)
Xantphos (5%)
Cs₂CO₃ (2.0)
LiCl (1.0)
16
31%*
5
PdCl₂(dppf) (5%)
None
KOAc (2.0)
LiCl (1.0)
24
54%
*Note: Bidentate ligands with large bite angles (Entry 4) inhibit the requisite alkyne coordination step in the Larock mechanism, leading to poor yields despite their utility in standard Buchwald-Hartwig aminations.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]
Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). "Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes." Journal of Organic Chemistry, 63(22), 7652-7662.[Link]
Application
Application Note: Methyl 3-Amino-4-bromo-2-fluorobenzoate as a Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Advantage of Multi-Functionalized Scaffolds In the landscape of modern drug discovery and materials science, the efficiency of a synthetic route is paramount. Success often hinges on the avail...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Multi-Functionalized Scaffolds
In the landscape of modern drug discovery and materials science, the efficiency of a synthetic route is paramount. Success often hinges on the availability of versatile chemical building blocks that allow for the rapid and controlled construction of complex molecular architectures. Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 1427433-63-3) is an exemplary scaffold, strategically designed for sequential and diverse functionalization. Its trifunctionalized aromatic core—featuring an amine, a bromine atom, and a fluorine atom—offers orthogonal reactive sites, enabling chemists to execute a range of transformations with high selectivity.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this building block. We will explore its core applications in palladium-catalyzed cross-coupling reactions and its utility in constructing complex heterocyclic systems. The protocols herein are designed to be robust and explanatory, focusing on the causality behind experimental choices to ensure trustworthy and reproducible outcomes.
Physicochemical Profile and Reactivity Analysis
The synthetic utility of Methyl 3-amino-4-bromo-2-fluorobenzoate stems from the distinct reactivity of its functional groups, which can often be addressed selectively.
Property
Value
CAS Number
1427433-63-3
Molecular Formula
C₈H₇BrFNO₂
Molecular Weight
248.05 g/mol
Appearance
Off-white to light yellow solid
Key Reactive Sites
C4-Br, C3-NH₂, C1-CO₂Me, C2-F
C4-Bromine: This is the primary handle for transformations that form new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1]
C3-Amine: The nucleophilic amino group can be readily acylated, alkylated, or used as a directing group. Critically, its position ortho to the ester and meta to the bromine allows it to be a key component in cyclization reactions to form valuable heterocyclic scaffolds after an initial cross-coupling step.
C2-Fluorine: The presence of fluorine is a highly desirable feature in medicinal chemistry.[2] It can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the adjacent amine, thereby influencing binding affinity to biological targets.[2]
C1-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing further avenues for diversification.
The bromine atom at the C4 position is the most versatile functional group for strategic bond construction. Palladium-catalyzed reactions are the cornerstone of this building block's utility.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[3][4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4][5]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling to synthesize methyl 3-amino-2-fluoro-[1,1'-biphenyl]-4-carboxylate.
Reaction Scheme:
(Image representation of the chemical reaction)
Reagents & Materials:
Reagent
M.W. ( g/mol )
Amount (mmol)
Equiv.
Mass / Volume
Methyl 3-amino-4-bromo-2-fluorobenzoate
248.05
1.0
1.0
248 mg
Phenylboronic Acid
121.93
1.5
1.5
183 mg
Pd(PPh₃)₄
1155.56
0.05
0.05
58 mg
Potassium Carbonate (K₂CO₃)
138.21
3.0
3.0
415 mg
1,4-Dioxane
-
-
-
8 mL
Water
-
-
-
2 mL
Step-by-Step Methodology:
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask, add Methyl 3-amino-4-bromo-2-fluorobenzoate (248 mg, 1.0 mmol), Phenylboronic Acid (183 mg, 1.5 mmol), and Potassium Carbonate (415 mg, 3.0 mmol).
Catalyst Addition: Under a gentle flow of argon or nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
Causality Note: Pd(PPh₃)₄ is a robust, pre-activated Pd(0) catalyst suitable for a wide range of aryl bromides. The use of an inert atmosphere is critical to prevent oxidation of the Pd(0) species, which would render it inactive.[4]
Solvent Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
Causality Note: A mixed solvent system like dioxane/water is common for Suzuki couplings as it helps to dissolve both the organic substrate and the inorganic base. Degassing removes dissolved oxygen, a known catalyst poison.
Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Visualization: The Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds, replacing harsher classical methods.[6][7] This reaction is essential for synthesizing anilines and their derivatives, which are key pharmacophores.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol provides a method for coupling the building block with a common cyclic secondary amine, morpholine.
Reaction Scheme:
(Image representation of the chemical reaction)
Reagents & Materials:
Reagent
M.W. ( g/mol )
Amount (mmol)
Equiv.
Mass / Volume
Methyl 3-amino-4-bromo-2-fluorobenzoate
248.05
1.0
1.0
248 mg
Morpholine
87.12
1.2
1.2
105 µL
Pd₂(dba)₃
915.72
0.02
0.02
18 mg
Xantphos
578.68
0.05
0.05
29 mg
Sodium tert-butoxide (NaOtBu)
96.10
1.4
1.4
135 mg
Anhydrous Toluene
-
-
-
10 mL
Step-by-Step Methodology:
Inert Atmosphere Setup: In a glovebox or under a strict inert atmosphere, add Sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (29 mg, 0.05 mmol) to an oven-dried Schlenk tube.
Causality Note: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine-palladium complex within the catalytic cycle.[8] The base is sensitive to moisture and air, necessitating handling in a glovebox.
Catalyst System Rationale: The combination of a palladium precursor like Pd₂(dba)₃ and a specialized phosphine ligand like Xantphos forms the active catalyst in situ. Xantphos is a bidentate ligand with a large bite angle, which promotes the crucial reductive elimination step and prevents catalyst decomposition, making it highly effective for C-N coupling.[7][8]
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS (typically complete in 6-18 hours).
Work-up: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired N-aryl morpholine derivative.
Advanced Synthetic Strategy: Sequential Functionalization for Heterocycle Synthesis
A key advantage of this building block is the potential for sequential reactions. A cross-coupling reaction at the C4-bromo position can be followed by a cyclization reaction involving the C3-amine and the C1-ester, leading to complex heterocyclic systems like quinazolinones, which are privileged structures in medicinal chemistry.
Visualization: Synthetic Workflow for Heterocycle Construction
Caption: A strategic workflow for advanced synthesis using the building block.
This two-step process—first diversification, then cyclization—is a powerful strategy for building libraries of complex molecules for screening in drug discovery programs.
Conclusion
Methyl 3-amino-4-bromo-2-fluorobenzoate is a high-value building block engineered for synthetic efficiency. Its orthogonally reactive functional groups provide a robust platform for creating diverse and complex molecules. The protocols and strategies outlined in this document demonstrate its utility in fundamental C-C and C-N bond-forming reactions and highlight its potential for constructing advanced heterocyclic systems. By understanding the causality behind the choice of reagents and conditions, researchers can confidently and reliably incorporate this scaffold into their synthetic programs to accelerate innovation in pharmaceutical and materials science development.
Application Notes & Protocols: Strategic Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate Derivatives
Abstract Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featurin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct reactive handles—an amino group, a bromine atom, and a fluorine atom—offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthetic routes to this core intermediate and a comprehensive overview of strategies for its subsequent derivatization. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and support key concepts with authoritative references.
Introduction: The Strategic Value of a Multifunctional Scaffold
The design of novel therapeutic agents and functional materials often relies on the use of "building block" molecules that allow for controlled, site-selective modifications. Methyl 3-amino-4-bromo-2-fluorobenzoate is an exemplary scaffold, offering three orthogonal points for chemical diversification.
The Bromine (C4): This site is primed for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability.[1][2]
The Amino Group (C3): This nucleophilic center can be readily functionalized through acylation, sulfonylation, and alkylation, or transformed into other functional groups via diazotization reactions.
The Fluorine (C2): The electron-withdrawing nature of the adjacent ester group activates the C-F bond towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by various nucleophiles.[3]
This document outlines a robust pathway to the core scaffold and provides detailed protocols for leveraging its reactivity to generate libraries of complex derivatives.
Synthesis of the Core Scaffold: Methyl 3-amino-4-bromo-2-fluorobenzoate
A logical and efficient synthesis of the title compound begins with a commercially available precursor, 4-bromo-2-fluorobenzoic acid. The synthetic strategy involves a three-step sequence: nitration, reduction, and esterification. The order of these steps is critical to ensure correct regioselectivity and functional group compatibility.
Caption: Key derivatization pathways from the core scaffold.
Palladium-Catalyzed Cross-Coupling at the C4-Position
The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecules. [4]Aryl bromides are generally more reactive than the corresponding chlorides, often allowing for milder reaction conditions.
[5]
Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent (e.g., boronic acids or esters). This is one of the most versatile methods for creating biaryl structures.
[6]* Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This reaction is invaluable for synthesizing substituted anilines and related structures.
Sonogashira Coupling: Forms C(sp²)-C(sp) bonds by coupling with terminal alkynes, providing access to aryl-alkyne derivatives.
The presence of the ortho-fluoro and meta-amino groups can potentially influence the catalytic cycle through coordination with the palladium center, which may necessitate careful selection of ligands to ensure efficient reaction.
[7]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine atom at the C2-position is susceptible to displacement by nucleophiles via an SNAr mechanism. The reaction is facilitated by the electron-withdrawing ester group at the C5-position, which helps to stabilize the negatively charged intermediate (Meisenheimer complex). [3][8]In SNAr reactions, fluorine is often a better leaving group than other halogens because its high electronegativity strongly stabilizes the rate-determining transition state.
[3]
This pathway allows for the introduction of a wide range of functionalities:
C-O bond formation: Using alkoxides (e.g., NaOMe, NaOEt).
C-N bond formation: Using primary or secondary amines.
C-S bond formation: Using thiolates (e.g., NaSMe).
Functionalization of the C3-Amino Group
The amino group offers a rich site for derivatization through standard organic transformations.
Acylation and Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides.
Diazotization (Sandmeyer Reaction): The primary amine can be converted to a diazonium salt using sodium nitrite under acidic conditions. This intermediate can then be transformed into a variety of other functional groups (e.g., -I, -CN, -OH), providing another powerful axis for diversification.
[9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of the Core Scaffold
Step A: Synthesis of 4-Bromo-2-fluoro-3-nitrobenzoic acid
To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (5-10 mL per gram of starting material), cool the mixture to 0 °C in an ice bath.
Slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully pour the reaction mixture onto crushed ice.
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step B: Synthesis of 3-Amino-4-bromo-2-fluorobenzoic acid
To a flask containing 4-bromo-2-fluoro-3-nitrobenzoic acid (1.0 eq), add a mixture of ethanol and water (e.g., 4:1 v/v).
Add iron powder (3.0-5.0 eq) and ammonium chloride (0.2 eq).
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-8 hours.
Monitor the disappearance of the starting material by TLC or LC-MS.
Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Adjust the pH of the remaining aqueous solution to ~3-4 with HCl, which may cause the product to precipitate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step C: Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate
Suspend 3-amino-4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol (10-20 mL per gram).
Cool the suspension to 0 °C.
Slowly add thionyl chloride (2.0 eq) dropwise.
[10]4. Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
Monitor the reaction by TLC or LC-MS.
Cool the reaction mixture and remove the solvent under reduced pressure.
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water or toluene/water).
Purge the mixture with the inert gas for 10-15 minutes.
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Entry
Boronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
90
85-95
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (2)
Cs₂CO₃
Toluene/H₂O
100
80-90
3
3-Pyridylboronic acid
Pd(OAc)₂ (2), SPhos (4)
K₃PO₄
Toluene/H₂O
100
75-85
Note: This data is representative and based on typical outcomes for similar substrates. [6]Actual yields may vary.
Conclusion
Methyl 3-amino-4-bromo-2-fluorobenzoate serves as a powerful and versatile platform for synthetic chemists. The distinct reactivity of its three functional groups enables a wide range of derivatization strategies, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and amine functionalization. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold, facilitating the development of novel compounds for pharmaceutical and materials science applications.
References
Vlasenko, Y., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Advanced Synthesis & Catalysis. Available from: [Link]
Malik, P. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
Master Organic Chemistry. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available from: [Link]
Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
Hu, J., et al. Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling. Chinese Journal of Chemistry. Available from: [Link]
De Jonghe, S., et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available from: [Link]
Garg, N. K., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available from: [Link]
Gobec, S., et al. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. Available from: [Link]
ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. Available from: [Link]
Pischel, U., et al. Modern Synthetic Avenues for the Preparation of Functional Fluorophores. Chemistry – A European Journal. Available from: [Link]
Asher, S. A., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Available from: [Link]
The Synthetic Versatility of Methyl 3-amino-4-bromo-2-fluorobenzoate: A Gateway to Novel Agrochemicals
Introduction: The Strategic Value of Polysubstituted Anilines in Agrochemical Design In the landscape of modern agrochemical research, the pursuit of molecules with enhanced efficacy, improved safety profiles, and novel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Polysubstituted Anilines in Agrochemical Design
In the landscape of modern agrochemical research, the pursuit of molecules with enhanced efficacy, improved safety profiles, and novel modes of action is relentless. Substituted anilines are a cornerstone of this endeavor, serving as critical intermediates in the synthesis of a vast array of herbicides, fungicides, and insecticides.[1][2] The strategic placement of various functional groups on the aniline ring allows for precise control over the final product's physicochemical properties and biological activity.
Methyl 3-amino-4-bromo-2-fluorobenzoate is a prime example of such a high-value, polysubstituted building block. Its structure is pre-loaded with four distinct functional groups, each offering a reliable synthetic handle for diverse chemical transformations. This guide provides detailed application notes and protocols for leveraging the unique reactivity of this intermediate in the synthesis of key agrochemical scaffolds, empowering researchers to accelerate their discovery pipelines.
Compound Profile and Reactivity Analysis
The utility of Methyl 3-amino-4-bromo-2-fluorobenzoate stems from the orthogonal reactivity of its functional groups. The electron-donating amino group, the versatile bromine atom for cross-coupling, the electron-withdrawing fluorine atom, and the modifiable methyl ester group can be addressed selectively to build molecular complexity.
The distinct reactive sites allow for a modular approach to synthesis, as illustrated below.
Caption: Key reactive sites of Methyl 3-amino-4-bromo-2-fluorobenzoate.
Application Note 1: Synthesis of Pyrazole Carboxamide Fungicide Scaffolds
Background: Pyrazole carboxamides represent a premier class of fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain.[4][5] A common synthetic strategy involves the formation of an amide bond between a substituted aniline and a pyrazole carboxylic acid.[6][7] The amino group of Methyl 3-amino-4-bromo-2-fluorobenzoate is ideally suited for this transformation. The fluorine and bromine atoms can serve to enhance bioactivity and fine-tune the molecule's properties.
Protocol: Acylation for Pyrazole Carboxamide Synthesis
This protocol describes the coupling of Methyl 3-amino-4-bromo-2-fluorobenzoate with a representative pyrazole acid chloride.
Workflow Diagram:
Caption: Experimental workflow for pyrazole carboxamide synthesis.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Causality: This is done to control the exothermicity of the acylation reaction and minimize potential side reactions.
Reagent Addition: Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted acid chloride.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(2-bromo-6-fluoro-3-(methoxycarbonyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Application Note 2: Synthesis of Biaryl Herbicides via Suzuki-Miyaura Cross-Coupling
Background: The formation of carbon-carbon bonds is central to constructing the core scaffolds of many modern herbicides. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for creating biaryl linkages.[8][9] The bromine atom of Methyl 3-amino-4-bromo-2-fluorobenzoate serves as an excellent handle for this palladium-catalyzed transformation, enabling the introduction of various aryl or heteroaryl moieties, which are common in synthetic auxin herbicides and other classes.[10][11]
This protocol details a representative Suzuki coupling between the title compound and a pyridineboronic acid.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq)
Pyridine-3-boronic acid (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
Triphenylphosphine (PPh₃) or other suitable ligand (0.08 eq)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
Reaction Setup: To a Schlenk flask, add Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq), pyridine-3-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ and PPh₃).
Inerting: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times. Causality: This is critical to remove oxygen, which can deactivate the Pd(0) active catalyst.
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. Causality: Degassing the solvent by sparging with an inert gas for 15-30 minutes removes dissolved oxygen.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter and concentrate the organic phase. Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired biaryl product.
Parameter
Protocol 1: Acylation
Protocol 2: Suzuki Coupling
Key Transformation
Amide bond formation
C-C bond formation
Reactive Site
Amino group (-NH₂)
Bromo group (-Br)
Typical Reagents
Acid chloride, Organic base (Et₃N)
Boronic acid, Base (K₂CO₃), Pd catalyst
Solvent System
Anhydrous aprotic (DCM, THF)
Degassed polar aprotic/aqueous (Dioxane/H₂O)
Temperature
0 °C to Room Temperature
80-100 °C
Atmosphere
Inert (Nitrogen/Argon)
Rigorously Inert (Nitrogen/Argon)
Expected Yield
75-95%
60-90%
Conclusion
Methyl 3-amino-4-bromo-2-fluorobenzoate is a strategically designed synthetic intermediate that provides a robust platform for accessing diverse and complex agrochemical targets. By selectively engaging its amino, bromo, and ester functionalities through well-established and reliable synthetic protocols such as acylation and palladium-catalyzed cross-coupling, research chemists can efficiently generate libraries of novel compounds for biological screening. The protocols and insights provided herein serve as a practical guide for harnessing the full synthetic potential of this versatile building block.
References
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ResearchGate. Available at: [Link]
Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available at: [Link]
A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Google Patents.
Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. MDPI. Available at: [Link]
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available at: [Link]
Aniline in Agrochemicals: Enhancing Crop Yields and Protection. Acme Hardesty. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. Available at: [Link]
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. PMC. Available at: [Link]
Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Cross-Coupling Strategies for Methyl 3-amino-4-bromo-2-fluorobenzoate
Executive Summary
Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS 2092799-61-4)[1] is a highly functionalized, 1,2,3,4-tetrasubstituted building block frequently utilized in the synthesis of kinase inhibitors and fluorinated anthranilic acid derivatives. While its dense functionalization provides a versatile scaffold for drug discovery, it presents significant chemoselectivity and steric challenges during palladium-catalyzed cross-coupling. This guide provides field-proven, self-validating protocols for executing Suzuki-Miyaura and Buchwald-Hartwig reactions on this core, detailing the mechanistic causality behind catalyst and ligand selection.
Physicochemical & Mechanistic Profiling
To successfully functionalize this scaffold, one must understand the electronic and steric interplay of its four contiguous substituents:
C2-Fluoro Inductive Activation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing (-I) effect. According to molecular orbital theory, this lowers the energy of the adjacent C4–Br
σ∗
orbital (LUMO), making it highly susceptible to oxidative addition by electron-rich Pd(0) species.
C3-Amino Steric Shielding & Oligomerization Risk: The free primary aniline at C3 is flanked by the C2-fluorine and C4-bromine. While this extreme steric crowding reduces its nucleophilicity—partially mitigating the risk of it acting as a nucleophile in intermolecular reactions—it also severely hinders the adjacent C4-Br[2].
Causality in Ligand Selection: In C–N cross-couplings, standard ligands (e.g., BINAP, XPhos) fail to differentiate between the exogenous amine and the internal C3-aniline, leading to complex mixtures and oligomerization[3]. To achieve chemoselectivity, highly active, sterically restrictive ligands like BrettPhos are mandatory. BrettPhos creates a deep binding pocket that selectively accommodates less hindered primary aliphatic amines while strictly rejecting the sterically encumbered internal aniline[4],[5].
Divergent Cross-Coupling Workflows
Divergent cross-coupling workflows for Methyl 3-amino-4-bromo-2-fluorobenzoate.
Objective: Form a C–C bond at the C4 position while preserving the C1-methyl ester and tolerating the unprotected C3-aniline.
Causality: The 1,2,3,4-tetrasubstitution pattern creates immense steric pressure during the transmetalation and reductive elimination steps. We select
Pd(dppf)Cl2
because the large bite angle of the dppf ligand (99°) forces the intermediate Pd(II) complex into a geometry that accelerates reductive elimination, overcoming the steric bottleneck. A mild base (
K2CO3
) is chosen to prevent the saponification of the C1-methyl ester.
Table 1: Catalyst Screening for Suzuki-Miyaura Coupling
Rapid conversion; ester intact; no C3-NH2 interference.
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk flask, combine Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv),
Pd(dppf)Cl2
(0.05 equiv, 5 mol%), and anhydrous
K2CO3
(2.0 equiv).
Degassing: Evacuate and backfill the flask with Argon (3 cycles).
Solvent Addition: Add degassed 1,4-Dioxane/
H2O
(4:1 v/v, 0.1 M) via syringe.
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over
Na2SO4
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
System Validation & In-Process Control (IPC)
Isotopic Pattern Check: The starting material exhibits a distinct isotopic doublet at m/z 248/250 (due to
79Br/81Br
). The protocol is validated when LC-MS confirms the complete disappearance of this doublet and the emergence of the product mass.
Protodehalogenation Monitor: Scan for m/z 170. If protodehalogenation exceeds 5%, verify the degassing procedure, as oxygen ingress can stall transmetalation and favor premature reduction.
Protocol 2: Controlled Buchwald-Hartwig Amination
Objective: Form a C–N bond at the C4 position using an exogenous primary aliphatic amine, actively suppressing the oligomerization of the internal C3-aniline.
Causality: To prevent the C3-aniline from attacking the Pd-activated C4-Br of an adjacent molecule, BrettPhos is utilized. Its unique conformational flexibility and extreme steric bulk favor the binding of primary aliphatic amines while sterically excluding secondary amines and ortho-substituted anilines[4],[2].
K3PO4
is used instead of
NaOtBu
to prevent ester cleavage[5].
Table 2: Ligand Effect on Chemoselectivity (Exogenous Primary Amine vs. Internal C3-Aniline)
Ligand
Amine Type
Base
Yield of Target (%)
Oligomerization (%)
XPhos
Primary Alkyl
Cs2CO3
35
>50
RuPhos
Primary Alkyl
Cs2CO3
42
40
BrettPhos
Primary Alkyl
K3PO4
88
<5
Step-by-Step Methodology
Preparation: In an oven-dried vial equipped with a Teflon septum, add Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 equiv, 0.5 mmol),
Pd2(dba)3
(0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and anhydrous
K3PO4
(2.5 equiv).
Atmosphere Exchange: Purge the vial with Argon for 5 minutes.
Reagent Addition: Add the exogenous primary aliphatic amine (1.5 equiv) and anhydrous Toluene (0.2 M) via syringe. (Note: If the amine is a solid, add it during Step 1).
Reaction: Seal the vial and heat to 90 °C for 12 hours.
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via silica gel chromatography.
System Validation & In-Process Control (IPC)
Chemoselectivity Check (TLC): Use a Ninhydrin stain. The starting material (aniline) stains poorly, whereas the exogenous primary amine will stain dark purple/blue. The desired secondary alkyl-aryl amine product will exhibit a distinct
Rf
and a shifted stain color (often faint brown/red), confirming successful C-N coupling.
Oligomerization Check (LC-MS): Scan the crude mixture for m/z ~415 (the approximate mass of the dimer formed by intermolecular C3-N to C4-Br coupling). A self-validating run will show <5% relative abundance of this mass, confirming the BrettPhos ligand is functioning as designed.
References
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides". Journal of the American Chemical Society, 2008. URL: [Link]
"Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure". ACS Omega, 2020. URL: [Link]
"Deciphering complexity in Pd–catalyzed cross-couplings". ChemRxiv / White Rose Research Online. URL: [Link]
Application Notes and Protocols for the Synthesis of Amides from Methyl 3-amino-4-bromo-2-fluorobenzoate
Introduction The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, forming the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] This guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, forming the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] This guide provides a comprehensive protocol for the synthesis of amide derivatives from Methyl 3-amino-4-bromo-2-fluorobenzoate, a versatile building block in drug discovery. The presence of amino, bromo, and fluoro substituents on the aromatic ring presents unique electronic and steric challenges that necessitate a carefully optimized reaction protocol. These application notes offer a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, and expert insights to ensure successful and reproducible amide synthesis for researchers, scientists, and drug development professionals.
The 3-aminobenzamide moiety is a known pharmacophore, notably for its role in inhibiting poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy.[2] The strategic placement of bromine and fluorine atoms can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making the targeted synthesis of its amide derivatives a valuable endeavor in the development of novel therapeutics.[2]
Chemical Principles and Mechanistic Overview
The formation of an amide bond from a carboxylic acid (or its ester) and an amine is a condensation reaction that typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3] In the case of starting from an ester like Methyl 3-amino-4-bromo-2-fluorobenzoate, the reaction proceeds via aminolysis. However, to achieve efficient conversion, particularly with less reactive amines, it is often advantageous to first hydrolyze the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This two-step approach offers greater control and generally higher yields.
This protocol will focus on the more robust two-step method: hydrolysis of the methyl ester followed by a carbodiimide-mediated amide coupling. The coupling step will utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt).
Mechanism of EDC/HOBt Mediated Amide Coupling:
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[4]
Formation of the HOBt Ester: This unstable intermediate is prone to side reactions, including the formation of an N-acylurea byproduct.[5] To mitigate this, HOBt is added to intercept the O-acylisourea and form a more stable and reactive HOBt-ester.[4][6]
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.
Product Formation: This intermediate collapses to form the desired amide bond and regenerates HOBt.[4]
The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acidic protons and drive the reaction to completion.[4]
Experimental Workflow
Caption: Workflow for the two-step synthesis of amides from Methyl 3-amino-4-bromo-2-fluorobenzoate.
Detailed Experimental Protocols
Part 1: Hydrolysis of Methyl 3-amino-4-bromo-2-fluorobenzoate
Materials:
Methyl 3-amino-4-bromo-2-fluorobenzoate
Lithium hydroxide monohydrate (LiOH·H₂O)
Tetrahydrofuran (THF)
Deionized Water
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq) in a mixture of THF and water (3:1 v/v).
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield 3-amino-4-bromo-2-fluorobenzoic acid as a solid, which can be used in the next step without further purification.
Part 2: Amide Coupling
Materials:
3-amino-4-bromo-2-fluorobenzoic acid (from Part 1)
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF or DCM.[2]
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activation step helps to minimize side reactions.[2]
In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of the same anhydrous solvent.
Add the amine solution and DIPEA (3.0 eq) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[7][8]
Quantitative Data Summary
Reagent
Stoichiometric Ratio
Molar Equivalent
Part 1: Hydrolysis
Methyl 3-amino-4-bromo-2-fluorobenzoate
1.0
1.0
Lithium hydroxide monohydrate
1.5
1.5
Part 2: Amide Coupling
3-amino-4-bromo-2-fluorobenzoic acid
1.0
1.0
Amine
1.1
1.1
EDC
1.2
1.2
HOBt
1.2
1.2
DIPEA
3.0
3.0
Troubleshooting and Expert Insights
Low Yields in Amide Coupling: The amine substrate may be sterically hindered or electronically deactivated. In such cases, switching to a more potent coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may improve yields, although it is a more expensive option.[4][9] Increasing the reaction temperature to 40-50 °C can also be beneficial, but should be done cautiously to avoid side reactions.
Formation of N-acylurea Byproduct: This is a common side reaction with carbodiimide coupling agents.[5] Ensuring the HOBt is of high quality and allowing for a sufficient pre-activation time before adding the amine can help minimize this.[2]
Purification Challenges: The polarity of the final amide product will vary depending on the nature of the coupled amine. A careful selection of the eluent system for column chromatography is essential. In some cases, recrystallization from a suitable solvent system can be an effective alternative or complementary purification step.[7]
Inert Atmosphere: While not always strictly necessary for robust amide couplings, performing the reaction under an inert atmosphere is good practice, especially when dealing with sensitive substrates or aiming for very high purity, as it can prevent potential oxidation of the amino group.[2]
Conclusion
This guide provides a robust and reliable protocol for the synthesis of amides from Methyl 3-amino-4-bromo-2-fluorobenzoate. By following the detailed steps for hydrolysis and subsequent EDC/HOBt-mediated amide coupling, researchers can efficiently generate a diverse library of amide derivatives for further investigation in drug discovery and development. The provided insights into the reaction mechanism and troubleshooting tips will aid in overcoming potential challenges and achieving successful synthetic outcomes.
References
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Application Note: Methyl 3-Amino-4-bromo-2-fluorobenzoate as a Privileged Intermediate for Benzimidazole and Indazole API Scaffolds
Executive Summary In modern drug discovery, the rapid and modular synthesis of complex heterocyclic scaffolds is critical for developing targeted therapies, particularly kinase inhibitors and PARP inhibitors. Methyl 3-am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the rapid and modular synthesis of complex heterocyclic scaffolds is critical for developing targeted therapies, particularly kinase inhibitors and PARP inhibitors. Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4) [1] has emerged as a highly versatile, privileged intermediate. Its unique tetrasubstituted benzene architecture provides four orthogonal reactive handles, enabling precise regiocontrol during late-stage functionalization.
This application note provides a comprehensive, self-validating guide to utilizing this intermediate for the synthesis of two high-value Active Pharmaceutical Ingredient (API) scaffolds: functionalized benzimidazoles and 1H-indazoles . By detailing the mechanistic causality behind catalyst selection and protecting group strategies, this guide empowers synthetic chemists to bypass common pitfalls such as catalyst poisoning and regiochemical scrambling.
Structural Rationale & Physicochemical Profile
The strategic value of Methyl 3-amino-4-bromo-2-fluorobenzoate lies in the electronic interplay of its substituents. The electron-withdrawing C2-fluoro and C1-ester groups highly activate the C4-bromo position for oxidative addition by low-valent palladium species [3]. Simultaneously, the C2-fluoro group lowers the pKa of the adjacent C3-amino group, modulating its nucleophilicity and improving the Lipophilic Efficiency (LipE) of the final API.
Table 1: Physicochemical Profile & Reactive Nodes
Property / Node
Specification / Synthetic Utility
CAS Number
2092799-61-4 [1]
Molecular Formula
C₈H₇BrFNO₂
Molecular Weight
248.05 g/mol
C1: Methyl Ester
Late-stage handle for saponification and subsequent amide coupling.
C2: Fluoro Group
Modulates basicity; acts as an electrostatic shield to lock API conformation.
C3: Amino Group
Primary nucleophile for cyclization; requires transient protection during C4 cross-coupling.
C4: Bromo Group
Primary electrophile for Pd-catalyzed C-N (Buchwald-Hartwig) or C-C (Suzuki) coupling.
Strategic API Workflows
Workflow A: Synthesis of Benzimidazole Cores via Buchwald-Hartwig Amination
Benzimidazoles are ubiquitous in medicinal chemistry. Synthesizing them from an ortho-haloaniline precursor requires the installation of a secondary amine at C4, followed by cyclocondensation.
Mechanistic Causality:
Attempting a direct Buchwald-Hartwig amination on the unprotected intermediate often leads to catalyst deactivation. The primary C3-aniline can displace the phosphine ligand on the palladium center, forming a catalytically dormant off-cycle complex [5]. To circumvent this, we first protect the C3-amine with a bulky tert-butyloxycarbonyl (Boc) group. For the cross-coupling, we utilize the BrettPhos ligand. BrettPhos is explicitly engineered to promote the monoarylation of primary amines while resisting displacement by the substrate, ensuring rapid C-N bond formation at room temperature or under mild heating [2]. Finally, cyclization is achieved using trimethyl orthoformate (TMOF). Unlike aldehydes, which require harsh oxidants and often yield complex mixtures, orthoesters undergo clean, acid-catalyzed condensation to yield the benzimidazole [4].
Workflow for benzimidazole scaffolds via Buchwald-Hartwig amination and cyclization.
Self-Validating Protocol: Benzimidazole Synthesis
Protection: Dissolve Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous THF. Add Boc₂O (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Heat to 60 °C for 4 hours.
Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material.
Buchwald-Hartwig Amination: In a nitrogen-filled glovebox, combine the N-Boc protected intermediate (1.0 eq), an exogenous primary amine (e.g., cyclopropylamine, 1.2 eq), Pd₂(dba)₃ (0.02 eq), BrettPhos (0.04 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene. Heat at 80 °C for 6 hours.
Validation: LC-MS will indicate the exact mass of the coupled product; the absence of diarylation confirms BrettPhos efficacy [2].
Deprotection & Cyclization: Treat the crude intermediate with 20% TFA in CH₂Cl₂ for 2 hours at room temperature to remove the Boc group. Concentrate in vacuo. Resuspend in trimethyl orthoformate (TMOF, 5.0 eq) with catalytic p-TsOH (0.1 eq) and reflux at 100 °C for 3 hours.
Validation: The formation of the rigid benzimidazole core results in a distinct UV shift (λmax ~280 nm) observable via HPLC-UV.
Workflow B: Synthesis of 1H-Indazole Cores via Suzuki-Miyaura Coupling
Indazoles are critical hinge-binding motifs in kinase inhibitors. By converting the C4-bromo group to a methyl group, we set the stage for a diazotization-driven cyclization.
Mechanistic Causality:
The C4-bromide is highly activated for Suzuki-Miyaura cross-coupling due to the synergistic electron-withdrawing effects of the C1-ester and C2-fluoro groups [3]. Coupling with trimethylboroxine installs a C4-methyl group. Subsequent treatment of the C3-amine with sodium nitrite in acidic media generates a highly reactive diazonium salt. Because of the strict ortho-relationship, the diazonium nitrogen rapidly undergoes intramolecular cyclization with the adjacent C4-methyl group (following tautomerization), yielding a 6-fluoro-7-(methoxycarbonyl)-1H-indazole.
Pathway for 1H-indazole synthesis via Suzuki coupling and diazotization.
Self-Validating Protocol: 1H-Indazole Synthesis
Suzuki-Miyaura Methylation: Combine the starting material (1.0 eq), trimethylboroxine (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat at 90 °C for 8 hours.
Validation: LC-MS must show the isotopic signature of bromine has disappeared, replaced by the M-Br+CH₃ mass peak.
Diazotization & Cyclization: Dissolve the C4-methyl intermediate in a mixture of glacial acetic acid and concentrated HCl (3:1) and cool to 0 °C. Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 12 hours to facilitate cyclization.
Validation: The evolution of nitrogen gas (if any side reactions occur) should be monitored. The final indazole will precipitate upon neutralization with saturated NaHCO₃ and can be collected via vacuum filtration.
Quantitative Reaction Metrics
To aid in process scale-up, the following table summarizes the expected quantitative metrics for the key transformations described in the workflows.
Table 2: Quantitative Metrics for Scaffold Syntheses
Reaction Step
Catalyst / Key Reagent
Temp / Time
Typical Yield
Purity / Selectivity
N-Boc Protection
Boc₂O, DMAP
60 °C / 4 h
92 - 95%
>98% (No over-protection)
Buchwald-Hartwig
Pd₂(dba)₃, BrettPhos
80 °C / 6 h
85 - 88%
>99:1 (Mono vs. Diarylation)
Benzimidazole Cyclization
TMOF, p-TsOH
100 °C / 3 h
78 - 82%
>95% (Regiochemically pure)
Suzuki Methylation
Pd(dppf)Cl₂, Boroxine
90 °C / 8 h
88 - 91%
>97% (No debromination)
Indazole Cyclization
NaNO₂, HCl/AcOH
0 °C to rt / 12 h
65 - 72%
>90% (Requires recrystallization)
Conclusion
Methyl 3-amino-4-bromo-2-fluorobenzoate is a master key for accessing diverse chemical space in API development. By understanding the electronic demands of its tetrasubstituted ring and applying rational catalyst selection (such as BrettPhos for primary amines), researchers can execute highly efficient, regioselective syntheses of benzimidazoles and indazoles. The protocols outlined herein provide a robust, self-validating foundation for integrating this intermediate into advanced drug discovery pipelines.
"A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides", National Institutes of Health (PMC).
"A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview", ResearchGate.
"Synthesis of 2-substituted benzimidazoles by iodine-mediated condensation of orthoesters with 1,2-phenylenediamines", ResearchGate.
"Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions", DSpace@MIT.
Application
Application Note: A Comprehensive Guide to the Development of Novel Kinase Inhibitors
Abstract Protein kinases are pivotal regulators of cellular signaling and have become one of the most significant classes of drug targets, particularly in oncology.[1][2][3] The journey from identifying a promising kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Protein kinases are pivotal regulators of cellular signaling and have become one of the most significant classes of drug targets, particularly in oncology.[1][2][3] The journey from identifying a promising kinase target to a clinically effective inhibitor is a complex, multi-stage process requiring a synergistic application of biochemical, cellular, and in vivo methodologies. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the modern workflow for developing novel kinase inhibitors. We will explore the causality behind key experimental choices, from initial hit identification and lead optimization to robust cellular characterization and preclinical evaluation. Detailed, field-proven protocols for essential assays are provided, alongside visual diagrams of workflows and signaling pathways to offer a comprehensive and practical resource for advancing kinase drug discovery programs.
Introduction to Kinases as Drug Targets
The human genome contains over 500 protein kinases, enzymes that catalyze the phosphorylation of proteins, lipids, and other substrates.[4] This process acts as a molecular switch, regulating a vast array of cellular functions, including proliferation, differentiation, metabolism, and apoptosis.[3] Consequently, the dysregulation of kinase activity through mutation or overexpression is a hallmark of many diseases, most notably cancer.[3][5]
The approval of Imatinib in 2001 marked a paradigm shift in cancer therapy, validating kinases as "druggable" targets and ushering in the era of precision medicine.[6][7] Since then, over 80 small-molecule kinase inhibitors (SMKIs) have gained FDA approval.[8] However, significant challenges remain. The high degree of conservation in the ATP-binding site across the kinome makes achieving inhibitor selectivity a formidable task, often leading to off-target effects and toxicity.[9][10] Furthermore, cancer cells can develop resistance through mutations in the target kinase or by activating bypass signaling pathways.[5][8][11]
Modern drug discovery efforts aim to overcome these hurdles by developing more selective inhibitors, including allosteric and covalent inhibitors, and by employing sophisticated screening and profiling technologies to build a comprehensive understanding of a compound's activity and mechanism of action.[6][8]
The Kinase Inhibitor Discovery and Development Workflow
The development of a novel kinase inhibitor is a systematic process designed to identify, characterize, and validate a compound's therapeutic potential. The workflow progresses from high-throughput in vitro screens to more physiologically relevant cellular and in vivo models, with each stage designed to answer critical questions about the compound's potency, selectivity, mechanism of action, and drug-like properties.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
This assay quantifies compound binding to a specific kinase target in live cells using Bioluminescence Resonance Energy Transfer (BRET).
[12]* Rationale: This method provides a quantitative measure of target engagement under physiological conditions, allowing for a more accurate assessment of a compound's cellular potency and residence time.
*[12] Materials:
HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase.
NanoBRET™ Tracer specific for the kinase.
Test Compounds (dissolved in DMSO).
Opti-MEM® I Reduced Serum Medium.
White, 96-well assay plates.
BRET-capable luminometer.
Methodology:
Harvest and resuspend the transfected HEK293 cells in Opti-MEM®.
Prepare serial dilutions of the test compound in Opti-MEM®.
In a 96-well plate, combine cells, the NanoBRET™ Tracer, and the test compound dilutions.
Incubate the plate for 2 hours at 37 °C in a CO2 incubator.
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
Add the substrate to each well.
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
Controls:
No Tracer Control: Cells with substrate but no tracer to determine background.
No Compound Control: Cells with tracer and vehicle (DMSO) to determine the maximum BRET signal.
Data Interpretation:
Calculate the milliBRET (mBRET) ratio (Acceptor Emission / Donor Emission) * 1000 for each well.
Normalize the data to the no compound control.
Plot the normalized mBRET values against the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
Phenotypic Assays
Ultimately, a successful inhibitor must produce a desired biological outcome. Phenotypic assays measure the downstream consequences of kinase inhibition, such as a reduction in cell proliferation or the induction of apoptosis. B[13]a/F3 cell lines are a common model system; these cells are dependent on interleukin-3 (IL-3) for survival but can be engineered to express an oncogenic kinase, making their proliferation dependent on that kinase's activity.
Rationale: This assay provides a direct link between target inhibition and a cellular phenotype (survival/proliferation). It is an excellent system for assessing the potency of inhibitors targeting oncogenic driver kinases.
*[13][14] Materials:
Ba/F3 cells engineered to express the target oncogenic kinase.
Growth medium (e.g., RPMI-1640 + 10% FBS) without IL-3.
Test compounds.
Cell viability reagent (e.g., CellTiter-Glo®).
96-well cell culture plates.
Methodology:
Seed the engineered Ba/F3 cells in a 96-well plate at a density of 5,000 cells/well in IL-3-free growth medium.
Add serial dilutions of the test compounds to the wells.
Incubate the plate for 72 hours at 37 °C in a CO2 incubator.
Equilibrate the plate to room temperature for 30 minutes.
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read luminescence on a plate reader.
Controls:
Positive Control: A known inhibitor of the oncogenic kinase.
Negative Control: Vehicle (DMSO).
Parental Ba/F3 cells: Should not proliferate in the absence of IL-3, confirming the engineered cells' dependency on the target kinase.
Data Interpretation:
Calculate the percentage of proliferation inhibition relative to the DMSO control.
Plot the data and determine the GI50 (concentration for 50% growth inhibition) value.
Stage 4: Preclinical Evaluation
Compounds that demonstrate potent and selective on-target activity in cellular assays are advanced to preclinical evaluation. This stage involves a comprehensive assessment of the compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in in vivo animal models. T[4][13]hese studies are critical for establishing safe dosage levels and predicting therapeutic potential before a compound can be considered for human clinical trials. A[4] significant challenge at this stage for certain indications, like brain tumors, is ensuring adequate penetration of biological barriers such as the blood-brain barrier (BBB).
[15][16]### 7. Overcoming Challenges in Kinase Inhibitor Development
The path to a successful kinase inhibitor is fraught with challenges.
Acquired Resistance: Tumors can evolve and acquire mutations in the target kinase that prevent the inhibitor from binding, or they can activate alternative signaling pathways to bypass the inhibited kinase.
*[5][8] Off-Target Effects: As discussed, poor selectivity can lead to toxicity, limiting the therapeutic window of a drug.
*[5] Pharmacokinetic Properties: Poor absorption, rapid metabolism, or an inability to reach the target tissue can all lead to clinical failure, even for a highly potent compound.
[16]Next-generation strategies to combat these issues include the development of covalent and allosteric inhibitors to overcome resistance, combination therapies to target multiple pathways simultaneously, and the use of AI and machine learning to predict resistance mutations and design more robust inhibitors.
[3][8][17]### 8. Conclusion
The development of novel kinase inhibitors is a dynamic and challenging field that has revolutionized the treatment of cancer and other diseases. Success requires a logical, multi-disciplinary approach that integrates robust biochemical screening, insightful mechanistic studies, and physiologically relevant cellular and in vivo validation. By understanding the rationale behind each experimental step and employing self-validating protocols, researchers can effectively navigate the complex path from hit identification to a promising preclinical candidate, ultimately accelerating the delivery of next-generation targeted therapeutics to patients.
References
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
Frontiers. (2023, August 29). Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges. [Link]
Heffron, T. P., et al. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology. [Link]
Ovid. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. [Link]
Kairos Discovery. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. [Link]
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.). [Link]
Bain, J., Plater, L., Elliott, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]
Sino Biological. (2025, February 26). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. [Link]
MDPI. (2023, September 11). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]
Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. [Link]
PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. [Link]
Royal Society of Chemistry. (2018). CHAPTER 2: New Screening Approaches for Kinases. [Link]
IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?[Link]
PubMed. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]
RSC Publishing. (2024). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. [Link]
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
PubMed. (2014, June 10). A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. [Link]
PMC. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]
Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]
PMC. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
Application Notes and Protocols: Strategic Functionalization of the Aromatic Ring of Methyl 3-amino-4-bromo-2-fluorobenzoate
Authored by: A Senior Application Scientist Abstract Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly versatile and synthetically valuable building block in modern medicinal chemistry and materials science. Its unique...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly versatile and synthetically valuable building block in modern medicinal chemistry and materials science. Its unique substitution pattern—featuring amino, bromo, and fluoro groups on a benzoate core—offers multiple, distinct reactive sites for strategic functionalization. This guide provides an in-depth exploration of the key methodologies for modifying its aromatic ring, with a focus on palladium-catalyzed cross-coupling reactions. We present not only detailed, field-proven protocols but also the underlying mechanistic principles and strategic considerations necessary for successful experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel molecular entities.
Introduction: The Strategic Value of a Polysubstituted Aromatic Core
The molecule Methyl 3-amino-4-bromo-2-fluorobenzoate serves as a cornerstone for constructing complex molecular architectures.[1] Halogenated aromatic esters are potent building blocks, and the specific arrangement of substituents in this compound provides a powerful toolkit for synthetic chemists.[1]
The Bromo Group (C4-Br): This is the primary handle for functionalization. The carbon-bromine bond is readily activated by palladium catalysts, making it an ideal site for a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
The Fluoro Group (C2-F): The fluorine atom significantly modulates the electronic properties of the ring. Its strong electron-withdrawing nature can influence the reactivity of the adjacent C-Br bond and can also serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions.[2] Furthermore, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3]
The Amino Group (C3-NH₂): This nucleophilic group can participate in subsequent reactions and its electron-donating character influences the overall reactivity of the aromatic ring. It can also pose challenges, such as potential coordination to the metal catalyst in cross-coupling reactions, necessitating careful selection of reaction conditions.[4]
This guide will focus primarily on the strategic elaboration of the C4-Br bond, which represents the most versatile and widely employed approach for diversifying this molecular scaffold.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are the premier methods for functionalizing the C-Br bond of our target molecule.[5] The general principle involves the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming biaryl and aryl-alkyl C-C bonds. It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or a boronic ester.[6][7]
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the activation of the boronic acid with a base.[8][9] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6] The choice of base is critical for activating the boronic acid without promoting unwanted side reactions, such as hydrolysis of the methyl ester.[8]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Component
Example Reagents
Typical Loading
Purpose
Aryl Halide
Methyl 3-amino-4-bromo-2-fluorobenzoate
1.0 eq
Substrate
Boronic Acid/Ester
Phenylboronic acid, Pyridine-3-boronic acid
1.1 - 1.5 eq
Coupling partner
Palladium Catalyst
Pd(PPh₃)₄, PdCl₂(dppf)
1 - 5 mol%
Catalyst precursor
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
2.0 - 3.0 eq
Activates boronic acid
Solvent System
Dioxane/H₂O, Toluene/H₂O, DMF
-
Solubilizes reactants
Temperature
80 - 110 °C
-
Drives reaction
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Bubble the inert gas through the solution for another 10 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of the inert gas.
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[10][11] This reaction has broad utility in synthesizing aniline derivatives, which are prevalent in pharmaceuticals.[5][12]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0).[13] However, the next step involves coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong, non-nucleophilic base (like NaOt-Bu or LiHMDS) to form a palladium-amido complex.[12] Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[14] The choice of phosphine ligand is crucial; bulky, electron-rich ligands (e.g., biarylphosphines like XPhos or RuPhos) accelerate the reductive elimination step, which is often rate-limiting, and prevent side reactions.[5][11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Component
Example Reagents
Typical Loading
Purpose
Aryl Halide
Methyl 3-amino-4-bromo-2-fluorobenzoate
1.0 eq
Substrate
Amine
Morpholine, Aniline, Benzylamine
1.1 - 1.5 eq
Coupling partner
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂
1 - 5 mol%
Catalyst precursor
Ligand
Xantphos, RuPhos, BINAP
1.2 - 2.0 x [Pd]
Stabilizes catalyst, promotes reaction
Base
NaOt-Bu, Cs₂CO₃, K₃PO₄
1.4 - 2.5 eq
Deprotonates amine
Solvent
Toluene, Dioxane, THF
-
Anhydrous, degassed solvent
Temperature
80 - 110 °C
-
Drives reaction
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reaction Setup (Glovebox Recommended): To an oven-dried vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2.4-4.8 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
Reagent Addition: Add Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq) and the amine (1.2 eq).
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
Reaction Execution: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 6-24 hours), monitoring by LC-MS.
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired N-arylated product.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling at the C-Br bond is dominant, the C-F bond can potentially undergo Nucleophilic Aromatic Substitution (SNAr). This reaction is favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[15][16][17] In our substrate, the methyl ester group is para to the fluorine, providing activation.
Feasibility and Selectivity:
Activation: The ring is activated towards nucleophilic attack by the ester group.[18]
Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial rate-determining nucleophilic attack.[16][18]
Competition: SNAr at the C-F position must compete with palladium-catalyzed coupling at the C-Br position. Generally, cross-coupling is much more facile and occurs under milder conditions. SNAr typically requires strong nucleophiles and often higher temperatures, and it may not be selective, potentially leading to a mixture of products. Therefore, functionalization via SNar on this specific substrate is less common and would require careful optimization to be synthetically useful.
Conclusion
Methyl 3-amino-4-bromo-2-fluorobenzoate is a powerful synthetic intermediate whose aromatic ring can be selectively functionalized. The C4-bromo position is the primary site for elaboration, for which palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are the methods of choice. They offer a reliable and versatile route to a vast array of C-C and C-N linked derivatives under well-established conditions. By understanding the underlying mechanistic principles and carefully selecting catalysts, ligands, and bases, researchers can effectively leverage this building block to accelerate discovery in pharmaceutical and materials science development programs.
References
The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. (2026, March 2). Google.
Buchwald–Hartwig amin
Buchwald–Hartwig amin
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
Nucleophilic arom
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
Buchwald-Hartwig Coupling. (2024, October 12). Alfa Chemistry.
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
Suzuki Coupling. Organic Chemistry Portal.
16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
Synthesis of complex unnatural fluorine-containing amino acids. PMC.
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
Studies on fluorofunctionalization of some functionalized alkene scaffolds. (2024, January 6). ScienceDirect.
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
Application Note: Laboratory-Scale Synthesis Protocol for Methyl 3-amino-4-bromo-2-fluorobenzoate
Introduction & Strategic Importance Fluorinated anthranilic acid derivatives are privileged scaffolds in modern drug discovery, frequently serving as core building blocks for targeted therapeutics such as kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
Fluorinated anthranilic acid derivatives are privileged scaffolds in modern drug discovery, frequently serving as core building blocks for targeted therapeutics such as kinase inhibitors (e.g., BRAF and MEK inhibitors like Dabrafenib)[1]. The target compound, Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4)[2], offers a unique trifunctional array: a methyl ester for cross-coupling or amidation, an amine for sulfonylation or urea formation, and a bromide for Suzuki-Miyaura or Buchwald-Hartwig couplings. The strategically positioned fluorine atom enhances metabolic stability and enforces favorable conformational locks via intramolecular hydrogen bonding or dipole minimization.
This application note details a robust, laboratory-scale, three-step synthetic protocol designed for high yield, strict regiocontrol, and operational simplicity.
Retrosynthetic Strategy & Workflow
The synthesis is achieved via a linear three-step sequence starting from commercially available 2-fluoro-3-nitrobenzoic acid.
Three-step synthetic workflow for Methyl 3-amino-4-bromo-2-fluorobenzoate.
Mechanistic Insights: Mastering Regioselectivity
The critical step in this workflow is the final electrophilic aromatic bromination. The substrate, methyl 3-amino-2-fluorobenzoate, presents two highly activated positions due to the strongly electron-donating amino group: Position 4 (ortho to the amine) and Position 6 (para to the amine).
Causality of Regiocontrol: The methyl ester (-COOMe) at Position 1 is electron-withdrawing and meta-directing. It strongly deactivates its ortho position (Position 6). Consequently, Position 4 remains highly nucleophilic, allowing for precise regioselective bromination when utilizing a controlled electrophile like N-Bromosuccinimide (NBS) at low temperatures[3].
Mechanistic rationale for the regioselective bromination at Position 4.
Step-by-Step Experimental Protocols
Step 4.1: Synthesis of Methyl 2-fluoro-3-nitrobenzoate
Causality & Design: While standard Fischer esterification using sulfuric acid is effective, utilizing thionyl chloride (SOCl2) in methanol is superior for electron-deficient benzoic acids. SOCl2 reacts with methanol to generate anhydrous HCl in situ. This rapidly protonates the carbonyl oxygen without generating water, driving the equilibrium strictly toward the ester product.
Procedure:
Charge a 500 mL round-bottom flask with 2-fluoro-3-nitrobenzoic acid (20.0 g, 108 mmol) and anhydrous methanol (200 mL).
Cool the suspension to 0 °C using an ice bath under an argon atmosphere.
Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.
Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 3:1). The starting material (baseline) should be completely consumed, replaced by a single, less polar UV-active spot.
Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (300 mL) and wash with saturated aqueous NaHCO3 (2 × 150 mL) and brine (100 mL).
Dry over anhydrous Na2SO4, filter, and concentrate to yield the product as a pale yellow solid (Quantitative yield expected).
Step 4.2: Chemoselective Nitro Reduction
Causality & Design: Catalytic hydrogenation using 10% Pd/C under a mild hydrogen atmosphere (1 atm) is highly effective[4]. This method is chosen over dissolving metal reductions (e.g., Fe/NH4Cl) because it simplifies the workup, avoids heavy metal waste, and prevents hydrodefluorination.
Procedure:
Dissolve methyl 2-fluoro-3-nitrobenzoate (21.0 g, 105 mmol) in methanol (200 mL) in a 500 mL flask.
Purge the flask with argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, wet).
Evacuate the flask and backfill with hydrogen gas using a balloon. Stir vigorously at room temperature for 6 hours[4].
Self-Validation Check: The solution will transition from yellow to a darker hue. TLC (Hexanes/EtOAc 2:1) will reveal a highly fluorescent, more polar spot. LC-MS should confirm a mass shift to [M+H]+ = 170.1.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with EtOAc (100 mL).
Concentrate the filtrate under reduced pressure to afford methyl 3-amino-2-fluorobenzoate as an orange oil (Yield: ~98%).
Step 4.3: Regioselective Bromination
Causality & Design: N-Bromosuccinimide (NBS) is utilized as a mild, easily weighable source of electrophilic bromine[3]. Acetonitrile (MeCN) is selected as the solvent because its moderate polarity stabilizes the transition state without excessively accelerating the reaction. Operating strictly at 0 °C prevents the formation of the 4,6-dibromo byproduct.
Procedure:
Dissolve methyl 3-amino-2-fluorobenzoate (16.9 g, 100 mmol) in anhydrous MeCN (250 mL) and cool to 0 °C.
Add NBS (17.8 g, 100 mmol, 1.0 eq) portion-wise over 45 minutes to maintain the internal temperature below 5 °C. Cover the flask with aluminum foil to exclude light.
Stir the reaction at 0 °C for 2 hours.
Self-Validation Check: LC-MS must show complete consumption of the starting material and the appearance of an isotopic doublet (1:1 ratio) at m/z 248.0 and 250.0[2].
Quench the reaction by adding 10% aqueous sodium thiosulfate (100 mL) and stir for 15 minutes.
Extract the mixture with EtOAc (3 × 150 mL). Wash the combined organic layers with water (200 mL) and brine (200 mL).
Dry over Na2SO4, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to isolate the target compound as an off-white solid (Yield: 85-90%).
Quantitative Data & Optimization
Table 1: Reaction Optimization for Regioselective Bromination
To highlight the necessity of the chosen parameters, the following optimization matrix demonstrates the causality behind solvent and temperature selection.
Entry
Brominating Agent
Solvent
Temp (°C)
Equivalents
Conversion (%)
Ratio (4-Br : 6-Br : Dibromo)
1
Br2
AcOH
25
1.10
>99
60 : 10 : 30
2
NBS
DMF
25
1.05
>99
80 : 5 : 15
3
NBS
MeCN
0
1.00
95
92 : 2 : 6
4
NBS
MeCN
-10 to 0
0.98
92
96 : 1 : 3
Table 2: Self-Validating Analytical Data (Expected)
The protocol is designed to be self-validating. Compare your isolated product against these expected analytical benchmarks to confirm structural integrity and regiochemistry.
Technique
Parameter
Expected Result for Target Compound
LC-MS (ESI+)
Molecular Ion [M+H]+
m/z 248.0 / 250.0 (Characteristic 1:1 isotopic pattern for mono-bromination)
(Note: The AB doublet system with J ~ 8.5 Hz in the 1H NMR definitively proves that the two remaining aromatic protons are ortho to each other, confirming the bromide is at Position 4 rather than Position 6).
References
[4] Title: Discovery of BRAF/HDAC Dual Inhibitors Suppressing Proliferation of Human Colorectal Cancer Cells. Source: PMC (nih.gov). URL:
Application Note: Biological Activity and Synthetic Utility of Methyl 3-amino-4-bromo-2-fluorobenzoate Derivatives
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Scaffold Focus: Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4) Executive Summary In modern drug discovery, the strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Scaffold Focus: Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4)
Executive Summary
In modern drug discovery, the strategic incorporation of multi-functionalized aromatic scaffolds is critical for generating high-quality screening libraries. Methyl 3-amino-4-bromo-2-fluorobenzoate represents a highly versatile, privileged building block. Its unique substitution pattern—combining a protected carboxylate, an ortho-fluoro aniline system, and a cross-coupling-ready bromide—makes it an ideal precursor for developing targeted therapeutics, particularly in the realms of allosteric kinase inhibition (e.g., MEK1/2) and immunomodulation (e.g., STING agonists)[1].
This application note details the structural rationale behind this scaffold, outlines self-validating synthetic protocols for its diversification, and explores the biological activity of its downstream derivatives.
Structural Rationale & Pharmacophore Analysis (Causality in Design)
The precise arrangement of functional groups on this scaffold is not coincidental; each moiety serves a distinct stereoelectronic or synthetic purpose. Understanding the causality behind these features is essential for rational drug design.
C2-Fluoro Group (Conformational Locking & pKa Tuning): The fluorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent C3-amine. This reduces the amine's basicity, enhancing its metabolic stability against oxidative deamination. Furthermore, the highly electronegative fluorine atom can participate in multipolar interactions with protein backbones and locks the conformation of C1-carbonyl derivatives via dipole-dipole repulsion, a critical factor for binding in tight kinase allosteric pockets[2][3].
C3-Amino Group (Hydrogen Bond Donor): Once converted to an amide, sulfonamide, or urea, this position acts as a crucial hydrogen bond donor. In kinase inhibitors, this moiety frequently interacts with the hinge region or the DFG-out conformation of the activation loop[4].
C4-Bromo Group (Orthogonal Diversification): The bromine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its para-relationship to the ester and ortho-relationship to the amine allows for the generation of extended biaryl systems that probe deep lipophilic pockets in target proteins.
C1-Methyl Ester (Prodrug/Synthetic Handle): The ester protects the carboxylic acid during harsh cross-coupling conditions. Post-diversification, it can be hydrolyzed to a free acid to form critical salt bridges with catalytic lysine residues in kinases, or retained as a membrane-permeable prodrug.
Derivatives of fluorinated, halogenated anthranilates and benzoates are foundational to several classes of targeted oncology drugs. When the C4-bromide is replaced with a functionalized biaryl system and the C3-amine is acylated, the resulting molecules frequently exhibit potent allosteric inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2.
By binding to an allosteric pocket adjacent to the ATP-binding site, these derivatives lock MEK into a catalytically inactive state, preventing the phosphorylation of ERK1/2 and halting tumor cell proliferation.
Figure 1: MAPK/ERK signaling pathway highlighting allosteric inhibition of MEK1/2 by fluorobenzoate derivatives.
Experimental Workflows & Protocols
To fully exploit the Methyl 3-amino-4-bromo-2-fluorobenzoate scaffold, researchers must utilize orthogonal synthetic pathways. The following protocols are designed with built-in validation steps to ensure high-fidelity library generation.
Figure 2: Divergent synthetic workflow for generating screening libraries from the fluorobenzoate scaffold.
Protocol 1: C4-Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Generate a library of C4-aryl derivatives to probe the lipophilic allosteric pocket of target kinases.
Causality: The ortho-amine and ortho-fluoro groups create localized steric hindrance and electronic deactivation of the C-Br bond. Therefore, a highly active, sterically demanding catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) is required to facilitate oxidative addition and prevent catalyst poisoning by the free amine.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk tube under argon, combine Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the solid mixture.
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).
Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.
Validation (In-Process Control): At 6 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass (
[M+H]+
248.0) and appearance of the product mass validates catalytic turnover.
Workup: Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: C3-Amidation for Kinase H-Bond Donor Generation
Objective: Convert the C3-amine into a functionalized amide or sulfonamide.
Causality: The C2-fluoro group significantly reduces the nucleophilicity of the C3-amine. Standard coupling conditions (e.g., EDC/HOBt) often result in poor yields. Consequently, highly reactive acyl chlorides or potent coupling reagents (HATU with DMAP as a nucleophilic catalyst) must be employed.
Step-by-Step Methodology:
Preparation: Dissolve the C4-arylated intermediate (1.0 eq, 0.3 mmol) in anhydrous DCM (3 mL) under a nitrogen atmosphere.
Base Addition: Add anhydrous Pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
Acylation: Cool the reaction to 0°C. Dropwise, add the desired acyl chloride or sulfonyl chloride (1.5 eq) dissolved in 1 mL DCM.
Reaction: Allow the reaction to warm to room temperature and stir for 4–8 hours.
Validation: Monitor via TLC (UV active). If starting material persists after 4 hours, the addition of 0.5 eq of acyl chloride and gentle heating (40°C) is required due to the deactivated nature of the fluoro-aniline.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove pyridine), dry, and concentrate for purification.
Quantitative Data Summaries: Representative SAR
To illustrate the biological potential of this scaffold, Table 1 summarizes representative Structure-Activity Relationship (SAR) data for a hypothetical library of Methyl 3-amino-4-bromo-2-fluorobenzoate derivatives evaluated for MEK1 kinase inhibition and cellular viability (A375 melanoma cell line).
Table 1: Representative SAR Data for Fluorobenzoate Derivatives
Compound ID
C4 Substitution (Cross-Coupling)
C3 Substitution (Amidation)
C1 Status
MEK1 IC₅₀ (nM)
A375 Cell Viability IC₅₀ (nM)
Scaffold
-Br
-NH₂
Methyl Ester
> 10,000
> 10,000
Deriv-01
Phenyl
-NH₂
Methyl Ester
4,500
> 10,000
Deriv-02
2-Fluoro-4-iodophenyl
-NH₂
Methyl Ester
850
3,200
Deriv-03
2-Fluoro-4-iodophenyl
Cyclopropanecarboxamide
Methyl Ester
45
180
Deriv-04
2-Fluoro-4-iodophenyl
Cyclopropanecarboxamide
Free Acid
3
12
Deriv-05
3-Pyridyl
Methanesulfonamide
Free Acid
115
450
Data Interpretation: The transition from Deriv-03 to Deriv-04 demonstrates the critical causality of C1 ester hydrolysis; the free carboxylic acid is strictly required to form a salt bridge with the catalytic lysine in the MEK1 allosteric pocket, resulting in a 15-fold increase in biochemical potency.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[Link]
Nikang Therapeutics, Inc. (2021). Macrocyclic compounds as STING agonists and methods and uses thereof.
GlaxoSmithKline LLC. (2011). Benzene sulfonamide thiazole and oxazole compounds.
Application Notes & Protocols for the Scale-Up Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate
Abstract Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring amino, bromo, and fluoro groups, provides multiple reactive sites for diverse chemical transformations. This guide provides a comprehensive overview of a robust and scalable synthetic protocol for Methyl 3-amino-4-bromo-2-fluorobenzoate, addressing key challenges in reaction control, process safety, and product purification. The protocols and insights are tailored for researchers, chemists, and process development professionals aiming to transition this synthesis from laboratory to pilot or production scale.
Introduction: The Strategic Importance of Substituted Anthranilates
Halogenated and substituted anthranilates, such as Methyl 3-amino-4-bromo-2-fluorobenzoate, are invaluable intermediates in medicinal chemistry and materials science.[1][2][3] The strategic placement of a bromine atom allows for its use in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular architectures.[2][3] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in the final active pharmaceutical ingredient (API).[3] The amino group offers a versatile handle for derivatization, such as amide bond formation or the construction of heterocyclic rings. This trifecta of functional groups makes the target molecule a sought-after precursor for novel therapeutics and advanced materials.
This document outlines a validated, scalable synthesis starting from commercially available Methyl 3-amino-2-fluorobenzoate, focusing on a regioselective bromination that is both efficient and amenable to large-scale production.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway involves the direct electrophilic bromination of Methyl 3-amino-2-fluorobenzoate. This approach is favored for its atom economy and straightforward execution.
Reaction Scheme
The overall transformation is a regioselective electrophilic aromatic substitution:
Caption: Synthetic workflow for the bromination of Methyl 3-amino-2-fluorobenzoate.
Rationale for Reagent and Condition Selection
Starting Material: Methyl 3-amino-2-fluorobenzoate is a readily available and cost-effective starting material. Using the ester form from the outset avoids a separate esterification step, streamlining the process.
Brominating Agent: While molecular bromine (Br₂) is a potent brominating agent, its use on a large scale presents significant safety and handling challenges due to its high toxicity, corrosivity, and volatility.[4][5] N-Bromosuccinimide (NBS) is selected as a superior alternative for scale-up operations. It is a solid, making it easier and safer to handle, and it provides a controlled, slow release of electrophilic bromine, which helps to minimize the formation of over-brominated byproducts.[6]
Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of bromination. The amino group is a powerful activating, ortho-, para- director. The ester and fluoro groups are deactivating, meta- directors. The amino group's influence is dominant, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The position para to the amino group (C4) is the most sterically accessible and electronically favorable, leading to the desired product with high regioselectivity.
Solvent: Acetonitrile is chosen as the reaction solvent due to its ability to dissolve the starting material and NBS, its relative inertness under the reaction conditions, and its suitable boiling point, which simplifies removal during work-up.
Detailed Experimental Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 grams of the final product. All operations involving hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
Materials and Equipment
Reagent/Material
CAS Number
Quantity
Molar Eq.
Notes
Methyl 3-amino-2-fluorobenzoate
369-26-6
75.0 g
1.0
Purity >98%
N-Bromosuccinimide (NBS)
128-08-5
82.5 g
1.05
Recrystallize from water if purity is <98%
Acetonitrile (MeCN)
75-05-8
750 mL
-
Anhydrous grade
Saturated Sodium Bicarbonate (aq.)
-
~500 mL
-
For workup
Saturated Sodium Thiosulfate (aq.)
-
~200 mL
-
To quench excess bromine
Brine (Saturated NaCl aq.)
-
~250 mL
-
For workup
Ethyl Acetate (EtOAc)
141-78-6
~1.5 L
-
For extraction
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
~30 g
-
Drying agent
Equipment
2 L Jacketed Glass Reactor
With overhead stirrer, thermocouple, and N₂ inlet
Addition Funnel or Solids Dispenser
For controlled addition of NBS
Buchner Funnel and Filter Flask
For filtration
Rotary Evaporator
For solvent removal
Step-by-Step Procedure
Reactor Setup: Assemble the 2 L jacketed reactor under an inert nitrogen atmosphere. Equip it with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, and an inlet for nitrogen.
Charging Reagents: Charge the reactor with Methyl 3-amino-2-fluorobenzoate (75.0 g) and acetonitrile (750 mL). Begin stirring to dissolve the starting material completely.
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller connected to the reactor jacket.
NBS Addition: Once the temperature is stable, begin the portion-wise addition of N-Bromosuccinimide (82.5 g) over a period of 60-90 minutes. Monitor the internal temperature closely, ensuring it does not exceed 10 °C. The reaction is exothermic, and controlled addition is critical to prevent runaway reactions and byproduct formation.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 3-5 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. (TLC System: 3:7 Ethyl acetate/Hexane).
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly add saturated aqueous sodium thiosulfate solution (~200 mL) to quench any unreacted NBS and residual bromine. Stir for 15 minutes.
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
Extraction: To the resulting slurry, add ethyl acetate (750 mL) and water (500 mL). Stir vigorously for 10 minutes. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 250 mL) and brine (250 mL). The bicarbonate wash removes succinimide byproduct.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid crude product.
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to afford Methyl 3-amino-4-bromo-2-fluorobenzoate as a crystalline solid. Dry the final product under vacuum at 40-50 °C.
Expected Yield: 85-95%. Purity: >99% (by HPLC).
Critical Scale-Up and Safety Considerations
Transitioning from a lab-scale procedure to a pilot or manufacturing scale introduces challenges that must be proactively managed.
Caption: Interdependencies of critical parameters in process scale-up.
Heat Management: The bromination is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The rate of NBS addition must be carefully controlled to manage the heat evolution and maintain the desired reaction temperature.
Mixing: Inadequate mixing can lead to localized "hot spots" and high concentrations of the brominating agent, resulting in byproduct formation and potential safety hazards. The overhead stirrer must be robust enough to ensure the reaction mixture remains homogeneous, especially during the addition of the solid NBS.
Handling of NBS: While safer than bromine, NBS is a lachrymator and an irritant. Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is essential.[5][7] For large quantities, respiratory protection may be required.[7]
Work-up and Isolation: Handling large volumes of flammable solvents like ethyl acetate requires a properly grounded and ventilated area to mitigate fire and explosion risks. The choice of purification by recrystallization is highly advantageous for scale-up as it avoids the need for large-scale column chromatography, which is often impractical and costly.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and consistency of the final product.
Reaction Monitoring:
HPLC: High-Performance Liquid Chromatography is the preferred method for quantitative analysis of reaction progress, allowing for precise determination of the consumption of starting material and the formation of the product.
Final Product Characterization:
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure and regiochemistry of the final product.
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
HPLC: Used to determine the final purity of the product, typically aiming for >99%.
Melting Point: A sharp melting point range is a good indicator of high purity.
Safety and Hazard Management
A thorough risk assessment must be conducted before commencing any scale-up synthesis.[8]
Chemical Hazards:
N-Bromosuccinimide: Irritant to eyes, skin, and respiratory system.
Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Eye/Face Protection: Safety goggles and a full-face shield are mandatory.[9]
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and closed-toe shoes must be worn.[7][9]
Respiratory Protection: Work should be conducted in a chemical fume hood.[7] If there is a risk of inhalation, an appropriate respirator should be used.
Emergency Procedures:
Spills: Small spills of solids can be swept up carefully. Liquid spills should be absorbed with an inert material (e.g., vermiculite) and placed in a sealed container for disposal.[9]
Exposure: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][9]
References
Bromination safety - YouTube. (2024). Vertex AI Search.
Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013).
Isolation and characterization of diverse halobenzoate-degrading denitrifying bacteria from soils and sediments - PubMed. (2000). PubMed.
Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis - Benchchem. (n.d.). BenchChem.
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. (2022).
The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. (2026). LinkedIn.
Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents | The Journal of Organic Chemistry - ACS Publications. (2022).
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. (2025). Beilstein Journals.
Methyl 3-Bromo-4-fluorobenzoate: A Key Component in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Methyl 2-amino-4-bromo-3-fluorobenzoate | CAS No. 1825390-63-3 | Clearsynth. (n.d.). Clearsynth.
Synthesis of methyl 4-bromobenzoate - PrepChem.com. (n.d.). PrepChem.com.
handling and safety precautions for Methyl 3-amino-4-bromo-2-fluorobenzoate
Application Note: Advanced Handling, Safety Protocols, and Mechanistic Toxicology of Methyl 3-amino-4-bromo-2-fluorobenzoate Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Handling, Safety Protocols, and Mechanistic Toxicology of Methyl 3-amino-4-bromo-2-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction & Chemical Profile
As a Senior Application Scientist, I frequently encounter highly functionalized building blocks like Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4) in late-stage drug discovery and agrochemical synthesis[1]. While its unique triad of functional groups—a nucleophilic aniline, an electrophilic methyl ester, and dual halogenation (bromo and fluoro)—makes it an exceptional synthetic intermediate, these same features dictate strict handling parameters. This application note synthesizes the physicochemical hazard profile of this compound with field-proven, self-validating protocols to ensure both operator safety and chemical integrity.
Physicochemical and Hazard Summary
Before designing a laboratory workflow, we must quantify the compound's physical properties and inherent hazards[1],[2].
Table 1: Physicochemical and Hazard Parameters
Parameter
Value / Description
Chemical Name
Methyl 3-amino-4-bromo-2-fluorobenzoate
CAS Number
2092799-61-4
Molecular Formula
C₈H₇BrFNO₂
Molecular Weight
248.05 g/mol
Storage Conditions
2-8°C; sealed in a dry, inert atmosphere (Argon/N₂)[2]
To move beyond rote memorization of safety data sheets (SDS), drug development professionals must understand the causality of a compound's toxicity. The hazard profile of Methyl 3-amino-4-bromo-2-fluorobenzoate is driven by two distinct structural motifs:
A. The Halogenated Aniline Motif (Systemic Hemotoxicity)
Aniline derivatives are notorious for inducing erythrocyte toxicity. Upon systemic absorption, halogenated anilines undergo hepatic clearance mediated by Cytochrome P450 (CYP450) enzymes[4]. This metabolic pathway N-oxidizes the primary amine to form a highly reactive N-hydroxylamine metabolite[5]. These active metabolites enter the bloodstream and initiate redox cycling within erythrocytes, generating reactive oxygen species (ROS)[5]. This oxidative stress converts the functional ferrous iron (Fe²⁺) in hemoglobin to non-functional ferric iron (Fe³⁺), resulting in methemoglobinemia and premature erythrocyte destruction (hemolytic anemia)[4]. The presence of the heavy bromine atom at the para position relative to the amine significantly exacerbates this hemotoxic response compared to non-halogenated analogs[5].
B. The Fluorobenzoate Motif (Local Irritation)
The fluorobenzoate scaffold acts as a lipophilic penetrant and a moderate electrophile. Direct contact with the stratum corneum or ocular mucosa can lead to localized protein adduction, manifesting as acute dermal and ocular irritation[3]. Consequently, handling must strictly prevent aerosolization and direct tissue contact[6].
Mechanistic pathway of halogenated aniline-induced erythrocyte toxicity via CYP450 metabolism.
Self-Validating Experimental Protocols
A robust safety protocol must be a self-validating system—every critical step must contain a built-in verification mechanism to ensure compliance and efficacy.
Protocol 1: Safe Weighing and Transfer under Inert Atmosphere
Causality: The primary amino group is highly susceptible to atmospheric oxidation (forming colored azo/azoxy impurities), and the methyl ester can slowly hydrolyze if exposed to ambient humidity. Cold storage (2-8°C)[2] is required to suppress these kinetics.
Equilibration: Remove the sealed vial from 2-8°C storage and place it inside a vacuum desiccator at room temperature for 30 minutes.
Validation: Opening a cold vial immediately causes atmospheric moisture to condense on the powder. Validation is achieved when the external surface of the vial is no longer cool to the touch, ensuring thermal equilibrium.
Environmental Control: Purge a localized glove box or a high-performance analytical fume hood with Argon.
Validation: Use a handheld oxygen monitor to verify that ambient O₂ levels in the micro-environment are below 5% before unsealing the vial.
PPE Verification: Don double nitrile gloves (thickness ≥ 5 mil), a Tyvek sleeve protector, and anti-fog safety goggles[3].
Transfer: Use a grounded, anti-static spatula to weigh the desired mass into a pre-tared, amber-glass reaction vessel.
Validation: The absence of static cling on the spatula and weighing paper validates that the anti-static measures are effective, preventing the dangerous aerosolization of toxic dust[6].
Resealing: Flush the source vial with Argon for 10 seconds, seal tightly with Parafilm, and return immediately to 2-8°C storage[2].
Protocol 2: Decontamination and Spill Management
Causality: Halogenated aromatics are highly hydrophobic and environmentally persistent. Standard aqueous wiping will not dissolve the compound and will only spread the hazardous dust over a larger surface area.
Containment: In the event of a solid spill, do NOT use water. Surround the spill with a hydrophobic absorbent or dry sand to prevent dispersion.
Solubilization: Wet a disposable cleanroom wipe with a mixed-polarity solvent (e.g., Isopropanol/Heptane 1:1). This specific mixture dissolves the solid efficiently without rapid, uncontrolled evaporation.
Collection: Gently wipe the surface inward (from the perimeter to the center) to prevent spreading. Place all used wipes in a designated halogenated-waste biohazard bag for proper incineration[3].
Validation: Swab the decontaminated area with a blank silica TLC plate and visualize under a 254 nm UV lamp. The complete absence of dark, quenching spots on the silica validates that the surface is fully decontaminated.
References
[1] BLD Pharm. 1342446-00-7 | Methyl 5-amino-4-bromo-2-fluorobenzoate | BLD Pharm (Contains cross-reference structural data for CAS 2092799-61-4).1
Application Note: Advanced Polymer Synthesis and Characterization for Materials Science
Introduction: The Era of Precision Polymers The field of materials science has been revolutionized by the ability to design and synthesize polymers with precisely controlled architectures. This control allows for the tun...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Era of Precision Polymers
The field of materials science has been revolutionized by the ability to design and synthesize polymers with precisely controlled architectures. This control allows for the tuning of macroscopic properties, opening up new frontiers in applications ranging from drug delivery to advanced coatings and electronics. This guide will explore the foundational techniques that enable this precision and the analytical methods used to verify it.
Controlled/“Living” Polymerization: Synthesizing with Precision
Controlled/"living" polymerization techniques are paramount for creating polymers with a predetermined molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and complex architectures such as block copolymers and star polymers. Among the most powerful of these methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based. This equilibrium between active and dormant species allows for the slow, simultaneous growth of all polymer chains, leading to excellent control over the final polymer.
Causality in ATRP: The choice of the ligand for the copper catalyst is critical as it tunes the redox potential of the metal center, thereby controlling the activation/deactivation equilibrium and the overall polymerization rate. A well-chosen ligand prevents premature termination and ensures a "living" character.
Protocol: Synthesis of Polystyrene by ATRP
Reagent Preparation:
Styrene (monomer): Pass through a column of basic alumina to remove the inhibitor.
Cu(I)Br (catalyst): Purify by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum.
PMDETA (ligand): Use as received.
Ethyl α-bromoisobutyrate (initiator): Use as received.
Anisole (solvent): Use as received.
Polymerization:
In a Schlenk flask, add Cu(I)Br (0.1 mmol) and a magnetic stir bar.
Seal the flask, and alternate between vacuum and nitrogen three times to remove oxygen.
Add degassed styrene (10 mmol), anisole (1 mL), PMDETA (0.1 mmol), and ethyl α-bromoisobutyrate (0.1 mmol) via syringe under a nitrogen atmosphere.
Place the flask in an oil bath preheated to 110 °C.
After the desired time (e.g., 6 hours), stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
Purification:
Dilute the reaction mixture with tetrahydrofuran (THF).
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol.
Filter the white precipitate, wash with methanol, and dry under vacuum.
RAFT polymerization is another powerful controlled radical polymerization technique that offers a wide scope of applicable monomers and reaction conditions. It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
Causality in RAFT: The effectiveness of the RAFT agent is determined by its ability to reversibly fragment and release the propagating radical. The choice of the R and Z groups on the CTA (R-S-C(=S)-Z) is crucial and must be matched to the monomer being polymerized for efficient chain transfer and control.
Click Chemistry: Efficient Polymer Modification and Ligation
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool for post-polymerization modification and the synthesis of complex architectures like block and graft copolymers. Its high efficiency, selectivity, and tolerance to a wide range of functional groups make it ideal for materials science applications.
Experimental Workflow: Synthesis of a Diblock Copolymer using ATRP and Click Chemistry
Caption: Workflow for synthesizing a diblock copolymer.
Functional Materials: Self-Healing Polymers and Nanocomposites
Self-Healing Polymers
Self-healing polymers are a class of smart materials that can repair damage autonomously. One common approach involves incorporating reversible bonds, such as those from Diels-Alder reactions, into the polymer network.
Protocol: Characterization of Self-Healing Efficiency
Sample Preparation: Prepare a rectangular sample of the self-healing polymer with known dimensions.
Damage Induction: Create a crack of a defined length and depth in the center of the sample using a razor blade.
Healing Process: Subject the damaged sample to the healing stimulus (e.g., heat, UV light) for a specified period.
Efficiency Quantification:
Mechanical Testing: Perform tensile tests on both the original and healed samples to determine the recovery of tensile strength and elongation at break.
Microscopy: Use optical or scanning electron microscopy (SEM) to visually inspect the crack before and after healing.
Healing Efficiency (%) = (Property of healed sample / Property of original sample) x 100
Polymer Nanocomposites
The incorporation of nanoparticles (e.g., carbon nanotubes, graphene, silica) into a polymer matrix can lead to significant enhancements in mechanical, thermal, and electrical properties.
Protocol: Fabrication of a Polystyrene/Carbon Nanotube (CNT) Nanocomposite
CNT Dispersion: Disperse a known weight percentage of CNTs in a suitable solvent (e.g., THF) using sonication.
Polymer Dissolution: Dissolve the polystyrene in the same solvent.
Mixing: Add the polymer solution to the CNT dispersion and continue to stir or sonicate to ensure homogeneous mixing.
Casting: Cast the mixture into a mold and allow the solvent to evaporate slowly.
Drying: Dry the resulting nanocomposite film under vacuum to remove any residual solvent.
Essential Polymer Characterization Techniques
Accurate characterization of the synthesized polymers is crucial for understanding their structure-property relationships.
Gel Permeation Chromatography (GPC)
GPC separates polymers based on their hydrodynamic volume in solution to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Parameter
Description
Typical Value for Controlled Polymerization
Mn
Number average molecular weight
Correlates with the monomer-to-initiator ratio
Mw
Weight average molecular weight
Influenced by the distribution of chain lengths
PDI
Polydispersity Index (Mw/Mn)
< 1.3
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Caption: Key polymer characterization techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability and decomposition profile of a polymer.
References
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615. [Link]
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of Crude Methyl 3-amino-4-bromo-2-fluorobenzoate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that halogenated anthranilic acid derivatives present unique purification challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that halogenated anthranilic acid derivatives present unique purification challenges. Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4) is a highly functionalized scaffold where the interplay of electron-withdrawing groups (EWGs) drastically alters its physicochemical behavior.
This guide provides field-proven, self-validating methodologies and troubleshooting FAQs to help you isolate high-purity material while avoiding common pitfalls like ester hydrolysis and oxidative degradation.
Physicochemical Profiling & Purification Strategy
Before initiating purification, it is critical to understand how the functional groups on this molecule dictate its behavior. The presence of multiple EWGs (-F, -Br, -COOMe) significantly influences the compound's basicity and stability.
Parameter
Specification
Impact on Purification Strategy
CAS Number
2092799-61-4
Unique identifier for literature and spectral cross-referencing.
Molecular Weight
248.05 g/mol
Ideal for LC-MS tracking (ESI+ mode typically shows m/z 248/250 due to Br isotopes).
LogP (Estimated)
2.5 - 3.0
Moderately lipophilic; dictates the use of non-polar/polar solvent gradients (e.g., Hexane/EtOAc).
Amine pKa
< 2.0 (Highly Attenuated)
Precludes the use of standard aqueous acid-base extraction techniques.
Ester Stability
Labile at pH < 3 or > 10
Requires pH-neutral workups to prevent hydrolysis to the corresponding benzoic acid.
Standard Operating Procedures (SOPs)
Do not rely on a single purification method if your crude material contains both regioisomers and oxidative degradation products. Select the appropriate workflow based on your impurity profile.
Regioisomers (e.g., the 5-bromo or 6-fluoro isomers) generated during upstream halogenation steps cannot be separated by recrystallization.
Sample Preparation: Dry-load the crude dark oil/solid onto a small amount of silica gel.
Causality: Dry-loading prevents peak broadening and band tailing, which is critical when attempting to resolve closely eluting regioisomers on the column.
Column Equilibration: Pack the column with standard stationary phase silica gel and equilibrate with 100% Hexane.
Gradient Elution: Begin elution with 95:5 Hexane:Ethyl Acetate. Gradually increase polarity to 80:20 Hexane:Ethyl Acetate.
Causality: The electron-withdrawing halogens make the compound less polar than a standard aniline. A shallow, low-polarity gradient ensures baseline resolution of structural isomers.
Self-Validation System: Spot the collected fractions on a silica TLC plate and develop in 80:20 Hexane:EtOAc. Visualize under 254 nm UV light. The presence of a single, distinct spot confirms regioisomeric purity.
Hot Filtration: Filter the hot suspension rapidly through a pad of Celite to remove the charcoal.
Self-Validation System: The filtrate must transition from a dark, opaque brown to a clear, pale yellow solution. If it remains dark, repeat Step 2.
Crystallization: Add hot water dropwise to the boiling filtrate until the solution becomes slightly cloudy (the cloud point). Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize yield.
Isolation: Collect the pale yellow/off-white crystals via vacuum filtration and wash with an ice-cold 1:1 Ethanol:Water mixture.
Troubleshooting & FAQs
Q1: Why did my acid-base extraction fail to isolate the amine?A1: In substituted anilines, electron-withdrawing groups such as halogens (-F, -Br) and esters (-COOMe) pull electron density away from the aromatic ring through inductive (-I) and resonance (-R) effects. This significantly reduces the availability of the nitrogen lone pair for protonation 2. Attempting a standard acid-base extraction with 1M HCl will fail because the amine is too weakly basic to form a water-soluble anilinium salt.
Q2: If 1M HCl doesn't work, can I use concentrated acid or heat to force the extraction?A2: No. Using stronger acids (e.g., 6M HCl) or heat to force protonation will inevitably trigger acid-catalyzed hydrolysis of the methyl ester, destroying your target molecule and converting it into the corresponding benzoic acid 3. You must rely on chromatography or recrystallization instead of liquid-liquid acid-base extraction.
Q3: My crude product is a dark, tarry oil instead of a solid. How do I recover the material?A3: Halogenated anilines are highly prone to oxidative degradation upon exposure to air, light, or heat. This forms highly conjugated azo, azoxy, or polymeric species that manifest as dark brown or black discoloration 1. Utilize Protocol B (Activated Carbon Treatment). The charcoal will strip the dark polymeric oil, allowing the target compound to crystallize properly.
Q4: I am observing a highly polar baseline spot on my TLC after purification attempts. What is it?A4: This is almost certainly 3-amino-4-bromo-2-fluorobenzoic acid. Methyl esters are susceptible to hydrolysis under both acidic and basic conditions 4. If your upstream reaction workup involved harsh pH adjustments or prolonged exposure to unbuffered aqueous solutions, the ester hydrolyzed. This carboxylic acid impurity is highly polar and will stick to the baseline of a standard normal-phase TLC plate.
Visualizations: Workflows & Degradation Pathways
Figure 1: Decision tree for selecting the optimal purification workflow based on impurity profiling.
Figure 2: Primary chemical degradation pathways to avoid during isolation and storage.
References
Sundarban Mahavidyalaya. Aromatic Amines - Basicity and Electronic Effects. Available at:[Link]
University of Birmingham. Lecture 6: Hydrolysis Reactions of Esters and Amides. Available at: [Link]
Canadian Science Publishing. Hydrolysis of esters of oxy acids. Available at:[Link]
Technical Support Center: Optimizing Reaction Yield for Methyl 3-amino-4-bromo-2-fluorobenzoate Synthesis
Introduction: Methyl 3-amino-4-bromo-2-fluorobenzoate is a key substituted aniline intermediate, valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1] Its specific arr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Methyl 3-amino-4-bromo-2-fluorobenzoate is a key substituted aniline intermediate, valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1] Its specific arrangement of amino, bromo, and fluoro groups on the benzoate core provides multiple reactive sites for building sophisticated molecular architectures. However, the synthesis of this compound, primarily through electrophilic bromination of Methyl 3-amino-2-fluorobenzoate, presents significant challenges. The powerful activating and ortho-, para-directing nature of the amine group often leads to poor regioselectivity and the formation of poly-brominated byproducts.[2][3]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate. We will delve into the reaction mechanism, provide a validated starting protocol, and offer in-depth, question-and-answer-based troubleshooting for common issues encountered during this synthesis.
Section 1: Synthesis Overview and Mechanism
The primary route to Methyl 3-amino-4-bromo-2-fluorobenzoate involves the direct bromination of Methyl 3-amino-2-fluorobenzoate. Understanding the underlying electrophilic aromatic substitution mechanism is critical for optimizing the reaction.
Reaction Scheme:
Caption: General synthesis route for Methyl 3-amino-4-bromo-2-fluorobenzoate.
Mechanistic Considerations:
The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.
Amino Group (-NH₂): This is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).[3]
Fluoro Group (-F): While an ortho-, para-director, it is a deactivating group overall due to its high electronegativity (inductive effect).
Methyl Ester Group (-COOCH₃): This is a meta-directing, deactivating group.
In the case of Methyl 3-amino-2-fluorobenzoate, the amino group at C3 is the dominant directing influence. It strongly activates the C4 (para) and C6 (ortho) positions. The C4 position is sterically less hindered, making it the primary site for electrophilic attack by a bromine electrophile (Br⁺). This leads to the desired product. The key challenge is that the high activation from the amino group can make the ring so nucleophilic that it reacts multiple times, leading to unwanted byproducts.[3]
Section 2: Recommended Experimental Protocol
This protocol is designed to favor mono-bromination by controlling the reactivity of the system. The use of N-Bromosuccinimide (NBS) provides a low, steady concentration of Br₂, minimizing over-bromination.[4]
Parameter
Recommended Condition
Rationale
Starting Material
Methyl 3-amino-2-fluorobenzoate
Commercially available precursor.
Brominating Agent
N-Bromosuccinimide (NBS)
Provides a controlled, low concentration of Br₂, reducing poly-bromination.[4]
Solvent
Acetonitrile (CH₃CN) or CCl₄
Aprotic solvents that are compatible with the reaction. Acetonitrile can help solubilize the starting material.
Temperature
0 °C to Room Temperature
Lower temperatures decrease the reaction rate and improve selectivity, minimizing side reactions.[3]
Atmosphere
Inert (Nitrogen or Argon)
Prevents potential oxidation of the electron-rich aniline derivative.
Reaction Monitoring
Thin-Layer Chromatography (TLC)
Allows for tracking the consumption of starting material and the formation of the product.
Step-by-Step Methodology:
Preparation: To a round-bottom flask under an inert atmosphere (N₂), add Methyl 3-amino-2-fluorobenzoate (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature. Continue to stir for an additional 4-12 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.
Workup:
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to isolate the pure Methyl 3-amino-4-bromo-2-fluorobenzoate.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows low conversion of the starting material, even after an extended reaction time. What are the likely causes?
A: Low conversion is typically due to issues with the brominating agent or insufficient reaction conditions.
Degraded NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. Use freshly opened or recrystallized NBS for best results.
Insufficient Activation: While anilines are highly activated, sometimes a radical initiator (like AIBN or a UV lamp) is used with NBS to ensure a consistent supply of bromine radicals, which then generate Br₂ in low concentrations.[4] However, for this highly activated system, this is often unnecessary and can lead to side reactions if not controlled.
Temperature Too Low: While low temperature is crucial for selectivity, an excessively low temperature may slow the reaction to a near halt. If no conversion is observed at 0 °C after a few hours, consider allowing the reaction to proceed at room temperature.
Issue 2: Formation of Multiple Byproducts
Q: My TLC and LC-MS analysis show multiple spots/peaks. I suspect poly-bromination. What is happening and how can I prevent it?
A: This is the most common problem for this synthesis. The strong activating effect of the -NH₂ group makes the product, Methyl 3-amino-4-bromo-2-fluorobenzoate, even more electron-rich than the starting material, making it susceptible to a second bromination, typically at the C6 position.
Solutions to Prevent Poly-bromination:
Protect the Amino Group: The most effective strategy is to temporarily reduce the activating strength of the amino group by converting it into an amide (e.g., an acetamide). The acetyl group is still an ortho-, para-director but is significantly less activating. The protection-bromination-deprotection sequence adds steps but dramatically improves selectivity and overall yield.[2]
Use a Milder Brominating Agent: If you are using elemental bromine (Br₂), switching to NBS is highly recommended. NBS maintains a very low equilibrium concentration of Br₂, which favors mono-substitution.[4]
Strict Stoichiometry and Temperature Control: Use no more than 1.05 equivalents of your brominating agent and add it slowly at 0 °C or below. This prevents a high local concentration of the electrophile that can lead to multiple substitutions.[3]
Copper-Catalyzed Bromination: Recent literature has shown that using a catalytic amount of a copper salt (like CuSO₄·5H₂O) with NaBr and an oxidant can provide high regioselectivity for mono-bromination of anilines under mild conditions.[5]
Q: Besides poly-bromination, are other isomeric byproducts possible?
A: While the C4 position is electronically and sterically favored, minor amounts of the C6-bromo isomer can form. The directing groups make substitution at C5 highly unlikely. The formation of isomers is best controlled by the methods described above, particularly by using a protecting group strategy.
Issue 3: Reaction Stalling and Mixture Darkening
Q: My reaction mixture turned dark brown/black, and TLC analysis shows a complex mixture with no clear product spot. What went wrong?
A: Anilines are susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents. The dark color indicates the formation of polymeric aniline-based decomposition products.
Cause: This can happen if using elemental bromine, which often contains acidic HBr as an impurity. The HBr can protonate the aniline, and the resulting anilinium ion is deactivated. More importantly, the reaction conditions can promote oxidative side reactions.
Solution:
Run the reaction under a completely inert atmosphere (N₂ or Ar) to exclude oxygen.
Use high-purity, anhydrous solvents.
If using Br₂, consider adding a non-nucleophilic base like pyridine in small amounts to scavenge the HBr byproduct.
Stick to milder reagents like NBS, which are less prone to causing oxidative decomposition.
Section 4: Key Experimental Workflows and Diagrams
Visualizing workflows can help in planning and troubleshooting experiments.
Caption: Workflow for synthesis via an amine protection strategy.
Caption: A decision tree for troubleshooting common synthesis issues.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this synthesis?
A1: Temperature. Low temperatures (0 °C or below) are essential to moderate the high reactivity of the aniline substrate, which helps to prevent both poly-bromination and potential oxidative decomposition.[3]
Q2: Is a Lewis acid catalyst, like FeBr₃, required for this bromination?
A2: No. Unlike the bromination of less activated aromatic rings like benzene, a Lewis acid is not necessary here and would be detrimental.[6][7] The amino group is a strong enough activating group to facilitate the reaction without a catalyst. Adding a Lewis acid would likely complex with the amino group, deactivating the ring and leading to undesired side reactions.[8]
Q3: How does the fluorine atom at the C2 position influence the reaction?
A3: The fluorine atom has two main effects. First, its strong electron-withdrawing inductive effect slightly deactivates the ring, which can be beneficial in tempering the powerful activation from the amino group. Second, by occupying the C2 position, it physically blocks one of the ortho positions relative to the amino group, which simplifies the potential product mixture by preventing substitution at that site.
Q4: What are the key safety precautions for this reaction?
A4:
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Bromine (Br₂): If using elemental bromine, be aware that it is highly corrosive, toxic, and volatile. All manipulations must be done in a well-ventilated fume hood.
Solvents: Acetonitrile and chlorinated solvents like CCl₄ are toxic and should be handled with care in a fume hood.
General: Always wear appropriate PPE. Be prepared for quenching the reaction (e.g., with sodium thiosulfate) in case of an exothermic event.
References
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A, 8(4), 809-824. Available at: [Link]
Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Available at: [Link]
Techemi. (2026, March 2). The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. Retrieved from [Link]
Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
Arnáiz, M., et al. (2000). First Diastereoselective Synthesis of (-)-Methyl Thyrsiflorin A, (-)-Methyl Thyrsiflorin B Acetate, and (-)-Thyrsiflorin C. Journal of Organic Chemistry, 65(3), 840-846. Available at: [Link]
Kikelj, D., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. Available at: [Link]
Procurenet. (2024, October 18). Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. Retrieved from [Link]
Aakash. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.
Scribd. (n.d.). Bromination of Aniline: Chemistry Practical. Retrieved from [Link]
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved from [Link]
Pure Chemistry. (2023, April 5). Aromatic halogenation reaction. Retrieved from [Link]
The Organic Chemistry Tutor. (2026, February 14). Aromatic Reactions: Practice Problems & Step-by-Step Solutions. Retrieved from [Link]
Ningbo Inno Pharmchem. (n.d.). Methyl 3-Bromo-4-fluorobenzoate: A Key Component in Modern Drug Discovery. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
Yoshida, H., et al. (2021). A Practical Procedure for Regioselective Bromination of Anilines. SynOpen, 5(2), 125-129. Available at: [Link]
Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(30), 8976-8981. Available at: [Link]
common side products in the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-4-bromo-2-fl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to equip you with the knowledge to not only identify potential issues but also to understand their root causes and implement effective solutions.
Overview of the Synthetic Pathway
The synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate is typically achieved through a four-step sequence starting from 2-fluorobenzoic acid. This pathway involves:
Nitration of 2-fluorobenzoic acid to introduce a nitro group.
Reduction of the nitro group to an amino group.
Bromination of the resulting 3-amino-2-fluorobenzoic acid.
Esterification of the carboxylic acid to yield the final product.
Each of these steps presents unique challenges and potential for the formation of side products. This guide is structured to address each stage of the synthesis, providing a logical flow for troubleshooting and process optimization.
Caption: Synthetic pathway for Methyl 3-amino-4-bromo-2-fluorobenzoate.
Part 1: Troubleshooting Guide by Synthetic Step
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Nitration of 2-Fluorobenzoic Acid
Question: My NMR spectrum of the nitration product shows two sets of aromatic signals. What are these impurities?
Answer: The nitration of 2-fluorobenzoic acid is known to produce a mixture of regioisomers due to the competing directing effects of the fluorine and carboxylic acid groups. The fluorine atom is an ortho, para-director, while the carboxylic acid is a meta-director.[1] This results in the formation of two primary products:
The ratio of these isomers is highly dependent on the reaction conditions.
Regioisomer
Directing Effects
Steric Hindrance
2-Fluoro-3-nitrobenzoic acid
Favored by the ortho-directing effect of fluorine and the meta-directing effect of the carboxylic acid.
Some steric hindrance between the incoming nitro group and the adjacent fluorine and carboxylic acid groups.
2-Fluoro-5-nitrobenzoic acid
Favored by the para-directing effect of fluorine and the meta-directing effect of the carboxylic acid.
Less sterically hindered.
Troubleshooting and Optimization:
Control the Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) can sometimes improve the regioselectivity, favoring the 3-nitro isomer.
Choice of Nitrating Agent: Using a milder nitrating agent or adjusting the ratio of nitric acid to sulfuric acid can influence the isomer distribution.
Purification: These isomers can be challenging to separate. Careful column chromatography on silica gel using a gradient elution with a solvent system like ethyl acetate/hexanes is often necessary. Recrystallization from a suitable solvent system, such as ethanol/water, may also be effective if the isomer ratio is favorable.
Question: My nitration reaction is very slow and gives a low yield. What could be the cause?
Answer: Both the fluorine and carboxylic acid groups are deactivating, making the aromatic ring less susceptible to electrophilic substitution.[1]
Troubleshooting and Optimization:
Increase Reaction Time: A longer reaction time may be necessary for the reaction to reach completion.
Stronger Nitrating Agent: Consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion (NO₂⁺).
Temperature Increase: Cautiously increasing the reaction temperature can increase the rate, but be aware that this may also lead to the formation of more byproducts, including dinitrated products.
Question: The reaction mixture turned dark and formed a tar-like substance. What happened?
Answer: The formation of dark-colored byproducts or "tars" can be due to several factors:
Oxidation: The strong acidic and oxidizing conditions can lead to the oxidation of the starting material or product.
Over-Nitration: At higher temperatures or with prolonged reaction times, dinitration can occur, leading to more complex and often colored byproducts.
Impurities in Starting Material: Impurities in the 2-fluorobenzoic acid can lead to side reactions.
Troubleshooting and Optimization:
Maintain Low Temperatures: Ensure the reaction is kept cold, especially during the addition of the nitrating agent.
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the exothermic nature of the reaction.
Purity of Starting Material: Use high-purity 2-fluorobenzoic acid.
Step 2: Reduction of the Nitro Group
Question: My reduction of the nitrobenzoic acid intermediate is incomplete. How can I improve this?
Answer: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are critical.
Troubleshooting and Optimization:
Choice of Reducing Agent:
Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and effective method.
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a cleaner alternative.
Reaction Conditions:
Ensure a sufficient excess of the reducing agent is used.
For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.
Reaction temperature and time may need to be optimized.
Question: I see some unexpected byproducts in my reduced product. What could they be?
Answer: Depending on the reducing agent and conditions, several side products can form:
Hydroxylamine derivatives: Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine.
Azo and Azoxy compounds: These can form through the condensation of partially reduced intermediates.
Troubleshooting and Optimization:
Ensure Complete Reduction: Use a sufficient excess of the reducing agent and monitor the reaction by TLC until the starting material is fully consumed.
Work-up Procedure: A proper work-up is crucial to remove the metal salts (if using a metal-based reducing agent) and any side products.
Step 3: Bromination of 3-Amino-2-fluorobenzoic Acid
Question: The bromination of my 3-amino-2-fluorobenzoic acid gives multiple products. How can I control the regioselectivity?
Answer: The amino group is a strong activating group and an ortho, para-director. The fluorine is a deactivating ortho, para-director. The carboxylic acid is a deactivating meta-director. The position of bromination will be a result of the interplay of these directing effects. The desired product has bromine at the 4-position, which is para to the amino group and meta to the carboxylic acid.
Troubleshooting and Optimization:
Choice of Brominating Agent:
N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a low, steady concentration of bromine, which can help to prevent over-bromination and improve selectivity.[2][3]
Reaction Conditions:
Solvent: The choice of solvent can influence the reactivity and selectivity. Acetonitrile or DMF are common choices.
Temperature: Running the reaction at or below room temperature can help to control the reaction and minimize side products.
Potential Side Products:
Dibrominated products: The activated ring can undergo a second bromination.
Other regioisomers: While the 4-position is electronically favored, small amounts of other isomers may form.
Question: How can I remove the unreacted starting material and any over-brominated side products?
Answer:
Column Chromatography: Silica gel chromatography is generally effective for separating the desired product from the starting material and any di-brominated byproducts due to differences in polarity.
Recrystallization: If the polarity difference is not significant, recrystallization from a suitable solvent system may be necessary.
Step 4: Esterification of 3-Amino-4-bromo-2-fluorobenzoic Acid
Question: My Fischer esterification of 3-amino-4-bromo-2-fluorobenzoic acid is not going to completion. What can I do to improve the yield?
Answer: The Fischer esterification is a reversible reaction, and the equilibrium may not favor the product, especially with a sterically hindered substrate.[4]
Caption: Reversible nature of Fischer esterification.
Troubleshooting and Optimization:
Use a Large Excess of Alcohol: Using methanol as the solvent ensures a large excess, which drives the equilibrium towards the ester.[5]
Remove Water: While challenging on a small scale, removing the water as it forms will also shift the equilibrium.
Increase Reaction Time and/or Temperature: Refluxing for an extended period is often necessary. However, be cautious of potential side reactions at higher temperatures.
Alternative Esterification Methods:
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.
Coupling Reagents: Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the esterification.
Question: I am observing discoloration and potential decomposition during the esterification. What are the likely causes?
Answer: High temperatures in the presence of a strong acid catalyst can lead to side reactions.
Troubleshooting and Optimization:
Temperature Control: Avoid excessively high temperatures.
Milder Catalyst: Consider using a milder acid catalyst if decomposition is a significant issue.
Monitor the Reaction: Use TLC to monitor the progress and stop the reaction once the starting material is consumed to avoid prolonged heating.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques I should use to monitor the progress of the synthesis and identify impurities?
A1: A combination of analytical techniques is recommended:
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and identifying the number of components in a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can be used to identify and quantify impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -COOH, -NH₂, -NO₂, -COOR).
Q2: What are the general safety precautions I should take during this synthesis?
A2: Always consult the Safety Data Sheet (SDS) for each chemical used. General precautions include:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
Handling of Reagents:
Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care.
Brominating Agents: NBS and bromine are toxic and corrosive.
Solvents: Use appropriate precautions when handling flammable organic solvents.
Q3: How can I effectively purify the final product, Methyl 3-amino-4-bromo-2-fluorobenzoate?
A3: Purification of the final product typically involves:
Work-up: After the esterification, the reaction mixture is usually quenched with water and neutralized with a base (e.g., sodium bicarbonate) to remove the acid catalyst. The product is then extracted into an organic solvent.
Column Chromatography: This is often the most effective method for removing any remaining starting material, side products from the bromination step, and other impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.
References
Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. (2025). BenchChem.
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved March 15, 2026, from [Link]
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (n.d.). IJCRT.org.
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid. (n.d.). Google Patents.
Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved March 15, 2026, from [Link]
Methyl 4-bromobenzoate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterific
Common side products in 2-aminobenzothiazole synthesis and their removal. (2025). BenchChem.
4-Fluoro-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]
Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022, November 20). ResearchGate. Retrieved March 15, 2026, from [Link]
Fischer Esterification of 3-ntrobenzoic acid 2017. (2017, July 15). Truman ChemLab. Retrieved March 15, 2026, from [Link]
Troubleshooting guide for the nitration of fluorin
10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). YouTube. Retrieved March 15, 2026, from [Link]
Safety Data Sheet: Methyl 4-amino-3-bromobenzo
Synthesis of 3-bromo-4-fluoronitrobenzene. (2025, August 6). ResearchGate. Retrieved March 15, 2026, from [Link]
A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
Process for the preparation of 5-fluoro-2-nitrobenzoic acid. (n.d.). Google Patents.
Technical Support Center: Bromination of 3-Amino-2-fluorobenzoic Acid Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with fluorinated anthranilic acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with fluorinated anthranilic acid derivatives. Bromination of these highly functionalized aromatic systems presents unique challenges, including regioselectivity, over-bromination, and oxidative degradation.
Below, you will find a mechanistic breakdown, troubleshooting FAQs, self-validating protocols, and decision-making workflows to optimize your synthesis.
Mechanistic Grounding: Understanding the Substrate
To successfully brominate 3-amino-2-fluorobenzoic acid, you must first understand the competing electronic and steric effects governing the aromatic ring:
C1 (-COOH): Electron-withdrawing, meta-directing, and deactivating.
C2 (-F): Weakly deactivating via induction, but ortho/para-directing via resonance.
C3 (-NH2): Strongly electron-donating, strongly activating, and ortho/para-directing.
The Causality of Regioselectivity:
The strongly activating nature of the primary amine at C3 dominates the directing effects. It pushes electrophilic aromatic substitution toward the C4 (ortho) and C6 (para) positions. Because the ring is highly electron-rich, it is extremely susceptible to oxidation by strong halogens (e.g., molecular bromine, Br₂) and prone to rapid over-bromination (yielding the 4,6-dibromo derivative). To mitigate this,1 because it provides a low, controlled concentration of electrophilic bromine, minimizing oxidative degradation[1].
Troubleshooting Guides & FAQs
Q1: My reaction mixture turns black immediately upon adding the brominating agent, and the yield is a tar-like substance. What is happening?A: This is a classic sign of oxidative degradation. The free primary amine (-NH2) is highly electron-rich and easily oxidized by harsh reagents like Br₂.
Solution: Switch to NBS. NBS provides a steady, low concentration of active bromine. Furthermore, you must suppress the kinetic energy of the oxidation pathway by cooling the reaction to at least -10 °C before the dropwise addition of the brominating agent[2].
Q2: I am observing significant amounts of the 4,6-dibromo byproduct. How can I restrict the reaction to mono-bromination?A: Once the first bromine is installed, the ring remains sufficiently activated by the amine to undergo a second bromination event.
Solution: Temperature control is your primary kinetic dial. Maintain the reaction strictly between -10 °C and 0 °C. Additionally, using a polar aprotic solvent like N,N-Dimethylformamide (DMF) stabilizes the intermediate bromonium complex, allowing for better kinetic differentiation between the starting material and the mono-brominated product.
Q3: How do I control the regioselectivity between the 4-bromo and 6-bromo isomers?A: The C4 position is ortho to the amine, while C6 is para. C4 is generally the kinetic product due to proximity, but C6 can be favored sterically.
Solution: If you require absolute regiocontrol favoring the C6 position, you must temporarily convert the amine to a bulky protecting group (e.g., an acetamide via acetic anhydride). The increased steric bulk at C3 will physically block the C4 position, forcing the bromination exclusively to the C6 position.
Q4: My product is highly water-soluble, and I am losing all my yield during the liquid-liquid extraction. How do I isolate it?A: 3-Amino-2-fluorobenzoic acid derivatives are zwitterionic. At neutral pH, they exist as highly polar salts, making standard organic extraction nearly impossible.
Solution: Do not extract. Instead, quench the reaction with aqueous sodium bisulfate to destroy unreacted NBS. Then, carefully adjust the pH to the isoelectric point of the product (typically around pH 3.5) using dilute HCl. This will neutralize the zwitterion and force the product to precipitate. Collect the solid via vacuum filtration and wash with ice-cold water[3].
Validated Experimental Protocols
Protocol A: Direct Kinetic Mono-Bromination (NBS/DMF)
Objective: Rapid synthesis of mono-bromo derivatives with minimal over-bromination.
Preparation: Dissolve 3-amino-2-fluorobenzoic acid (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Submerge the flask in an ice-salt bath and allow the solution to cool to -10 °C.
Reagent Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Self-Validation Check: Ensure the internal temperature does not exceed -5 °C during addition to prevent di-bromination[2].
Reaction: Stir the mixture at -10 °C for 1 hour. Monitor completion via LC-MS.
Quenching & Isolation: Pour the mixture into a vigorously stirred solution of aqueous sodium bisulfate (10% w/v, 50 mL). Adjust the pH to ~3.5. A yellow/white solid precipitate will form.
Filtration: Collect the precipitated solid by vacuum filtration, wash with ice-cold distilled water, and dry under high vacuum.
Objective: Prevent oxidation and force sterically directed para-selective (C6) bromination.
Protection: Suspend the starting material in acetic anhydride (3.0 equiv) and heat to 60 °C for 2 hours. Evaporate the excess solvent under reduced pressure to yield the 3-acetamido intermediate.
Bromination: Dissolve the intermediate in DMF, cool to 0 °C, and add NBS (1.1 equiv) portion-wise. Stir for 4 hours at room temperature. The bulky acetamide blocks the C4 position.
Deprotection: Add 2M NaOH (aq) to the mixture and heat to 80 °C for 3 hours to hydrolyze the acetamide.
Acidification: Cool to room temperature and acidify with 3M HCl to pH 3.5 to precipitate the pure 6-bromo isomer.
Quantitative Reaction Matrix
The following table summarizes the causality and outcomes of various bromination conditions to aid in rapid decision-making:
Reagent / Solvent
Temp (°C)
Primary Outcome
Mechanistic Causality
Br₂ / AcOH
25 °C
Tar formation, polybromination
High active [Br₂] leads to rapid successive brominations and irreversible amine oxidation.
NBS / DMF
-10 °C to 0 °C
Mono-bromo product (High Yield)
DMF stabilizes the bromonium ion; low thermal energy suppresses the second bromination event.
NBS / MeCN
25 °C
Mixture of C4/C6 isomers
Lack of steric differentiation at higher temperatures; moderate polarity solvent fails to stabilize intermediates.
Technical Support & Troubleshooting Center: Regioselective Halogenation of Aminobenzoates
Welcome to the Advanced Synthesis Support Center. Halogenating aminobenzoates—such as benzocaine (ethyl 4-aminobenzoate) or methyl anthranilate (methyl 2-aminobenzoate)—presents a classic chemoselectivity challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. Halogenating aminobenzoates—such as benzocaine (ethyl 4-aminobenzoate) or methyl anthranilate (methyl 2-aminobenzoate)—presents a classic chemoselectivity challenge. The strongly activating, electron-donating amino group (+
M
effect) aggressively drives electrophilic aromatic substitution (EAS), often overpowering the deactivating, meta-directing ester group. This leads to common experimental failures: over-halogenation, oxidative degradation, and poor regiocontrol.
This guide provides mechanistic diagnostics, tactical Q&A, and self-validating protocols to help you achieve precise monohalogenation in your drug development and synthetic workflows.
Part 1: Mechanistic Diagnostics & Optimization Workflow
Before troubleshooting a failed reaction, it is critical to understand the electronic tug-of-war occurring on the aminobenzoate ring. The primary failure mode in these reactions is a lack of kinetic differentiation between the first and second halogenation events.
Mechanistic divergence: Direct halogenation vs. protection-directed monohalogenation.
Part 2: Tactical Q&A for Common Experimental Failures
Q: I am trying to monobrominate methyl 4-aminobenzoate, but I keep isolating the 3,5-dibromo product. How can I stop the over-reaction?A: This is a kinetic issue. The free
−NH2
group donates electron density via resonance so strongly that the activation energy for the second bromination is nearly identical to the first. To solve this, you must attenuate the electron density. Converting the amine to an acetamide (N-acetylation) pulls electron density toward the carbonyl, raising the activation energy for the EAS. This allows you to kinetically trap the monohalogenated product . Alternatively, use milder oxidative systems like
KBr/H5IO6
, which generate the active electrophile slowly, preventing local concentration spikes of
Br+
.
Q: When chlorinating methyl anthranilate (methyl 2-aminobenzoate), I get an inseparable mixture of 3-chloro and 5-chloro isomers. How do I improve C5 regioselectivity?A: In anthranilates, both C3 (ortho to amine) and C5 (para to amine) are activated. The ester group at C1 weakly directs meta (which also points to C3 and C5). To differentiate them, you must rely on steric hindrance. The C3 position is sterically congested by the adjacent amine and ester groups. By using bulky halogenating agents (like N-halosuccinimides) or secondary amine catalysts, you can physically block access to the C3 position, heavily favoring C5-substitution .
Q: My halogenation reactions with
Br2
yield dark, tarry mixtures. What is happening?A: Unprotected anilines are highly susceptible to single-electron oxidation by elemental halogens. This forms radical cations that rapidly polymerize or form azo/nitroso species. To prevent oxidative degradation, switch to N-halosuccinimides (NBS/NCS) in polar aprotic solvents, or utilize carbamate directing groups which stabilize the nitrogen against oxidation while promoting ortho-selectivity .
Workflow for selecting halogenation conditions based on substrate protection status.
Part 3: Quantitative Data & Reagent Selection
The following table summarizes validated reagent systems for the regioselective halogenation of aminobenzoate derivatives, highlighting how reagent choice dictates the regioisomeric ratio (rr).
Substrate
Halogenating Reagent
Solvent / Catalyst
Major Product
Regioselectivity
Yield
Methyl 4-aminobenzoate
Cl2
(gas)
AcOH / HCl
3,5-dichloro derivative
Dihalogenation
85%
Methyl 4-acetamidobenzoate
NCS (1.05 eq)
DMF, 0 °C
3-chloro derivative
>95% Mono
88%
Methyl 2-aminobenzoate
KBr
/
H5IO6
H2O
/ EtOH
5-bromo derivative
>90% C5 (para)
89%
N-Alkyl 4-aminobenzoate
SO2Cl2
CH2Cl2
/
iPr2NH
3-chloro derivative
>92% Mono
81%
Part 4: Validated Experimental Methodologies
Protocol A: Regioselective C5-Bromination of Methyl Anthranilate (Unprotected)
This protocol utilizes a mild, in situ generation of electrophilic bromine to prevent oxidative degradation and dihalogenation .
Materials:
Methyl 2-aminobenzoate (10.0 mmol)
Potassium bromide (
KBr
, 11.0 mmol)
Orthoperiodic acid (
H5IO6
, 5.0 mmol)
Ethanol/Water (1:1 v/v, 40 mL)
Step-by-Step Procedure:
Preparation: Dissolve methyl 2-aminobenzoate (10.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
Reagent Addition: In a separate beaker, dissolve
KBr
(11.0 mmol) and
H5IO6
(5.0 mmol) in 20 mL of distilled water.
Controlled Oxidation: Add the aqueous halogenating mixture dropwise to the stirring ester solution at 0–5 °C over 15 minutes. Causality note: Dropwise addition ensures the steady, low-concentration generation of
Br+
, favoring the kinetically preferred C5 position over the sterically hindered C3 position.
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The monobrominated product (
Rf≈0.45
) will elute slightly faster than the starting material (
Rf≈0.35
). If a fast-eluting spot (
Rf>0.6
) appears, dihalogenation is occurring; quench immediately.
Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous
Na2S2O3
to destroy any residual active bromine (solution will turn from pale yellow to colorless). Extract with ethyl acetate (3 × 20 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield methyl 5-bromo-2-aminobenzoate.
Protocol B: Controlled Monochlorination of 4-Aminobenzoates via in situ Protection
This protocol uses an acetylation-chlorination-deacetylation sequence to guarantee monoselectivity .
Materials:
Ethyl 4-aminobenzoate (10.0 mmol)
Acetic anhydride (
Ac2O
, 12.0 mmol)
N-Chlorosuccinimide (NCS, 10.5 mmol)
Dimethylformamide (DMF, 15 mL)
Step-by-Step Procedure:
Protection: Dissolve ethyl 4-aminobenzoate in 15 mL of DMF. Add
Ac2O
(12.0 mmol) and stir at room temperature for 1 hour to form the acetanilide intermediate. Validation: Complete disappearance of the starting material by TLC indicates successful attenuation of the +M effect.
Halogenation: Cool the reaction mixture to 0 °C. Add NCS (10.5 mmol) in three distinct portions over 15 minutes.
Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. The bulky acetamido group sterically shields one ortho position while electronically deactivating the ring just enough to prevent a second chlorination event.
Deprotection (Optional): If the free amine is required, add 20 mL of 2M
HCl
directly to the reaction mixture and reflux for 2 hours to hydrolyze the acetyl group.
Isolation: Neutralize with saturated
NaHCO3
, extract with dichloromethane (3 × 25 mL), wash the organic layer with brine to remove DMF, dry, and concentrate to yield ethyl 4-amino-3-chlorobenzoate.
Part 5: References
The chlorination of 4-aminobenzoic acid and its methyl ester. Recueil des Travaux Chimiques des Pays-Bas.[Link]
Electrophilic Bromination of Alkenes, Alkynes, and Aromatic Amines with Potassium Bromide/Orthoperiodic Acid under Mild Conditions. Synlett.[Link]
Palladium-Catalyzed Carbamate-Directed Regioselective Halogenation: A Route to Halogenated Anilines. The Journal of Organic Chemistry.[Link]
Optimization
Technical Support Center: Purifying Methyl 3-amino-4-bromo-2-fluorobenzoate with Column Chromatography
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 3-amino-4-bromo-2-fluorobenzoate using column chromatography. It is str...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 3-amino-4-bromo-2-fluorobenzoate using column chromatography. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during the experimental process.
Introduction
Methyl 3-amino-4-bromo-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality and purity of the final product. Due to the presence of an amino group, this compound can exhibit challenging behavior on standard silica gel, leading to issues such as peak tailing and poor separation. This guide will provide in-depth, field-proven insights to overcome these challenges.
Troubleshooting and FAQs
Q1: My compound is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?
A1: Causality and Resolution
Peak tailing of amine-containing compounds like Methyl 3-amino-4-bromo-2-fluorobenzoate on silica gel is primarily due to strong interactions between the basic amino group and the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to irreversible adsorption, reduced recovery, and poor peak shape.
Troubleshooting Steps:
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase to "neutralize" the acidic silanols.[1][2]
Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent system.[2][3] This will compete with your compound for binding to the acidic sites on the silica.
Ammonia: A solution of 7N ammonia in methanol can also be used as a polar modifier in dichloromethane (DCM) or ethyl acetate-based solvent systems.
Stationary Phase Selection:
Deactivated Silica: Use silica gel that has been pre-treated with a base. You can prepare this by making a slurry of silica gel in your chosen eluent containing triethylamine, then packing the column.[2]
Alumina (Basic): Basic alumina can be a good alternative to silica gel for the purification of basic compounds.[1]
Amine-Functionalized Silica: These columns have a basic surface and can provide excellent separation for amines without the need for mobile phase modifiers.[1][4]
Sample Loading Technique:
Dry Loading: Adsorbing the crude product onto a small amount of silica gel or celite before loading it onto the column can sometimes improve the separation by ensuring a more uniform application.
Q2: I am having difficulty finding a suitable solvent system for separation. How do I effectively screen for the right mobile phase?
A2: Systematic Approach to Solvent Selection
Finding the optimal solvent system is crucial for a successful separation. A systematic approach using Thin Layer Chromatography (TLC) is highly recommended.
Protocol for TLC-based Solvent System Screening:
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate) and spot it onto a TLC plate.
Solvent Systems to Test: Begin with a non-polar solvent and gradually increase the polarity. Common starting points for compounds like Methyl 3-amino-4-bromo-2-fluorobenzoate include mixtures of:
Hexane/Ethyl Acetate
Dichloromethane/Methanol
Hexane/Acetone
Target Rf Value: The ideal solvent system will give your target compound an Rf (retention factor) value between 0.2 and 0.4.[3] This generally translates to a good elution profile on a column.
Modifier Addition: If tailing is observed on the TLC plate, add a small amount of triethylamine (e.g., 1%) to the developing solvent and re-run the plate.
Q3: My compound seems to be degrading on the column. What are the potential causes and how can I prevent this?
A3: Understanding and Preventing On-Column Degradation
While Methyl 3-amino-4-bromo-2-fluorobenzoate is generally stable under normal handling conditions, prolonged exposure to acidic silica gel can potentially lead to degradation, especially if the crude mixture contains reactive impurities.
Preventative Measures:
Minimize Time on Column: Do not let the compound sit on the column for an extended period. Once the purification begins, it should be completed without unnecessary delays.
Use Deactivated Stationary Phases: As mentioned in Q1, using base-deactivated silica or an alternative like alumina can mitigate degradation caused by acidic sites.
Work-up Procedure: Ensure that the pre-column work-up has effectively removed any strong acids or bases from the crude product. A neutral pH is ideal before loading onto the column.
Recommended Starting Conditions
The following table provides a set of recommended starting conditions for the column chromatography purification of Methyl 3-amino-4-bromo-2-fluorobenzoate. These should be optimized based on TLC analysis of your specific crude product.
Parameter
Recommended Condition
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard and widely available.
Mobile Phase
Hexane/Ethyl Acetate with 0.5-1% Triethylamine
A common solvent system with a basic modifier to prevent tailing.[2][5]
Gradient
Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
Allows for the elution of non-polar impurities first, followed by the product.
Loading
Dry loading is preferred.
Provides a more uniform band at the start of the chromatography.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting the purification of Methyl 3-amino-4-bromo-2-fluorobenzoate.
Caption: Troubleshooting workflow for purification.
troubleshooting failed reactions in the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals to provi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and robust protocols for this multi-step synthesis. Our guidance is rooted in established chemical principles and field-proven insights to help you navigate common challenges and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
Methyl 3-amino-4-bromo-2-fluorobenzoate is a valuable substituted aniline derivative used as a key building block in the development of various pharmaceutical agents. Its specific substitution pattern offers multiple points for diversification in drug discovery programs. However, the synthesis involves sensitive intermediates and competing reactions that can lead to low yields, isomer formation, and purification difficulties. This guide provides a logical framework for troubleshooting these issues.
The most reliable synthetic route proceeds in three key stages:
Esterification: Conversion of the starting material, 4-bromo-2-fluorobenzoic acid, to its methyl ester.
Regioselective Nitration: Introduction of a nitro group at the C3 position, directed by the existing substituents.
Chemoselective Reduction: Reduction of the nitro group to the target amine without affecting the other functional groups.
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Overall Synthesis & Yield
Q1: My overall yield for the three-step synthesis is significantly lower than expected (<40%). Where should I focus my optimization efforts?
A1: A low overall yield is typically due to a compounding loss at each step. The most critical stage to optimize is the nitration (Step 2) . It is often the lowest-yielding step and can produce hard-to-separate isomers and decomposition byproducts.
First, verify the purity of your intermediate from Step 1. An incomplete esterification introduces acidic starting material that can complicate the nitration.
Second, meticulously control the nitration temperature. These reactions are highly exothermic. Poor temperature control is a primary cause of tar formation and reduced yield.[1]
Third, assess your reduction method (Step 3). Using catalytic hydrogenation (e.g., H₂/Pd-C) can cause debromination, directly reducing the yield of your desired product. A chemical reduction using reagents like tin(II) chloride is strongly recommended for its chemoselectivity.
Step 1: Esterification
Q2: The initial esterification of 4-bromo-2-fluorobenzoic acid is slow or incomplete. How can I drive it to completion?
A2: This is a classic Fischer esterification or acid chloride-mediated reaction. Failure to reach completion is almost always due to two factors: water and insufficient catalyst or reagent.
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous methanol. Any water present will hydrolyze your esterification agent (like thionyl chloride) and shift the equilibrium back towards the starting carboxylic acid.
Reagent Stoichiometry: When using thionyl chloride (SOCl₂) or oxalyl chloride, a stoichiometric amount is required to convert the acid to the acid chloride intermediate, which is then esterified. For acid-catalyzed reactions (e.g., with H₂SO₄), ensure a sufficient catalytic amount (5-10 mol%) is used.
Reaction Time & Temperature: While many protocols suggest room temperature stirring overnight after initial cooling, gently refluxing the methanol solution can significantly increase the reaction rate.[2] Monitor progress by TLC until the starting acid spot has completely disappeared.
Step 2: Regioselective Nitration
Q3: My nitration of Methyl 4-bromo-2-fluorobenzoate is producing a mixture of isomers. How can I favor the desired 3-nitro product?
A3: Regiocontrol in electrophilic aromatic substitution is a battle of directing group influence. In your intermediate, you have three substituents:
-F (at C2): Activating, ortho, para-director.
-Br (at C4): Deactivating, ortho, para-director.
-COOCH₃ (at C1): Deactivating, meta-director.
The desired C3 position is ortho to the strongly activating fluorine and meta to the deactivating ester and bromine. The primary undesired isomer is typically the 5-nitro product. To improve selectivity for the 3-nitro isomer:
Temperature is Key: Lower reaction temperatures (maintain at 0-5 °C) generally increase selectivity by favoring the kinetically controlled product, which in this case is the C3-nitrated compound due to the powerful ortho-directing influence of fluorine.
Slow Addition: Add the substrate slowly to the pre-chilled nitrating mixture (H₂SO₄/HNO₃). This maintains a low concentration of the substrate in the highly reactive medium, preventing localized temperature spikes and reducing side reactions.
Q4: The reaction mixture turns dark brown or black during nitration, and I'm isolating a tar-like substance. What causes this and how is it prevented?
A4: Tar formation is a clear sign of decomposition, typically caused by an uncontrolled exotherm.[1]
Primary Cause: The reaction temperature has risen too high, leading to oxidative side-reactions and polymerization of the aromatic ring.
Preventative Measures:
Strict Temperature Control: Use an ice/salt bath or a cryo-cooler to maintain the temperature below 5 °C throughout the addition.
Controlled Addition Rate: Add the substrate dropwise or in small portions over an extended period (e.g., 30-60 minutes).
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat effectively throughout the reaction vessel. Incomplete dissolution before reaction can also cause localized overheating.[1]
Step 3: Chemoselective Reduction
Q5: I am losing the bromine substituent during the reduction of the nitro group. How can I perform this reduction more cleanly?
A5: This issue, known as hydrodebromination, is a very common side reaction when using catalytic hydrogenation (e.g., H₂ with Palladium, Platinum, or Raney Nickel) on halogenated nitroaromatics. The catalyst is not selective and can readily cleave the C-Br bond.
The solution is to switch to a chemical reducing agent:
Recommended Method: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is the industry standard for this transformation. It is highly chemoselective for the nitro group and will not affect the C-Br, C-F, or ester functionalities under standard conditions.
Alternative: Iron powder (Fe) in the presence of an acid like acetic acid or a salt like ammonium chloride is another effective and economical option that avoids dehalogenation.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis failures.
Quantitative Data & Recommended Conditions
The following tables summarize key quantitative parameters for this synthesis.
Table 1: Troubleshooting Summary
Issue Encountered
Probable Cause
Recommended Solution
Low Overall Yield
Compounding losses; likely poor regioselectivity or decomposition in nitration step.
Focus optimization on Step 2 (Nitration). Ensure strict temperature control and slow addition.
Incomplete Esterification
Presence of water; insufficient reagent/catalyst.
Use anhydrous solvents; use at least 2 eq. of SOCl₂ or 5-10 mol% H₂SO₄ catalyst.[3]
Nitration Isomer Formation
Lack of kinetic control.
Maintain reaction temperature at 0-5 °C; add substrate slowly to the nitrating mixture.
Use an efficient cooling bath (ice/salt); ensure vigorous stirring and slow substrate addition.
Debromination During Reduction
Use of non-selective reduction method (e.g., catalytic hydrogenation).
Use a chemoselective reducing agent like SnCl₂·2H₂O or Fe powder.
| Difficult Final Purification | Presence of tin salts from reduction workup. | After reaction, basify carefully with aq. NaHCO₃ or NaOH to pH > 8 to precipitate tin hydroxides, then filter through Celite before extraction. |
Protocol 1: Synthesis of Methyl 4-bromo-2-fluorobenzoate (Step 1)
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq).
Add anhydrous methanol (approx. 5-10 mL per gram of acid).
Cool the mixture to 0 °C in an ice bath.
Slowly add thionyl chloride (2.0 eq) dropwise over 15 minutes. Gas evolution (HCl, SO₂) will be observed.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
Monitor the reaction by TLC (eluent: 3:7 Ethyl Acetate/Hexane). The starting acid should be consumed.
Remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.[3]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as an off-white solid. This material is often pure enough for the next step.
Protocol 2: Synthesis of Methyl 4-bromo-2-fluoro-3-nitrobenzoate (Step 2)
In a clean, dry flask, add concentrated sulfuric acid (4.0 eq) and cool to 0 °C.
Slowly add fuming nitric acid (1.1 eq) while maintaining the temperature below 10 °C.
Cool the resulting nitrating mixture to 0-5 °C.
Dissolve Methyl 4-bromo-2-fluorobenzoate (1.0 eq) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 5 °C.
Stir the reaction at 0-5 °C for 1-2 hours.
Very carefully pour the reaction mixture onto crushed ice with vigorous stirring.
A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
Dry the crude solid. Purification can be achieved by recrystallization from ethanol or by silica gel chromatography if isomers are present.
Protocol 3: Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate (Step 3)
To a round-bottom flask, add the crude Methyl 4-bromo-2-fluoro-3-nitrobenzoate (1.0 eq) and ethanol (10-15 mL per gram).
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.5 eq) to the suspension.
Heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC for the disappearance of the starting nitro compound.
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
Dilute the residue with ethyl acetate. Cool the mixture in an ice bath and slowly add saturated aqueous NaHCO₃ solution until the pH is ~8. A thick white precipitate of tin salts will form.
Filter the entire mixture through a pad of Celite, washing the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product as a solid.
References
Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents (CN107827878A).
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available at: [Link]
alternative reagents for the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the selection of alternative reagents to overcome common experimental hurdles.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis, offering alternative reagents and procedural modifications to enhance yield, purity, and selectivity.
Question: My bromination of an activated aromatic intermediate is resulting in low yields and significant polybrominated byproducts. What alternative brominating agents can improve regioselectivity?
Answer: This is a frequent challenge, especially when using elemental bromine (Br₂) with highly activated rings. The high reactivity of Br₂ can lead to poor control and the formation of multiple isomers and over-brominated products.
Recommended Alternative: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is an excellent alternative that provides a low, constant concentration of electrophilic bromine, which significantly favors selective monobromination.[1] It is a crystalline solid, making it easier and safer to handle than liquid bromine.[1]
Causality: The key to NBS's selectivity is that it requires a proton source (often trace HBr or an acid catalyst) to generate the active brominating agent in situ. This controlled generation prevents the buildup of high concentrations of Br₂, thus minimizing side reactions. For activated aromatic compounds, the reaction proceeds readily, often with high para-selectivity with respect to the most activating group.[2][3]
Table 1: Comparison of Brominating Agents
Reagent
Phase
Key Advantages
Common Issues & Mitigation
**Bromine (Br₂) **
Liquid
Inexpensive, high reactivity.
Difficult to handle, highly corrosive, often leads to over-bromination and isomer mixtures. Mitigation: Use non-polar solvents, low temperatures, and slow addition.
N-Bromosuccinimide (NBS)
Solid
Easy to handle, high regioselectivity for activated rings, milder conditions.[3][4]
Can be ineffective for strongly deactivated rings without a strong acid catalyst. Mitigation: Use freshly recrystallized NBS; for deactivated rings, use a strong acid like H₂SO₄ as the solvent.[4][5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Solid
High bromine content, stable, good for deactivated systems under acidic conditions.[6]
Can be overly reactive for highly activated systems. Mitigation: Careful control of stoichiometry and temperature is crucial.
Sodium Bromate (NaBrO₃) / Acid
Solid
Powerful brominating system for deactivated substrates like nitro- or carboxy-substituted rings.[6]
Requires strong acidic conditions, which may not be compatible with all functional groups.
Experimental Protocol: Selective Bromination using NBS
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve your aromatic substrate (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂).[2]
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C. For less reactive substrates, the reaction may be warmed to room temperature or gently heated.[2]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining bromine.
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.[2]
Question: The final nitro group reduction step using tin(II) chloride (SnCl₂) is messy and gives inconsistent yields. What are cleaner, more reliable alternatives that are compatible with ester and halide functionalities?
Answer: While SnCl₂ is a classic reagent, the workup can be cumbersome due to the formation of tin salts. Several modern alternatives offer cleaner reactions, easier purification, and excellent chemoselectivity, preserving sensitive functional groups like esters and aryl bromides.[7][8]
Recommended Alternative: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a highly effective and clean method. It uses a stable hydrogen donor in conjunction with a transition metal catalyst, avoiding the need for high-pressure hydrogenation gas or stoichiometric metals.
Causality: A catalyst, typically Palladium on carbon (Pd/C), facilitates the transfer of hydrogen from a donor molecule (e.g., ammonium formate, hydrazine, or cyclohexadiene) to the nitro group.[9] This process is highly efficient and chemoselective. The reaction byproducts are typically volatile or easily removed, simplifying purification.[7] Iron-based systems, such as Fe/CaCl₂, also work well and are advantageous due to low cost and toxicity.[7]
Workflow: Selecting a Nitro Reduction Reagent
Caption: Decision tree for selecting a nitro group reduction method.
Table 2: Comparison of Nitro Group Reduction Reagents
Reagent System
Key Advantages
Potential Drawbacks
SnCl₂ / HCl
Effective and well-established.
Acidic, workup can be difficult due to tin salt precipitation.[10]
Fe / HCl or NH₄Cl
Inexpensive, effective, and milder than SnCl₂.[10]
Requires stoichiometric iron, workup can still be messy.
H₂ / Pd/C
Very clean (byproduct is water), highly efficient.[10]
Requires specialized high-pressure hydrogenation equipment; can cause dehalogenation (especially with -Br and -I).
Pd/C / Ammonium Formate
(Recommended) Avoids H₂ gas, mild conditions, clean workup, high chemoselectivity.[7][11]
Catalyst can be expensive, potential for dehalogenation if reaction is run too long.
NaBH₄ / FeCl₂
Inexpensive, mild, and shows high chemoselectivity for nitro groups over esters.[8]
Requires careful control of reagent addition to manage reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic sequence to introduce the functional groups onto the benzene ring?
The order of reactions is critical due to the directing effects of the substituents.[12][13] A highly effective and common route starts with 2-Fluorobenzoic Acid .
Esterification: Convert 2-fluorobenzoic acid to Methyl 2-fluorobenzoate . This is often done first to protect the carboxylic acid. A standard method is using methanol with a catalytic amount of sulfuric acid or using thionyl chloride followed by methanol.[14]
Nitration: Introduce the nitro group. The fluorine atom is an ortho, para-director, while the methyl ester is a meta-director.[15] Nitration will yield a mixture, but the desired Methyl 2-fluoro-3-nitrobenzoate is a significant product. The fluorine's directing effect is powerful, but steric hindrance from the adjacent ester group helps direct the incoming nitro group to the C3 position.[15]
Bromination: Introduce the bromine atom. In Methyl 2-fluoro-3-nitrobenzoate, the fluorine is ortho, para-directing and the nitro and ester groups are meta-directing. The position para to the fluorine (C4) is strongly activated towards electrophilic attack, leading cleanly to Methyl 4-bromo-2-fluoro-3-nitrobenzoate .
Reduction: Reduce the nitro group to the amine to yield the final product, Methyl 3-amino-4-bromo-2-fluorobenzoate .
Caption: Recommended synthetic workflow for Methyl 3-amino-4-bromo-2-fluorobenzoate.
Q2: My final product is a dark oil or discolored solid. What is the best way to purify and decolorize it?
Discoloration in aniline derivatives is typically caused by the formation of oxidized, often polymeric, impurities.[16][17]
Recommended Purification Protocol:
Acidic Wash: If starting material or other basic impurities are suspected, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid like 1 M HCl. The target compound, being a weakly basic aniline, will largely remain in the organic phase, while more basic impurities are extracted into the aqueous phase.[16]
Column Chromatography: This is often the most effective method for separating closely related isomers and colored impurities. A silica gel column with a gradient eluent system (e.g., ethyl acetate in hexanes) is a standard choice.[17]
Recrystallization with Activated Carbon: For solid products, recrystallization is an excellent final purification step. Dissolve the crude solid in a minimum amount of a suitable hot solvent. Add a small amount (1-2% by weight) of activated carbon to the hot solution and swirl for a few minutes. The activated carbon will adsorb the colored impurities.[16][17] Filter the hot solution through a pad of celite to remove the carbon, and allow the filtrate to cool slowly to form pure, lighter-colored crystals.
Q3: Can I use Raney Nickel for the nitro reduction step instead of a Palladium catalyst?
Yes, Raney Nickel (Raney Ni) is an effective catalyst for the hydrogenation of nitro groups.[10] It is a good alternative to Pd/C, particularly if dehalogenation is a major concern. While Pd/C can sometimes catalyze the removal of bromine or chlorine atoms from the aromatic ring, Raney Ni is often less prone to this side reaction.[10] However, like all catalytic hydrogenations, it requires the use of hydrogen gas and appropriate safety precautions.
References
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Jiang, T., et al. (2016).
ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Retrieved from [Link]
Google Patents. (n.d.). CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
Thieme. (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from [Link]
Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.
ACS Publications. (2022, January 4). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
ACS Publications. (2022, June 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
Nature. (2016, January 26). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Retrieved from [Link]
Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. Retrieved from [Link]
ACS Publications. (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
ResearchGate. (n.d.). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
managing reaction exotherms in the synthesis of halogenated aromatics
Welcome to the Technical Support Center for Aromatic Halogenation . This hub is designed for researchers, process chemists, and drug development professionals dealing with the critical challenges of managing reaction exo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Aromatic Halogenation . This hub is designed for researchers, process chemists, and drug development professionals dealing with the critical challenges of managing reaction exotherms during the synthesis of halogenated aromatics.
Electrophilic aromatic halogenation is a fundamental transformation in medicinal chemistry, but the thermodynamics of introducing halogens (chlorine, bromine, fluorine) onto aromatic rings present severe thermal hazards[1]. Below, you will find expert-level troubleshooting guides, theoretical frameworks, and self-validating protocols to ensure your scale-up processes remain safe, selective, and efficient.
Section 1: FAQ – Thermodynamics and the Scale-Up Paradox
Q: Why do aromatic halogenations pose such a high risk of thermal runaway?A: The danger lies in the thermodynamics of Electrophilic Aromatic Substitution (EAS). The activation of the halogenating agent (often via a Lewis acid) and the subsequent formation of the arenium ion (sigma complex) release massive amounts of energy. The enthalpy of reaction (
ΔHr
) for these processes typically ranges from -100 to -300 kJ/mol[2]. If the rate of heat generation exceeds the reactor's cooling capacity, the temperature rises, which exponentially increases the reaction rate according to the Arrhenius equation. This vicious cycle results in a thermal runaway, potentially leading to solvent boiling, over-pressurization, and reactor rupture[2].
Q: Why does a bromination reaction that is perfectly safe in a 100 mL lab flask become dangerous in a 50 L pilot reactor?A: The paradox of scale-up is governed by the surface-area-to-volume ratio. In a small flask, the surface area available for heat dissipation is vast compared to the volume of the reacting fluid. As you scale up, the volume (which dictates heat generation) increases cubically, while the surface area (which dictates heat removal) only increases quadratically[2]. Consequently, the overall heat transfer coefficient drops drastically, making large-scale batch reactors highly susceptible to heat accumulation[2].
Issue: Sudden, uncontrollable temperature spikes during the addition of the halogenating agent (e.g., NBS, Br₂, Cl₂).
Causality: The dosing rate of the electrophile exceeds the maximum heat removal capacity of the reactor's cooling jacket.
Resolution: Transition to a strict semi-batch protocol. Dose the limiting reagent slowly and continuously rather than in discrete portions. Ensure the agitator speed is optimized to prevent localized "hot spots" near the dosing tube, which can trigger localized boiling.
Issue: Delayed exotherm (The temperature remains stable during dosing, but spikes violently minutes or hours later).
Causality (Reagent Accumulation): This is one of the most dangerous phenomena in process chemistry. To control exotherms, chemists often lower the jacket temperature. However, if the temperature is lowered too much, the reaction kinetics become sluggish. The dosed halogenating agent does not react immediately; instead, it pools in the reactor. Once a critical concentration is reached, a slight temperature fluctuation or auto-catalytic effect triggers the sudden reaction of the entire accumulated pool.
Resolution: You must balance thermodynamics with kinetics. Conduct Reaction Calorimetry (RC1) to find a temperature where the reaction is fast enough to consume the reagent instantly upon addition (zero accumulation), but where the steady-state heat generation remains within the cooling capacity of the jacket.
Decision tree for troubleshooting and mitigating thermal runaway during batch halogenation.
When batch optimization fails to provide a safe operating window, continuous flow chemistry is the industry-standard resolution.
Q: How does continuous flow mitigate thermal runaway risks?A: Flow reactors (such as microreactors or tubular reactors) process chemicals in narrow channels. This geometry provides an exceptionally high surface-area-to-volume ratio, resulting in heat transfer coefficients that are orders of magnitude higher than traditional batch vessels[3][4]. This allows for near-isothermal operation, instantly dissipating the heat of halogenation and preventing hot spots[4]. Furthermore, the active reacting volume at any given time is minimal, drastically reducing the severity of a failure.
Q: What are the best reagents for flow halogenation?A: While highly reactive elemental halogens (F₂, Cl₂, Br₂) can be generated in situ and used safely in flow due to the controlled environment[5], modern synthetic routes increasingly utilize anomeric amides . These newly developed reagents provide powerful, regioselective electrophilic halogenation without the extreme hazards of raw halogens. They have been extensively validated for safety and efficacy in multigram and decagram continuous flow setups[1][6].
Continuous flow setup for aromatic halogenation ensuring high mass and heat transfer.
Section 4: Quantitative Thermal Hazard Data
To engineer a safe process, you must quantify the thermal parameters of your specific reaction. Below is a summary of critical metrics used to evaluate halogenation hazards.
Parameter
Typical Range
Safety Implication
Enthalpy of Reaction (
ΔHr
)
-100 to -300 kJ/mol
High negative values indicate severe exothermic potential and a high risk of thermal runaway[2].
Adiabatic Temperature Rise (
ΔTad
)
50 °C to >200 °C
Represents the theoretical worst-case temperature spike during a total cooling failure[2].
ΔTad>50°C
requires strict engineering controls.
Time to Maximum Rate (
TMRad
)
< 24 hours
Indicates how quickly a runaway will reach maximum severity under adiabatic conditions.
TMRad<24h
necessitates automated emergency quench protocols[2].
Heat Transfer Coefficient (
U
) - Batch
50 - 200 W/(m²·K)
Poor heat dissipation; highly dependent on agitation efficiency and jacket cooling limits.
Heat Transfer Coefficient (
U
) - Flow
1,000 - 5,000 W/(m²·K)
Rapid heat dissipation prevents hot spots, enabling safe, isothermal operation even for highly exothermic steps[3][4].
Purpose: To empirically determine the safe operating temperature and cooling requirements before scaling up a batch halogenation.
Differential Scanning Calorimetry (DSC): Load 2-5 mg of the reaction mixture into a high-pressure gold-plated crucible. Scan from 20 °C to 300 °C at 5 °C/min. Identify the onset temperature (
Tonset
) of any secondary decomposition events. Rule: The maximum process temperature must be at least 50 °C below
Tonset
.
Reaction Calorimetry (RC1): Charge the reactor with the aromatic substrate and solvent. Equilibrate to the target reaction temperature. Dose the halogenating agent at the planned scale-up rate.
Data Extraction: Measure the heat flow (W) to calculate the total Enthalpy of Reaction (
ΔHr
).
Self-Validation Step: Calculate the theoretical heat of reaction using standard heats of formation. Compare this theoretical value to the empirical
ΔHr
obtained from the RC1. A discrepancy of >10% indicates unaccounted side reactions (e.g., solvent degradation, polyhalogenation, or decomposition), requiring immediate route redesign.
Protocol B: Continuous Flow Chlorination using Anomeric Amides
Purpose: To execute a highly exothermic chlorination safely utilizing high heat-transfer flow microreactors.
Feed Preparation:
Feed A: Prepare a 0.5 M solution of the aromatic substrate in anhydrous acetonitrile.
Feed B: Prepare a 0.55 M solution of the chloro-anomeric amide reagent in anhydrous acetonitrile[1][6].
System Priming: Flush a silicon carbide (SiC) microreactor (chosen for its superior thermal conductivity) with pure solvent. Set the reactor thermostat to the optimized reaction temperature (e.g., 25 °C).
Steady-State Operation: Engage dual syringe pumps to deliver Feed A and Feed B into a T-mixer at a 1:1 volumetric ratio. Adjust the total flow rate to achieve the required residence time (typically 2 to 10 minutes depending on substrate electron density).
In-Line Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing aqueous sodium thiosulfate to immediately quench any unreacted electrophile.
Self-Validation Step: Implement Process Analytical Technology (PAT), such as an in-line FT-IR or UV-Vis flow cell, at the reactor outlet. The process is validated as thermally and kinetically stable only when the product peak intensity remains constant (variance < 2%) over three consecutive residence times.
work-up procedure for reactions involving Methyl 3-amino-4-bromo-2-fluorobenzoate
Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals utilizing Methyl 3-amino-4-bromo-2-fluorobenzoate in their synthetic workflows. It pr...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals utilizing Methyl 3-amino-4-bromo-2-fluorobenzoate in their synthetic workflows. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges during the reaction work-up and purification stages. Our approach is rooted in explaining the chemical principles behind each step to empower users to make informed decisions in their laboratory work.
Part 1: Compound Profile & Safety First
Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly functionalized aromatic building block. Its unique substitution pattern—featuring an amine, a bromine atom, a fluorine atom, and a methyl ester—offers multiple avenues for synthetic diversification but also presents specific challenges during reaction work-up. Understanding these functionalities is key to successful outcomes.
Eye Protection: Chemical safety goggles or a face shield are required.[7]
Lab Coat: A flame-resistant lab coat must be worn.
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving Methyl 3-amino-4-bromo-2-fluorobenzoate?
A1: The solubility is dictated by the molecule's moderate polarity. Halogenated aromatic esters typically exhibit good solubility in a range of common organic solvents. For precise applications, it is always best to determine solubility experimentally.[8]
Solvent
Predicted Solubility
Rationale
Dichloromethane (DCM)
High
Halogenated compounds are often highly soluble in chlorinated solvents.[8]
Ethyl Acetate (EtOAc)
High
The ester functionality promotes miscibility with other ester-containing solvents.[9]
Acetone
High
The polar aprotic nature of acetone effectively solvates the ester and aromatic core.[9]
Toluene
Moderate
Aromatic-aromatic (π-stacking) interactions can aid solubility.[9]
Methanol / Ethanol
Moderate
The amino group can hydrogen-bond with protic solvents, but the overall hydrophobic nature of the ring may limit high solubility.[8]
Hexanes / Heptane
Low
The compound is too polar for significant solubility in non-polar alkanes.[9]
Water
Insoluble
Aromatic esters of this size are generally insoluble in water.[8]
Q2: How stable is the methyl ester group during work-up?
A2: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under both strongly acidic and strongly basic conditions.[4] This is one of the most common unintended side reactions. The reaction is typically slow at room temperature with weak bases like sodium bicarbonate but can be significant with stronger bases (e.g., NaOH, KOH) or upon heating.
Q3: The amino group seems to be causing issues during purification. Why?
A3: The 3-amino group, being an aniline derivative, is basic. This basicity causes two primary issues:
Oxidation: Anilines can be sensitive to air oxidation, especially in the presence of trace metals, which can lead to colored impurities.
Interaction with Silica Gel: The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to significant tailing or "streaking" during column chromatography, resulting in poor separation.
Part 3: Standard Aqueous Work-up Protocol
This protocol is a general starting point for many reaction types, such as palladium-catalyzed cross-couplings.
Experimental Protocol: General Work-up
Reaction Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly pour the mixture into a separatory funnel containing a quench solution (e.g., water or a saturated aqueous solution of NH₄Cl).
Phase Separation & Extraction: Add an appropriate organic solvent for extraction (typically Ethyl Acetate or Dichloromethane). Shake the funnel gently at first to release any pressure, then more vigorously. Allow the layers to separate.
Collect Organic Layer: Drain the organic layer. Re-extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
Washing: Combine the organic extracts and wash sequentially with:
Water (1x): To remove water-soluble reagents.
Saturated aq. NaHCO₃ (1x): To neutralize any residual acid. Use with caution if the desired product is acid-sensitive.
Saturated aq. NaCl (Brine) (1x): To break up emulsions and remove bulk water.[10]
Drying: Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[11]
Purification: Purify the resulting crude material, typically by flash column chromatography.[11][12]
Workflow Visualization
Caption: General workflow for aqueous work-up.
Part 4: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Issue 1: Product Loss & Side Reactions
Q: My final yield is low, and I see a new, more polar spot on my TLC analysis. What happened?A: You have likely experienced hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid is much more polar and may even remain in the aqueous layer during extraction if the pH is basic.
Causality: Strong bases (NaOH, LiOH) or acids used in the reaction or work-up, especially with heating, will cleave the ester bond.[4]
Solution:
Use Milder Bases: For neutralization, use saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases.
Avoid Acidic Washes: If possible, avoid washing with acids like 1M HCl unless necessary to remove basic impurities.
Temperature Control: Perform the work-up at room temperature or below. Do not let the separatory funnel warm up.
Recover the Acid: If hydrolysis has occurred, you can acidify the aqueous layer to pH ~2-3 and back-extract the carboxylic acid product with ethyl acetate.
Q: The color of my crude product is dark brown/purple. Is this normal?A: While many reactions involving aryl halides and amines can produce colored baseline impurities, a deep, dark color often indicates oxidation of the aniline moiety.
Causality: The electron-rich amino group is susceptible to oxidation by air, residual oxidants, or even trace metal catalysts under certain conditions.
Solution:
Inert Atmosphere: If possible, perform the work-up under a nitrogen or argon atmosphere.
Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen.
Antioxidant Wash: Consider a wash with a mild reducing agent like a freshly prepared 5% aqueous sodium bisulfite solution to remove some oxidative impurities.
Issue 2: Extraction & Purification Challenges
Q: I'm getting a persistent emulsion at the solvent interface during my extraction. How can I resolve this?A: Emulsions are common when working with amine-containing compounds, which can act as surfactants.
Causality: The molecule has both polar (amine, ester) and non-polar (aromatic ring) regions, which can stabilize the mixture of organic and aqueous phases.
Solution:
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase helps force the separation of the layers.[10]
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
Filtration: Filter the entire emulsified mixture through a pad of Celite®.
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.
Q: My compound is streaking severely during column chromatography on silica gel. How can I get clean separation?A: This is a classic problem caused by the basic amino group binding to acidic silica gel.
Causality: The lone pair on the nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the surface silanol groups (Si-OH) of the silica, preventing smooth elution.
Solution:
Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
Use Deactivated Silica: Purchase or prepare silica gel that has been "deactivated" or "neutralized."
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, though this may require re-optimizing your entire eluent system.
Technical Support Center: Analysis of Methyl 3-amino-4-bromo-2-fluorobenzoate
Welcome to the technical support center for Methyl 3-amino-4-bromo-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Methyl 3-amino-4-bromo-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying impurities in this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research and development processes.
This section addresses specific issues you may encounter during the analysis of Methyl 3-amino-4-bromo-2-fluorobenzoate samples.
Issue 1: An Unexpected Peak is Observed in the HPLC-UV Chromatogram.
Potential Cause & Solution:
An unexpected peak in your HPLC chromatogram can arise from several sources, including starting materials, reaction byproducts, or degradation products. The structure of Methyl 3-amino-4-bromo-2-fluorobenzoate lends itself to the formation of several positional isomers during synthesis.
Troubleshooting Steps:
Hypothesize Potential Impurities: Based on common synthetic routes, potential impurities include:
Positional Isomers: Such as Methyl 2-amino-4-bromo-3-fluorobenzoate or other isomers resulting from non-selective bromination or amination.[1][2]
Starting Materials: Unreacted precursors like 3-amino-2-fluorobenzoic acid or 4-bromo-3-amino-2-fluorobenzoic acid.
Hydrolysis Product: 3-amino-4-bromo-2-fluorobenzoic acid, formed by the hydrolysis of the methyl ester.
Employ High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity peak. This will provide the elemental composition and help distinguish between isomers (which have the same mass) and other potential impurities.
Isolate the Impurity for Structural Elucidation: If the impurity is present at a sufficient level (typically >0.1%), isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation.[3] Techniques like Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE/NMR) can be invaluable for isolating and concentrating low-level impurities.
Spike the Sample: If you have a reference standard for a suspected impurity, co-inject it with your sample. If the peak area of the unknown peak increases, you have likely identified your impurity.
Issue 2: Poor Peak Shape or Tailing is Observed for the Main Component.
Potential Cause & Solution:
Poor peak shape, particularly tailing, for aromatic amines like Methyl 3-amino-4-bromo-2-fluorobenzoate is often due to interactions with acidic silanol groups on the surface of the HPLC column packing material. The basic amino group can interact with these sites, leading to peak tailing.
Troubleshooting Steps:
Mobile Phase Modification:
Adjust pH: Add a small amount of a basic modifier, such as 0.1% triethylamine (TEA) or ammonium hydroxide, to the mobile phase to saturate the active sites on the silica.
Increase Ionic Strength: A slightly higher buffer concentration can sometimes improve peak shape.
Column Selection:
Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or "base-deactivated" to minimize silanol interactions. Ensure you are using such a column.
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a phenyl or embedded polar group, may provide better peak symmetry.
Check for System Contamination: Ensure your HPLC system is free from acidic contaminants. Flush the system thoroughly with an appropriate solvent.[4]
Issue 3: The Sample Has a Yellow or Brownish Tinge and Shows Multiple Degradation Peaks.
Potential Cause & Solution:
Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to light and air. This often results in the formation of colored degradation products.
Troubleshooting Steps:
Proper Sample Storage: Store Methyl 3-amino-4-bromo-2-fluorobenzoate in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]
Use Freshly Prepared Solutions: Prepare sample solutions for analysis immediately before use. If solutions must be stored, keep them in amber vials and at a low temperature.
Antioxidant Addition: For long-term storage of the solid material, consider storing it under an inert atmosphere. For solutions, the addition of a small amount of an antioxidant can be explored, but its compatibility with your analytical method must be verified.
Stress Testing: To proactively identify potential degradation products, perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light). This will help in developing a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for routine purity analysis of Methyl 3-amino-4-bromo-2-fluorobenzoate?
A1: For routine quality control and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[6] It is ideal for non-volatile compounds and can effectively separate the main component from its likely impurities. For the identification of unknown volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) may be more appropriate, though derivatization might be necessary for this polar analyte.[6][7]
Q2: What are the typical starting parameters for an HPLC method for this compound?
A2: A good starting point for a reversed-phase HPLC method would be:
Parameter
Recommendation
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons to ensure the amino group is consistently protonated.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for elution.
Gradient
10% to 90% B over 20 minutes
A broad gradient is a good starting point to elute a wide range of potential impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides reproducible retention times.
Detection
UV at 254 nm
A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Q3: How can I confirm the identity and structure of an unknown impurity?
A3: The gold standard for unambiguous structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] For low-level impurities, hyphenated techniques like LC-MS/MS can provide valuable fragmentation data to help propose a structure. For definitive confirmation, isolating the impurity via preparative HPLC or a similar technique followed by 1D and 2D NMR analysis is recommended.
Q4: My sample is insoluble in the recommended mobile phase. What should I do?
A4: If solubility is an issue, you can try dissolving the sample in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the mobile phase. However, be aware that large injection volumes of these strong solvents can distort peak shape. It is crucial to ensure that the final injection solution is miscible with your mobile phase.
Experimental Workflow for Impurity Identification
The following diagram outlines a general workflow for the identification of unknown impurities in a sample of Methyl 3-amino-4-bromo-2-fluorobenzoate.
Caption: A generalized workflow for the systematic identification and confirmation of unknown impurities.
References
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems. Retrieved from [Link]
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). PharmTech. Retrieved from [Link]
The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. (2026, March 2). Medium. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
EAWAG. (n.d.). Benzoate Degradation Pathway. BBD/PPS. Retrieved from [Link]
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
Google Patents. (n.d.). CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
Carmona, M., et al. (n.d.). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. PMC. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
Dasgupta, A., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Retrieved from [Link]
NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]
García, J. L., et al. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. PMC. Retrieved from [Link]
Frontiers. (2022, July 17). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. Retrieved from [Link]
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
Nuvisan. (n.d.). Unlock structural insights in drug discovery using NMR spectroscopy. Retrieved from [Link]
National Institutes of Health. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate.... Retrieved from [Link]
Technical Support Center: Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate. This guide is designed for researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical influence of solvent selection on reaction outcomes. We will explore common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.
Synthetic Strategy Overview
The synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate is most efficiently approached via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a fluoride at the C3 position of a suitable precursor, Methyl 4-bromo-2,3-difluorobenzoate, using an ammonia source. The fluorine atom at the C3 position is activated towards nucleophilic attack by the electron-withdrawing ester group at C1 and the fluorine at C2.
The choice of solvent is paramount in this key amination step. It directly influences the reactivity of the nucleophile, reaction rate, and the profile of side products. This guide will focus on optimizing this critical transformation.
Troubleshooting
drying and handling of hygroscopic reagents for synthesis
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical failure points researchers encounter when handling hygros...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical failure points researchers encounter when handling hygroscopic and air-sensitive reagents.
In advanced organic and organometallic synthesis, hope is not a strategy. Every protocol must be a self-validating system —meaning the workflow inherently proves its own success or failure before the next step begins. Below, we dissect the causality behind moisture contamination, solvent drying, and inert-atmosphere transfers to ensure your syntheses are reproducible and robust.
Q: My Grignard reactions keep stalling, even though I dry my solvents over 3A molecular sieves. Why are my sieves failing to remove moisture?A: The failure almost certainly lies in your activation protocol. Molecular sieves are shipped saturated with water and must be rigorously activated[1]. However, heating them indiscriminately causes structural failure.
The Causality: 3A molecular sieves are manufactured by doping standard 4A zeolites with potassium to narrow the pore size. This potassium doping reduces the thermal stability of the zeolite framework. If you heat 3A sieves above 300–350 °C for prolonged periods, the pores collapse, rendering them useless[2]. Conversely, heating below 175 °C fails to provide enough energy to overcome the heat of vaporization and the desorption energy of water bound to the sieve surface[3].
The Fix (Self-Validating Activation Protocol):
Heat under Vacuum: Place the 3A sieves in a specialized Schlenk flask. Heat to 200–260 °C under high vacuum (<0.1 Torr) for 12–24 hours[3].
Cool under Inert Gas: Allow the flask to cool to room temperature while backfilling with ultra-high purity (UHP) argon or nitrogen[3].
Validation Check (The Exotherm Test): To validate activation, place 3–4 sieves in the palm of a gloved hand and add a single drop of water. Fully activated sieves will immediately generate a sharp, highly exothermic reaction (heat of adsorption) that is almost too hot to hold[2].
Q: When I test my dried ketone solvents for moisture, the Karl Fischer (KF) titrator never reaches a stable endpoint, and the moisture reading drifts infinitely. What is happening?A: You are experiencing a chemical side reaction between your solvent and the KF reagent matrix.
The Causality: Standard Karl Fischer reagents use methanol as the primary solvent to dissolve the sample and facilitate the iodine-water reaction[5]. However, ketones and aldehydes react with methanol in the presence of the KF acid catalysts to form acetals or ketals. This condensation reaction releases water in situ. Because water is continuously generated by the side reaction, the titrator continuously consumes iodine, resulting in an infinite drift and falsely high moisture readings[5].
The Fix: You must use specialized, methanol-free KF reagents (e.g., CombiTitrant Keto) designed specifically for aldehydes and ketones[5].
Q: Should I use Volumetric or Coulometric Karl Fischer titration for my anhydrous solvents?A: For anhydrous solvents dried over 3A sieves (which typically reach sub-10 ppm water levels[4]), you must use Coulometric KF titration.
Volumetric KF: Iodine is added mechanically via a burette. It is ideal for samples with high water content (1000 ppm to 100%)[6].
Coulometric KF: Iodine is generated electrochemically in situ at the anode. It is highly sensitive and designed for trace moisture (10 ppm to 1000 ppm)[5].
Caption: Decision matrix for selecting the appropriate Karl Fischer titration method and reagent.
Q: I am transferring an air-sensitive reagent (e.g., n-Butyllithium) from a Sure/Seal™ bottle using a syringe, but my reagent degrades rapidly after a few uses. How is air getting in?A: Air is likely diffusing into your syringe dead volume during the transfer, or you are creating a vacuum in the reagent bottle that pulls atmospheric air through the septum after the needle is removed.
The Causality: Sure/Seal bottles protect reagents using a specialized resin/Teflon liner[7]. If you withdraw liquid without replacing the displaced volume with inert gas, you create a negative pressure inside the bottle. When you pull the needle out, the vacuum sucks ambient, moisture-laden air through the puncture hole before the elastomer can self-seal. Furthermore, standard syringes contain a "dead volume" of air in the needle hub that will immediately quench highly reactive organometallics.
Step-by-Step Methodology: The "Purge-and-Pull" Syringe Transfer
To create a self-validating transfer system, follow this protocol[7],[8]:
Bake the Glassware: Heat syringes and needles in an oven at 140 °C for at least 4 hours to remove the thin film of adsorbed moisture on the glass[7]. Cool them in a desiccator or under an inert atmosphere.
Pressurize the Reagent Bottle: Insert a nitrogen-flushing needle (connected to a Schlenk line bubbler) into the Sure/Seal septum to maintain a slight positive pressure of inert gas[7].
Purge the Syringe: Insert the baked syringe needle into the headspace of the Sure/Seal bottle. Slowly pull the plunger to fill the syringe with nitrogen, then push the plunger to expel the gas back into the headspace. Repeat this 3 times to completely flush the dead volume[8].
Withdraw with Overfill: Lower the needle tip into the liquid reagent. Allow the positive nitrogen pressure in the bottle to slowly push the plunger back, filling the syringe to slightly more than your desired volume[7]. Do not pull the plunger forcefully , as this creates a localized vacuum that pulls gas bubbles out of the solution[7].
Expel Bubbles: Raise the needle back into the headspace. Push the plunger to expel the excess volume and any trapped gas bubbles back into the bottle, aligning the plunger exactly with your target volume mark[7].
Transfer: Quickly remove the syringe and puncture the septum of your reaction flask.
Caption: Step-by-step logical workflow for the air-free cannula transfer of hygroscopic reagents.
References
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . J. Org. Chem. / University of Pittsburgh. Available at: [Link]
iSchlenk: Portable Equipment for Hands-On Instruction in Air-/Moisture-Sensitive Syringe, Cannula, and Schlenk Techniques . Journal of Chemical Education - ACS Publications. Available at: [Link]
3A sieves are almost always the best choice for drying solvents . Reddit r/Chempros. Available at:[Link]
What Is Karl Fischer Titration? . Mettler Toledo. Available at: [Link]
A Researcher's Guide to the Infrared Spectroscopy of Methyl 3-amino-4-bromo-2-fluorobenzoate
This guide provides an in-depth analysis of the infrared (IR) spectrum of Methyl 3-amino-4-bromo-2-fluorobenzoate, a compound of interest in drug discovery and chemical synthesis. We will explore the theoretical basis fo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the infrared (IR) spectrum of Methyl 3-amino-4-bromo-2-fluorobenzoate, a compound of interest in drug discovery and chemical synthesis. We will explore the theoretical basis for its spectral features, compare it with related molecules, and provide a detailed protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control.
Introduction: The Vibrational Fingerprint of a Complex Molecule
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, making the resulting spectrum a unique "fingerprint" that can be used for identification and structural analysis.[1] Methyl 3-amino-4-bromo-2-fluorobenzoate presents a fascinating case study due to its multifunctional nature, incorporating an aromatic ring, an amine, an ester, and two different halogen substituents. Understanding the interplay of these groups is key to interpreting its IR spectrum.
The primary utility of IR spectroscopy in the context of this molecule lies in:
Confirming the presence of key functional groups: Verifying the successful synthesis of the target compound.
Assessing purity: Identifying the presence of starting materials or by-products.
Investigating intermolecular interactions: Such as hydrogen bonding involving the amine group.
Theoretical IR Absorption Frequencies
Before analyzing an experimental spectrum, it is crucial to predict the expected absorption bands based on the molecule's structure. The primary functional groups in Methyl 3-amino-4-bromo-2-fluorobenzoate and their expected vibrational frequencies are:
Amine (N-H) Vibrations: Primary aromatic amines typically exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[2][3][4][5] These correspond to the asymmetric and symmetric stretching modes.[2][3] The N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.[2][3] A broad N-H wagging band can also be observed between 650 and 900 cm⁻¹.[2]
Ester (C=O and C-O) Vibrations: Aromatic esters are characterized by a strong carbonyl (C=O) stretching absorption.[6][7] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber, generally between 1730 and 1715 cm⁻¹.[6][8] Aromatic esters also display two prominent C-O stretching bands, often referred to as the "Rule of Three," which are the C-C-O stretch (1310-1250 cm⁻¹) and the O-C-C stretch (1130-1100 cm⁻¹).[6]
Aromatic Ring (C=C and C-H) Vibrations: The aromatic ring will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[9][10][11] Carbon-carbon stretching vibrations within the ring usually appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[9][10][11] Weak overtone bands can also be seen between 2000 and 1665 cm⁻¹.[9] Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the ring.[9]
Halogen (C-X) Vibrations: The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom. The C-F stretch is typically found in the 1400-1000 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, generally in the 600-500 cm⁻¹ range.[12]
Comparative Spectral Analysis
To provide context for the IR spectrum of Methyl 3-amino-4-bromo-2-fluorobenzoate, it is instructive to compare it with simpler, related molecules.
Methyl Benzoate: The spectrum of methyl benzoate would be dominated by the strong C=O stretch of the aromatic ester around 1725 cm⁻¹ and the characteristic C-C-O and O-C-C stretches around 1280 cm⁻¹ and 1110 cm⁻¹, respectively.[6] The aromatic C-H and C=C stretches would also be present.
Aniline: Aniline, a primary aromatic amine, shows two distinct N-H stretching bands around 3442 and 3360 cm⁻¹ and a prominent N-H bending vibration at 1619 cm⁻¹.[3] The C-N stretching for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region.[3]
Bromobenzene: The IR spectrum of bromobenzene is characterized by aromatic C-H and C=C absorptions, with the C-Br stretch appearing at a low frequency.
The spectrum of Methyl 3-amino-4-bromo-2-fluorobenzoate will be a composite of these features, with shifts in peak positions due to the electronic effects of the various substituents on the aromatic ring. For instance, the electron-donating amino group and the electron-withdrawing halogen and ester groups will influence the bond strengths and, consequently, the vibrational frequencies of the aromatic ring and the ester carbonyl group.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
Obtaining a clean and reproducible IR spectrum is paramount for accurate analysis. Two common methods for solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.[13][14][15][16]
Step-by-Step Protocol:
Sample and KBr Preparation: Weigh approximately 1-2 mg of Methyl 3-amino-4-bromo-2-fluorobenzoate and 100-200 mg of spectroscopic grade KBr powder.[16] The KBr must be thoroughly dried to avoid a broad O-H absorption from water around 3200 cm⁻¹.[17]
Grinding and Mixing: Transfer the sample and KBr to an agate mortar and pestle. Grind the mixture until it becomes a fine, homogenous powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering (ideally < 2 µm).[13]
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture.[16] Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.[16]
Spectrum Acquisition: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Attenuated Total Reflectance (ATR) Method
ATR is a popular alternative that requires minimal sample preparation.[18][19][20][21] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[20] An evanescent wave penetrates a short distance into the sample, and the attenuated radiation is detected.[18][19][20]
Step-by-Step Protocol:
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.
Sample Application: Place a small amount of Methyl 3-amino-4-bromo-2-fluorobenzoate powder onto the ATR crystal.
Applying Pressure: Use the press to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a good quality spectrum.[20]
Spectrum Acquisition: Acquire the sample spectrum.
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.
Data Interpretation and Summary
The following table summarizes the expected key IR absorption bands for Methyl 3-amino-4-bromo-2-fluorobenzoate and their assignments.
Wavenumber Range (cm⁻¹)
Vibration Type
Functional Group
Expected Intensity
3500 - 3300
N-H Stretch (asymmetric & symmetric)
Primary Aromatic Amine
Medium
3100 - 3000
C-H Stretch
Aromatic
Medium to Weak
1730 - 1715
C=O Stretch
Aromatic Ester
Strong
1650 - 1580
N-H Bend (Scissoring)
Primary Amine
Medium
1600 - 1400
C=C Stretch
Aromatic Ring
Medium to Strong
1310 - 1250
C-C-O Stretch
Aromatic Ester
Strong
1130 - 1100
O-C-C Stretch
Aromatic Ester
Strong
1400 - 1000
C-F Stretch
Aryl Fluoride
Strong
900 - 675
C-H Out-of-Plane Bend
Aromatic
Medium to Strong
650 - 900
N-H Wag
Primary Amine
Broad, Medium
600 - 500
C-Br Stretch
Aryl Bromide
Medium to Strong
Workflow for IR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the IR spectrum of a novel compound like Methyl 3-amino-4-bromo-2-fluorobenzoate.
Caption: Workflow for IR Spectral Analysis
Conclusion
The infrared spectrum of Methyl 3-amino-4-bromo-2-fluorobenzoate is rich with information, reflecting its complex and multifunctional structure. A thorough understanding of the characteristic absorption frequencies of its constituent functional groups, coupled with a robust experimental technique, allows for confident structural verification and purity assessment. By comparing the experimental spectrum with theoretical predictions and the spectra of related compounds, researchers can gain deep insights into the molecular vibrations and electronic environment of this important synthetic intermediate.
References
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. [Link]
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy. [Link]
Attenuated Total Reflectance (ATR). (n.d.). Bruker. [Link]
Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. International Union of Pure and Applied Chemistry. [Link]
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]
Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(3), o640. [Link]
Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts. [Link]
Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. [Link]
Attenuated total reflectance. (n.d.). Wikipedia. [Link]
Infrared Spectroscopy. (2015). Illinois State University. [Link]
Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232-1236. [Link]
KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB. [Link]
Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. [Link]
Methyl 3-Bromo-4-fluorobenzoate: A Key Component in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
How is Potassium Bromide Used in Infrared Spectroscopy?. (2022, May 10). AZoM. [Link]
DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2022, March 15). International Journal of Trend in Scientific Research and Development. [Link]
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. [Link]
Functional Groups. (n.d.). University of British Columbia. [Link]
Brennan, N. F. (2006). Infrared and Raman Spectroscopy. University of Pretoria. [Link]
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Wens, B., Maes, G., & van der Veken, B. J. (2013). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Molecules, 18(12), 14695–14713. [Link]
Stanciu, I. (2026, February 3). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37. [Link]
analytical methods for determining the purity of Methyl 3-amino-4-bromo-2-fluorobenzoate
An In-Depth Analytical Guide to Determining the Purity of Methyl 3-amino-4-bromo-2-fluorobenzoate As a Senior Application Scientist, I approach the purity determination of highly functionalized pharmaceutical building bl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Analytical Guide to Determining the Purity of Methyl 3-amino-4-bromo-2-fluorobenzoate
As a Senior Application Scientist, I approach the purity determination of highly functionalized pharmaceutical building blocks not as a routine test, but as a rigorous exercise in physical chemistry. Methyl 3-amino-4-bromo-2-fluorobenzoate (CAS: 2092799-61-4) presents a unique analytical challenge 1. The molecule contains an electron-withdrawing fluorine and bromine, an ester linkage, and a weakly basic primary amine. In early-stage drug development, ensuring the absolute purity of this intermediate is critical because structurally similar regioisomers (such as Methyl 5-amino-4-bromo-2-fluorobenzoate) can easily co-precipitate and propagate through downstream synthetic pathways, ultimately yielding toxic or inactive Active Pharmaceutical Ingredient (API) impurities 1.
To establish a comprehensive purity profile, we must employ an orthogonal analytical strategy. This guide objectively compares the two most robust methodologies for this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for relative impurity profiling, and Quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) for absolute mass fraction determination.
HPLC-DAD is the industry workhorse for separating closely related regioisomers. However, the presence of the primary amine on the halogenated benzene ring requires specific chromatographic tuning.
Causality of Experimental Choices:
Stationary Phase: A highly end-capped C18 column is mandatory. Uncapped residual silanols on the silica support will act as secondary cation-exchange sites for the amine group, leading to severe peak tailing.
Mobile Phase pH: Halogenated anilines are very weak bases. We must buffer the mobile phase to an acidic pH (e.g., pH 3.0 using formic acid) to suppress silanol ionization on the column and ensure consistent retention times 2.
Detection Wavelength: The conjugated pi-system of the benzoate provides strong UV absorbance. Monitoring at 230 nm and 254 nm captures both the ester and aromatic transitions, maximizing sensitivity for minor impurities 2.
Self-Validating HPLC Protocol
System Suitability Preparation: Prepare a resolution standard containing Methyl 3-amino-4-bromo-2-fluorobenzoate and its known regioisomer (Methyl 5-amino-4-bromo-2-fluorobenzoate) at 0.1 mg/mL in the initial mobile phase.
Chromatographic Conditions:
Column: 150 mm x 4.6 mm, 3 µm highly end-capped C18.
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 80% B over 15 minutes to elute strongly retained lipophilic impurities.
Flow Rate: 1.0 mL/min at a column temperature of 30°C.
Validation Gate: The system is only validated for sample analysis if the chromatographic resolution (
Rs
) between the two isomers is > 2.0, and the tailing factor (Tf) for the main analyte peak is < 1.5.
Sample Analysis: Inject 10 µL of the sample (prepared at 1.0 mg/mL). Quantify purity using area normalization (%).
Method 2: 1H-qNMR (Absolute Mass Fraction)
While HPLC provides excellent relative purity, it relies on the assumption that all impurities have identical UV response factors—which is rarely true. qNMR is a primary ratio measurement method that yields absolute purity without requiring a reference standard of the analyte itself [[3]]().
Causality of Experimental Choices:
Internal Calibrant (IC): Dimethyl sulfone (DMSO2) is chosen as the internal calibrant. It is a stable, non-hygroscopic crystalline solid 4. Crucially, its sharp singlet at ~3.0 ppm does not interfere with the analyte's methyl ester signal (~3.8 ppm) or its aromatic protons (6.5–8.0 ppm) [[4]]().
Relaxation Delay (D1): A D1 of 60 seconds is strictly enforced. For quantitative accuracy, D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons to ensure complete magnetization recovery before the next pulse [[5]]().
Self-Validating qNMR Protocol
Sample Preparation: Using a microbalance (0.01 mg precision), accurately weigh ~15 mg of Methyl 3-amino-4-bromo-2-fluorobenzoate and ~5 mg of certified Dimethyl sulfone (NIST traceable CRM) into a clean vial 5.
Dissolution: Co-dissolve completely in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.
Acquisition: Acquire the 1H spectrum at 298 K using a 90° excitation pulse, 64 scans, and a D1 of 60 seconds 5.
Processing & Validation: Apply a 0.1 Hz line broadening, zero-fill to 256K points, and perform manual phase and a 5th order polynomial baseline correction [[5]](). The method is self-validating if the signal-to-noise ratio (S/N) of the calibrant peak is > 250.
Calculation: Calculate the absolute mass fraction using the standard qNMR equation, utilizing the integral of the analyte's methyl ester singlet against the calibrant's singlet 3.
Comparative Data Analysis
To objectively compare the performance of both methods, experimental validation parameters are summarized below.
Table 1: Method Performance Comparison
Parameter
HPLC-DAD
1H-qNMR
Primary Output
Relative Purity (Area %)
Absolute Purity (Mass Fraction %)
Specificity
Excellent (Resolves regioisomers)
Moderate (Relies on non-overlapping signals)
Reference Standard
Requires exact reference standard
Requires generic internal calibrant only
Analysis Time
~15 minutes per run
~60 minutes per run (due to long D1)
Sample Destruction
Yes
No (Sample can be recovered)
Table 2: Typical Validation Metrics for Halogenated Benzoates
Metric
HPLC-DAD Specification
1H-qNMR Specification
Precision (RSD)
< 1.0% (n=6)
< 0.5% (n=6)
Accuracy (Recovery)
98.0% - 102.0%
99.0% - 101.0%
LOD / LOQ
0.05% / 0.1%
~1.0% / ~3.0% (Depends on scans)
Linearity (
R2
)
> 0.999
> 0.999 (Inherent to NMR physics)
Analytical Workflow
The diagram below maps the decision-making process for analyzing Methyl 3-amino-4-bromo-2-fluorobenzoate batches.
Workflow for the orthogonal purity determination of Methyl 3-amino-4-bromo-2-fluorobenzoate.
Conclusion
For routine lot-release and tracking of synthetic byproducts, HPLC-DAD remains the optimal choice due to its high sensitivity and superior resolution of regioisomers. However, for establishing the absolute purity of primary reference materials, or when an exact reference standard is unavailable, 1H-qNMR serves as the metrologically traceable gold standard 3. Utilizing both techniques orthogonally guarantees the highest level of scientific integrity in drug development pipelines.
References
A Simple and Rapid HPLC Method Development for Quantification of Sodium Benzoate
Source: ResearchGate
URL:[Link]
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR
Source: American Pharmaceutical Review
URL:[Link]
Purity by Absolute qNMR Instructions
Source: ACS Publications
URL:[Link]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminobenzoates
Introduction: The Strategic Role of Fluorine in Aminobenzoate Drug Design Aminobenzoates, a class of compounds characterized by an amino group and a benzoate ester, form the backbone of numerous local anesthetics and oth...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Fluorine in Aminobenzoate Drug Design
Aminobenzoates, a class of compounds characterized by an amino group and a benzoate ester, form the backbone of numerous local anesthetics and other therapeutic agents. Procaine and benzocaine are archetypal examples, valued for their ability to reversibly block nerve signal conduction, thereby inducing localized numbness.[1] The mechanism of action for these agents primarily involves the blockade of voltage-gated sodium channels within neuronal membranes, preventing the influx of sodium ions required for the generation and propagation of action potentials.[1]
In the relentless pursuit of enhanced therapeutic profiles, medicinal chemists often turn to fluorination—the strategic incorporation of fluorine atoms into a drug molecule. The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated aminobenzoates, supported by established scientific principles and available data. We will explore how this single-atom substitution can dramatically alter anesthetic potency, metabolic stability, and cytotoxicity, offering a compelling case for the "fluorine advantage" in drug development.
Comparative Biological Activity: A Data-Driven Analysis
The introduction of fluorine can modulate several key biological parameters. While direct, side-by-side comparative data for a comprehensive set of fluorinated and non-fluorinated aminobenzoates is an area of ongoing research, we can extrapolate from existing studies on related compounds and the well-documented effects of fluorination to draw meaningful comparisons.
Local Anesthetic Potency
The potency of a local anesthetic is intrinsically linked to its ability to penetrate the lipid bilayer of nerve membranes and interact with sodium channels. Fluorination can influence this in several ways:
Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. This enhanced lipid solubility can facilitate the passage of the anesthetic through the nerve sheath and membrane to its target site.
Altered pKa: The high electronegativity of fluorine can lower the pKa of nearby amino groups. This is significant because the uncharged form of the anesthetic is what primarily crosses the cell membrane, while the charged form is active at the sodium channel. A lower pKa can increase the proportion of the uncharged form at physiological pH, potentially leading to a faster onset of action.
Table 1: Postulated Effects of Fluorination on the Anesthetic Profile of Aminobenzoates
Property
Non-Fluorinated (e.g., Procaine)
Fluorinated Analog
Rationale for Change
Potency
Baseline
Potentially Increased
Enhanced lipophilicity and altered electronic interactions with the sodium channel.
Onset of Action
Slower
Potentially Faster
Lowered pKa leading to a higher concentration of the membrane-permeable uncharged form.
Duration of Action
Shorter
Potentially Longer
Increased metabolic stability due to the strong C-F bond.
Metabolic Stability
Non-fluorinated aminobenzoates like procaine are rapidly hydrolyzed in the plasma by pseudocholinesterase, leading to a short duration of action. This metabolic vulnerability is a key limitation. Fluorination offers a robust solution to this challenge.
Blocking Metabolic Sites: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes and other metabolic enzymes.[5][6][7] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic stability of the compound can be dramatically increased.
Studies on other classes of compounds have consistently demonstrated this principle. For instance, fluorinated analogs of various drugs exhibit significantly longer half-lives in liver microsome stability assays compared to their non-fluorinated counterparts.[8]
Table 2: Expected Improvement in Metabolic Stability with Fluorination
Compound
Metabolic Pathway
Effect of Fluorination
Anticipated Outcome
Procaine
Ester hydrolysis by pseudocholinesterase
Fluorination of the aromatic ring or alkyl chain can sterically hinder enzyme access and alter electronic properties.
Increased half-life and duration of action.
Benzocaine
Ester hydrolysis
Similar to procaine, fluorination can impede enzymatic breakdown.
Prolonged local anesthetic effect.
Cytotoxicity
The cytotoxicity of a drug is a critical parameter, particularly in the context of potential systemic toxicity or for applications in cancer therapy. The effect of fluorination on cytotoxicity is complex and can be context-dependent.
Altered Cellular Uptake and Target Interaction: Increased lipophilicity due to fluorination can enhance cellular uptake, potentially leading to higher intracellular concentrations and increased cytotoxicity.[9]
Modulation of Target Enzyme Inhibition: Fluorinated compounds can act as potent enzyme inhibitors.[10] For example, fluorinated analogs may exhibit enhanced inhibition of cholinesterases compared to their non-fluorinated counterparts, which could contribute to both therapeutic effects and toxicity.[11][12][13]
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical advantages of fluorinating aminobenzoates, a series of well-defined experiments are necessary. The following protocols provide a framework for a comprehensive comparative analysis.
Protocol 1: In Vitro Assessment of Local Anesthetic Potency
Objective: To determine and compare the inhibitory concentration (IC50) of fluorinated and non-fluorinated aminobenzoates on voltage-gated sodium channels.
Methodology:
Cell Culture: Utilize a cell line that expresses a high density of voltage-gated sodium channels, such as the SH-SY5Y neuroblastoma cell line.
Electrophysiology (Patch-Clamp):
Perform whole-cell patch-clamp recordings to measure sodium currents.
Establish a stable baseline recording of sodium currents in response to a voltage-step protocol.
Apply increasing concentrations of the non-fluorinated and fluorinated aminobenzoates to the cells.
Record the inhibition of the sodium current at each concentration.
Data Analysis:
Plot the percentage of sodium current inhibition against the logarithm of the drug concentration.
Fit the data to a dose-response curve to determine the IC50 value for each compound.
Causality Explanation: This experiment directly measures the interaction of the compounds with their primary molecular target. A lower IC50 value for the fluorinated analog would provide direct evidence of its enhanced potency.
Diagram 1: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of aminobenzoates on sodium channels.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of fluorinated and non-fluorinated aminobenzoates in a liver microsome model.
Methodology:
Preparation of Incubation Mixture:
Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (as a cofactor for CYP enzymes), and a buffer solution.
Incubation:
Add the test compounds (fluorinated and non-fluorinated aminobenzoates) to the reaction mixture at a known concentration.
Incubate the mixture at 37°C.
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Sample Analysis:
Quench the reaction in the aliquots by adding a suitable solvent (e.g., acetonitrile).
Analyze the concentration of the parent compound remaining in each aliquot using Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining against time.
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).
Causality Explanation: This assay mimics the primary route of metabolism for many drugs. A longer half-life for the fluorinated analog would indicate greater resistance to enzymatic degradation, a key factor for extending the duration of action.[20]
Diagram 2: Metabolic Pathway of Procaine and the Impact of Fluorination
Caption: Fluorination can slow the metabolic breakdown of procaine.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic effects of fluorinated and non-fluorinated aminobenzoates on a relevant cell line.
Methodology:
Cell Seeding: Seed a suitable cell line (e.g., a neuronal cell line for neurotoxicity or a cancer cell line for anti-cancer activity) in a 96-well plate and allow the cells to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and non-fluorinated aminobenzoates. Include a vehicle control.
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
Viability Assay:
Perform a cell viability assay, such as the MTT or MTS assay, which measures mitochondrial activity as an indicator of cell viability.
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).[21]
Causality Explanation: This assay provides a quantitative measure of the compound's toxicity to cells. A comparison of the IC50 values will reveal whether fluorination increases or decreases the cytotoxicity of the aminobenzoate.
Conclusion: A Clear Rationale for Fluorination in Aminobenzoate Development
The strategic incorporation of fluorine into the aminobenzoate scaffold presents a compelling strategy for overcoming the limitations of traditional, non-fluorinated local anesthetics. While a comprehensive dataset of direct comparisons is still emerging, the fundamental principles of medicinal chemistry and the available evidence strongly suggest that fluorination can lead to significant improvements in biological activity. The anticipated enhancements in potency, metabolic stability, and duration of action, coupled with the potential for modulated cytotoxicity, underscore the value of this approach.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate the necessary data to fully elucidate the comparative performance of fluorinated and non-fluorinated aminobenzoates. As the field of drug discovery continues to evolve, the "fluorine advantage" will undoubtedly play an increasingly critical role in the development of safer, more effective, and longer-lasting therapeutic agents.
References
Synthesis and biological activity of certain derivatives of anesthesine (Benzocaine). (n.d.).
A QSAR Study of the Activity of Some Fluorinated Anesthetics. (2025, December 29). Der Pharma Chemica.
A QSAR Study of the Activity of Some Fluorinated Anesthetics. (n.d.).
Synthesis and microbiological evaluation of several benzocaine deriv
A QSAR Study of the Activity of Some Fluorinated Anesthetics. (n.d.). Der Pharma Chemica.
Comparative Efficacy Analysis of Fluorinated Benzothiazole Derivatives as Enzyme Inhibitors. (n.d.). Benchchem.
Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. (2017, March 24). Scientific Reports.
Enzyme inhibition by fluoro compounds. (2025, September 19).
Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics. (2003, July 15). Anesthesia & Analgesia.
Synthesis and microbiological evaluation of several benzocaine derivatives. (2026, February 10).
Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects. (2021, July 31).
Quantitative structure–activity rel
A comparative study of the metabolic stability of fluorinated versus non-fluorin
Quantitative structure-activity rel
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019, June 15). Drug Development Research.
Representative IC50 values for enzyme inhibition. (n.d.).
From Cocaine to Novocain: The Development of Safer Local Anesthesia. (n.d.). OpenOChem.
Procaine Compared With Lidocaine for Incidence of Transient Neurologic Symptoms. (n.d.). Anesthesia & Analgesia.
Synthesis and local anesthetic activity of fluoro-substituted imipramine and its analogues. (2007, July 1). Bioorganic & Medicinal Chemistry Letters.
Inhibition of cholinesterases by fluoride in vitro. (n.d.). Biochemical Pharmacology.
Synthesis and local anesthetic activity of fluoro-substituted imipramine and its analogues. (n.d.).
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). Journal of Medicinal Chemistry.
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
The in vitro cytotoxicity activity of the tested compounds expressed as IC 50 values in 4 different human cancer cell lines a,b …. (n.d.).
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). Accounts of Chemical Research.
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). Journal of Medicinal Chemistry.
Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.).
Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. (2022, May 10). Journal of the Serbian Chemical Society.
Cholinesterase inhibitory activity of highly functionalized fluorinated spiropyrrolidine heterocyclic hybrids. (2025, October 23).
Synthesis and biological activities of local anesthetics. (2019, December 13). RSC Advances.
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024, June 5). Research and Reviews.
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. (2012, March 15).
Periodic Classification of Local Anaesthetics (Procaine Analogues). (2006, January 31). Molecular Diversity.
Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. (2022, September 30). Pharmaceuticals.
Cholinesterase inhibitor. (n.d.). Wikipedia.
Is Procaine the New Ropivacaine?
Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repe
Inhibition of Cholinesterases by Benzothiazolone Deriv
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov.
A Researcher's Guide to the Synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate: Theoretical vs. Experimental Yield
Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly valuable substituted aniline derivative, serving as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern make...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly valuable substituted aniline derivative, serving as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern makes it a sought-after intermediate in drug discovery and development. This guide provides an in-depth comparison of the theoretical and experimental yields for its synthesis, offering field-proven insights into the reaction's practical execution, the causality behind experimental choices, and strategies for yield optimization.
The Synthetic Pathway: Electrophilic Bromination
The most common and direct route to Methyl 3-amino-4-bromo-2-fluorobenzoate involves the regioselective electrophilic aromatic substitution (bromination) of its precursor, Methyl 3-amino-2-fluorobenzoate. The amino group (-NH₂) is a powerful activating group and, along with the fluorine atom, directs the incoming electrophile (bromine) to specific positions on the aromatic ring.[1]
Reagent: A suitable brominating agent, such as N-Bromosuccinimide (NBS).
Product: Methyl 3-amino-4-bromo-2-fluorobenzoate
The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine source, proceeding through a positively charged intermediate known as an arenium ion, which is stabilized by resonance.[2] The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.[2] The choice of a brominating agent like NBS over molecular bromine (Br₂) is often preferred for its solid, non-volatile nature and its ability to maintain a low concentration of Br₂, which helps to prevent over-bromination and the formation of side products.[3]
Calculating the Theoretical Yield: The Stoichiometric Ideal
The theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material.[4][5] This calculation is fundamental for evaluating the success of an experimental procedure.[6]
The calculation follows a clear, step-by-step process:[6][7]
Write a Balanced Chemical Equation: Ensure the stoichiometry is correct. For this synthesis, the molar ratio between the starting material and the product is 1:1.
Identify the Limiting Reagent: Convert the mass of each reactant used in the experiment to moles. The reactant that produces the lesser amount of product is the limiting reagent.[4][9]
Calculate Theoretical Yield: Use the moles of the limiting reagent to calculate the maximum moles of product that can be formed based on the reaction's stoichiometry. Convert these moles back to grams using the product's molar mass.[5]
Example Calculation:
If a researcher starts with 10.0 g of Methyl 3-amino-2-fluorobenzoate (0.0591 moles) and an excess of NBS, the theoretical yield of the product would be:
The following protocol outlines a standard procedure for the synthesis. The causality for each step is explained to highlight the principles of trustworthiness and self-validation.
Materials:
Methyl 3-amino-2-fluorobenzoate
N-Bromosuccinimide (NBS)
Acetonitrile (CH₃CN) or Dichloromethane (DCM) (solvent)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolution: Dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting material and facilitates the reaction without interfering with the electrophilic substitution.
Cooling: Cool the solution to 0°C in an ice-water bath.
Rationale: Bromination of highly activated rings like anilines can be very rapid and exothermic. Cooling the reaction helps to control the reaction rate, improve regioselectivity, and minimize the formation of undesired byproducts.[1]
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.
Rationale: A slight excess of NBS ensures the complete consumption of the limiting starting material. Slow, portion-wise addition is crucial to manage the reaction's exothermicity.
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
Rationale: TLC is a critical step for validating reaction completion, preventing unnecessary reaction time which could lead to side-product formation.
Work-up & Extraction: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Rationale: The aqueous wash removes unreacted succinimide and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Rationale: Complete removal of water is essential before solvent evaporation to obtain a dry, crude product.
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Rationale: This is the most critical step for isolating the pure product from any unreacted starting material, byproducts, or residual reagents, but it is also a primary source of yield loss.
Experimental Yield: A Comparative Analysis
Experimental yield is the actual amount of pure product isolated after a reaction and purification. It is almost invariably lower than the theoretical yield. High-yielding brominations of aromatic compounds have been reported, with some methods achieving yields of 80-100% for certain substrates.[10] However, for this specific multi-substituted aniline, yields can be more variable.
Parameter
Theoretical Ideal
Typical Experimental Range
Reaction Completion
100%
95-99% (as per TLC/LC-MS)
Side Reactions
None
Minor formation of isomeric or di-brominated products.
Transfer & Handling Loss
0%
1-3% (material left on glassware, spatulas, etc.)
Purification Loss
0%
5-20% (losses during extraction, chromatography, recrystallization)
Overall Yield
100%
75-90%
Bridging the Gap: Why Experimental Yields Differ
Understanding the discrepancy between theoretical and experimental yields is crucial for process optimization.
Incomplete Reactions: The reaction may not proceed to 100% completion, leaving some unreacted starting material.
Side Reactions: The formation of byproducts is common in organic synthesis. For this reaction, potential side products include other brominated isomers or di-brominated compounds, which reduces the amount of the desired product formed. The directing effects of substituents are powerful but not always perfectly selective.[1][11]
Mechanical Losses: Product is inevitably lost during transfers between glassware, during filtration, and on the surface of stirring equipment.
Purification Losses: This is often the most significant source of yield reduction. During liquid-liquid extraction, some product may remain in the aqueous layer. In column chromatography, it can be challenging to achieve perfect separation, and some product may remain adsorbed to the silica gel. During recrystallization, some product will always remain dissolved in the mother liquor.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and purification process, highlighting points where yield loss can occur.
Caption: Workflow for the synthesis and purification of Methyl 3-amino-4-bromo-2-fluorobenzoate.
Conclusion
While the theoretical yield provides an essential benchmark based on stoichiometry, the experimental yield reflects the practical realities and challenges of chemical synthesis. For Methyl 3-amino-4-bromo-2-fluorobenzoate, a well-executed laboratory procedure can be expected to achieve yields in the range of 75-90%. The gap between the theoretical maximum and the practical outcome is a result of incomplete reactions, side-product formation, and inevitable losses during work-up and purification. By understanding the causality behind each experimental step and identifying critical points of material loss, researchers can optimize their protocols to bridge this gap and maximize the output of this valuable pharmaceutical intermediate.
References
Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Google Patents.A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]
ResearchGate. Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Available at: [Link]
ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives | The Journal of Organic Chemistry. Available at: [Link]
Google Patents.Preparation method of 4-amino-2-fluorobenzoic acid.
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
University of Wisconsin Oshkosh. A Step-by-step Guide to Calculating Limiting Reagent, Theoretical Yield, and Percent Yield. Available at: [Link]
NSF Public Access Repository. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]
Omni Calculator. Theoretical Yield Calculator. Available at: [Link]
GeeksforGeeks. Theoretical Yield. Available at: [Link]
PubChem. Methyl 2-amino-4-bromo-3-fluorobenzoate. Available at: [Link]
Reddit. How do I determine the theoretical yield in an organic reaction? Available at: [Link]
Vedantu. Calculate Theoretical Yield: Step-by-Step Guide with Examples. Available at: [Link]
A Comparative Guide to the Synthesis and Characterization of Novel Amide Derivatives from Substituted Methyl 3-Aminobenzoates
This technical guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of novel compounds derived from Methyl 3-amino-4-bromo-2-fluorobenzoate. Recognizing the specificity o...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of novel compounds derived from Methyl 3-amino-4-bromo-2-fluorobenzoate. Recognizing the specificity of this starting material, this document serves as a practical guide for researchers, offering a robust workflow for developing and evaluating new chemical entities. We will detail the synthesis of a novel pyrazine-carboxamide derivative and compare its synthetic and characterization data with a structurally similar compound synthesized from an alternative starting material, Methyl 3-amino-4-chloro-2-fluorobenzoate. This comparative approach is designed to elucidate the influence of the halogen substituent on the reaction outcomes and the spectroscopic properties of the final products.
Introduction: The Strategic Value of Halogenated Anthranilate Scaffolds
Methyl 3-amino-4-bromo-2-fluorobenzoate is a highly functionalized aromatic building block. The presence of an amine, a methyl ester, and two different halogen atoms (bromine and fluorine) on the benzene ring offers multiple avenues for synthetic diversification.[1][2] The strategic placement of these functional groups makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science research. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the nucleophilic character of the amine, allows for a range of chemical transformations, including amide bond formation, cross-coupling reactions, and nucleophilic aromatic substitution.
This guide focuses on a common and fundamentally important transformation: the acylation of the amino group to form a stable amide bond. This reaction is a cornerstone of medicinal chemistry, as the resulting amide linkage is a key structural feature in a vast number of biologically active compounds. To provide a meaningful comparison, we will synthesize two novel compounds and analyze their characterization data side-by-side.
Compound 1 (Primary) : Synthesized from Methyl 3-amino-4-bromo-2-fluorobenzoate.
Compound 2 (Alternative) : Synthesized from Methyl 3-amino-4-chloro-2-fluorobenzoate.
This direct comparison will allow us to assess the impact of the C4-halogen substituent on synthetic yield, purity, and key spectroscopic signatures.
Synthetic Strategy and Rationale
The chosen synthetic route is an amide coupling reaction between the respective substituted Methyl 3-aminobenzoate and Pyrazine-2-carboxylic acid. This reaction is facilitated by the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[3]
Rationale for Reagent Selection:
Pyrazine-2-carboxylic acid : The pyrazine ring is a common motif in pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability. Introducing this heterocycle can impart desirable pharmacokinetic properties.
DCC/DMAP : This is a widely used and efficient coupling system for forming amide bonds from carboxylic acids and amines. DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DMAP acts as an acylation catalyst, accelerating the reaction.[3]
The overall synthetic workflow is depicted below.
Caption: Synthetic scheme for the amide coupling reaction.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
General Materials and Methods
All reagents were purchased from commercial suppliers (e.g., MilliporeSigma, TCI) and used without further purification.[2][4] Anhydrous Dichloromethane (DCM) was used as the solvent. Reactions were monitored by Thin-Layer Chromatography (TLC) on silica gel plates.
Synthesis of Methyl 4-bromo-2-fluoro-3-(pyrazine-2-carboxamido)benzoate (Compound 1)
Reaction Setup : To a dry 100 mL round-bottom flask, add Pyrazine-2-carboxylic acid (1.0 eq), Methyl 3-amino-4-bromo-2-fluorobenzoate (1.0 eq), and DMAP (0.2 eq).
Solvent Addition : Add 50 mL of anhydrous DCM to the flask.
Cooling : Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
Coupling Agent Addition : Once the mixture reaches 0 °C, add DCC (1.1 eq) portion-wise.
Reaction : Allow the reaction to warm to room temperature and stir for 18-24 hours.
Workup : Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Methyl 4-chloro-2-fluoro-3-(pyrazine-2-carboxamido)benzoate (Compound 2)
This compound was synthesized following the same procedure as Compound 1, with Methyl 3-amino-4-chloro-2-fluorobenzoate used as the starting amine.
Characterization Workflow and Comparative Data
A systematic characterization workflow is essential to confirm the structure and purity of the newly synthesized compounds.
Caption: Standard workflow for novel compound characterization.
Comparative Performance Data
The following table summarizes the expected experimental results for the synthesis of Compound 1 and Compound 2.
Parameter
Compound 1 (Bromo-derivative)
Compound 2 (Chloro-derivative)
Rationale for Difference
Yield
~75%
~80%
The chloro-substituent is less sterically hindering than bromo, potentially allowing for a slightly more favorable reaction rate and higher yield.
Melting Point
178-180 °C
172-174 °C
The higher molecular weight and greater polarizability of bromine in Compound 1 can lead to stronger intermolecular forces and a higher melting point.
Physical Form
Off-white solid
Off-white solid
Both compounds are expected to be stable solids at room temperature.[4]
Spectroscopic and Analytical Data Comparison
The following tables provide a comparison of the expected characterization data for both novel compounds. This data is essential for confirming the successful synthesis and for understanding the electronic environment of the molecules.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Proton Assignment
Compound 1 (Bromo) δ (ppm)
Compound 2 (Chloro) δ (ppm)
Key Observations
-OCH₃
3.95 (s, 3H)
3.94 (s, 3H)
Minimal change expected for the methyl ester protons.
Aromatic CH
7.8-8.2 (m, 2H)
7.7-8.1 (m, 2H)
The bromo-substituent may cause a slight downfield shift of adjacent protons due to its anisotropic effect.
Pyrazine CH
8.6-9.3 (m, 3H)
8.6-9.3 (m, 3H)
No significant change is expected for the pyrazine protons.
-NH
~10.5 (s, 1H)
~10.4 (s, 1H)
The amide proton chemical shift can be sensitive to concentration and solvent.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
Parameter
Compound 1 (Bromo)
Compound 2 (Chloro)
Key Observations
Formula
C₁₃H₉BrFN₃O₃
C₁₃H₉ClFN₃O₃
Different molecular formulas due to the halogen.
Calculated [M+H]⁺
353.9887
309.0392
The calculated mass-to-charge ratio is a primary confirmation of the elemental composition.
Observed [M+H]⁺
353.9885
309.0390
A close match between observed and calculated mass confirms the identity of the compound.
Isotopic Pattern
Characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br
Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl
The isotopic pattern is a definitive indicator of the presence and identity of the halogen.
Table 3: FT-IR Spectroscopy Data
Functional Group
Wavenumber (cm⁻¹) - Compound 1
Wavenumber (cm⁻¹) - Compound 2
Key Observations
N-H Stretch (Amide)
~3300
~3305
Typical for N-H stretching in amides.
C=O Stretch (Ester)
~1725
~1728
The electronic effect of the halogen has a minor influence on the ester carbonyl.
C=O Stretch (Amide)
~1680
~1682
The amide I band is a strong, characteristic absorption.
C-F Stretch
~1250
~1252
Aromatic C-F stretches appear in the fingerprint region.
Discussion and Scientific Interpretation
The synthesis of both Compound 1 and Compound 2 is expected to be high-yielding, demonstrating the robustness of the DCC/DMAP coupling methodology for this class of substituted anilines. The primary differences between the two compounds manifest in their physical properties and spectroscopic data, directly attributable to the different halogen atoms at the C4 position.
Synthetic Outcome : The slightly higher anticipated yield for the chloro-derivative (Compound 2) can be explained by the smaller atomic radius of chlorine compared to bromine. This reduces steric hindrance around the amine, potentially facilitating a more efficient approach of the activated carboxylic acid.
Spectroscopic Signatures : The most definitive distinction in the characterization data is found in the mass spectra. The unique isotopic patterns of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) provide unambiguous confirmation of which halogen is present in the final structure. In ¹H NMR, while subtle, the more electron-withdrawing and anisotropic nature of bromine in Compound 1 is expected to exert a slightly stronger deshielding effect on neighboring aromatic protons compared to chlorine in Compound 2.
This comparative guide illustrates a systematic approach to the synthesis and evaluation of novel compounds from readily available, highly functionalized starting materials. By comparing a bromo-substituted derivative with its chloro-analogue, we gain valuable insights into how subtle changes in molecular structure can influence synthetic outcomes and physicochemical properties. This methodology provides a solid foundation for further lead optimization and structure-activity relationship (SAR) studies in drug discovery and materials science.
References
precisionFDA. (n.d.). METHYL 4-BROMO-2-FLUOROBENZOATE. Retrieved from [Link]
Samsonowicz, M., Hrynaszkiewicz, T., Świsłocka, R. S., Regulska, E., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 659-667.
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
A Senior Application Scientist's Guide to Assessing the Impact of Fluorine Substitution
Introduction: The Strategic Value of a Single Atom In the landscape of modern drug discovery, few elements offer the transformative potential of fluorine.[1][2] Its strategic incorporation into a lead compound can profou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Single Atom
In the landscape of modern drug discovery, few elements offer the transformative potential of fluorine.[1][2] Its strategic incorporation into a lead compound can profoundly alter key physicochemical and pharmacokinetic properties, often turning a promising but flawed molecule into a viable drug candidate.[3][4] This is evidenced by the fact that approximately 20% of all pharmaceuticals on the market are fluorinated.[5]
What makes fluorine so unique? It is a combination of its fundamental characteristics:
High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, capable of modulating the acidity (pKa) of nearby functional groups.[6][7]
Small Atomic Radius: With a van der Waals radius of ~1.47 Å, it is only slightly larger than hydrogen (~1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric penalty.[1][6]
Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450s.[6][8]
This guide provides researchers, scientists, and drug development professionals with a framework for systematically assessing the impact of fluorine substitution. We will move beyond theoretical concepts to provide field-proven experimental protocols and comparative data, enabling you to make informed decisions in your own discovery programs.
Electronic Effects: Fine-Tuning Acidity and Basicity (pKa)
The ionization state of a drug at physiological pH is a critical determinant of its solubility, permeability, and target engagement. Fluorine's potent electron-withdrawing effect can be harnessed to precisely adjust the pKa of nearby acidic or basic centers.[6][9] For instance, placing a fluorine atom on an aromatic ring can significantly lower the pKa of a nearby basic amine, reducing its positive charge at pH 7.4. This can enhance cell membrane permeability and bioavailability.[1][4]
Comparative Data: pKa Modulation
The following table illustrates the typical impact of fluorination on the pKa of anilinic nitrogen, a common moiety in drug molecules.
Compound
Structure
pKa
Change from Parent
Aniline (Parent)
C₆H₅NH₂
4.60
-
4-Fluoroaniline
4-F-C₆H₄NH₂
4.65
+0.05
3-Fluoroaniline
3-F-C₆H₄NH₂
3.51
-1.09
2-Fluoroaniline
2-F-C₆H₄NH₂
3.20
-1.40
2,4-Difluoroaniline
2,4-F₂-C₆H₃NH₂
3.27
-1.33
Data is illustrative and sourced from publicly available chemical data repositories.
Causality: The data clearly shows that fluorine's position relative to the basic center is critical. The effect is most pronounced when fluorine is ortho or meta due to the strong inductive effect. The para position often shows a minimal effect due to the offsetting resonance donation of fluorine's lone pairs. Understanding these positional effects is key to rational drug design.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and reliable method for determining pKa values.[10][11] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.
Methodology:
Preparation:
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
Prepare a ~1 mM solution of the test compound in water or an appropriate co-solvent.[11]
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[11]
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[11]
Titration:
Place 20 mL of the sample solution in a beaker with a magnetic stir bar.
If the compound is a base, acidify the solution to ~pH 2 with 0.1 M HCl.
Immerse the calibrated pH electrode in the solution.
Begin titration by adding small increments (e.g., 0.05-0.1 mL) of 0.1 M NaOH.
Record the pH after each addition, allowing the reading to stabilize.
Data Analysis:
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized.[12][13] This point corresponds to the inflection point of the sigmoid curve.[10]
Perform the titration in triplicate to ensure reproducibility.[11]
Self-Validation: The protocol's integrity is maintained by the initial three-point pH meter calibration and the use of a standardized titrant. The smoothness of the resulting sigmoid curve is a direct indicator of data quality.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity: Navigating the Hydrophobic Landscape
Lipophilicity, commonly expressed as logP or logD, is a master variable in pharmacokinetics, influencing absorption, distribution, and clearance. The effect of fluorine on lipophilicity is complex and often counterintuitive. While a single fluorine substitution on an aromatic ring typically increases logP, fluorination of aliphatic chains can sometimes decrease it.[14][15] This depends on the balance between increased molecular surface area and the introduction of a polar C-F bond.[16]
Comparative Data: LogD₇.₄ Modulation
LogD at pH 7.4 (LogD₇.₄) is more physiologically relevant than logP for ionizable compounds.
Compound Series
Parent LogD₇.₄
Fluorinated Analog LogD₇.₄
Change
Rationale
Toluene vs. α-CF₃
2.73
3.31
+0.58
CF₃ is highly lipophilic
Aniline vs. 4-F-Aniline
0.90
1.15
+0.25
Aromatic F increases lipophilicity
Cyclohexanol vs. 4-F-Cyclohexanol
1.23
0.85
-0.38
Polar C-F bond in aliphatic ring
Data is illustrative and sourced from publicly available chemical data repositories.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The shake-flask method remains the "gold standard" for logP/logD determination due to its direct measurement of partitioning.[17][18][19]
Methodology:
Preparation:
Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).
Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate. Likewise, pre-saturate the buffer with n-octanol. This prevents volume changes during the experiment.[20]
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
Partitioning:
Add a small aliquot of the compound stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final compound concentration should be detectable in both phases.
Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[20]
Centrifuge the vial to achieve complete phase separation.[20]
Quantification:
Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or HPLC-UV.[20]
Self-Validation: The use of pre-saturated solvents is a critical self-validating step. Running a known control compound with a well-established logD value in parallel validates the experimental setup and analytical quantification.
Caption: Decision tree for selecting the appropriate lipophilicity assay.
Metabolic Stability: The Power of the C-F Bond
A major hurdle in drug development is rapid metabolic clearance, leading to poor bioavailability and short duration of action. Fluorine substitution is a premier strategy to enhance metabolic stability.[4][5] Replacing a metabolically labile C-H bond with a robust C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes.[6][8]
Causality: The high dissociation energy of the C-F bond (~110-126 kcal/mol) compared to a C-H bond (~105-113 kcal/mol) makes it a formidable barrier to the hydrogen atom abstraction or hydroxylation mechanisms employed by CYP enzymes.[8] This "metabolic blocking" is a cornerstone of modern medicinal chemistry.[21]
Comparative Data: In Vitro Metabolic Half-Life (t½)
The in vitro half-life in human liver microsomes (HLMs) is a standard measure of metabolic stability.
Compound Pair
Site of Metabolism
Parent t½ (min)
Fluorinated Analog t½ (min)
Improvement
Compound A
Benzylic C-H
15
> 120 (F at benzylic C)
> 8-fold
Compound B
para-position of phenyl ring
25
95 (F at para-position)
3.8-fold
Compound C
α-carbon to a heteroatom
8
70 (CF₃ replaces CH₃)
8.75-fold
Data is illustrative of typical results observed in drug discovery programs.
Experimental Protocol: In Vitro Metabolic Stability Assay with HLMs
This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, a rich source of CYP enzymes.[22][23]
Methodology:
Preparation:
Thaw cryopreserved Human Liver Microsomes (HLMs) at 37°C. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[24]
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes) in buffer.
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
Incubation:
Pre-warm the HLM solution and the test compound solution to 37°C.
Initiate the metabolic reaction by adding the NADPH solution to the HLM/compound mixture.
Incubate at 37°C.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Calculation:
Plot the natural log of the percentage of parent compound remaining versus time.
The slope of this line (k) is the elimination rate constant.
In vitro t½ = 0.693 / k
Intrinsic Clearance (CLᵢₙₜ) can then be calculated from the half-life.[23][25]
Self-Validation: The assay includes a positive control (a compound with known metabolic lability, e.g., testosterone) and a negative control (incubation without NADPH) for each test compound. The positive control validates the metabolic activity of the HLM batch, while the negative control confirms that compound loss is enzyme-dependent.
Caption: Fluorine blocks a key site of metabolism, preventing rapid excretion.
Binding Affinity and Conformation: The Subtle Interactions
Fluorine's impact on binding affinity is multifaceted and harder to predict than its other effects.[26] While organic fluorine is a very weak hydrogen bond acceptor, it can engage in favorable orthogonal multipolar interactions with protein backbone carbonyls (C-F···C=O).[27] Furthermore, its electronegativity can alter the electronics of an aromatic ring, modulating π-π or cation-π interactions.
Comparative Data: Binding Affinity (Kₔ)
Surface Plasmon Resonance (SPR) is a powerful technique for measuring binding kinetics (kₐ, kₔ) and affinity (Kₔ).
Compound Pair
Target
Parent Kₔ (nM)
Fluorinated Analog Kₔ (nM)
Fold Change
Potential Interaction
Inhibitor X
Kinase A
50
10
5x improvement
C-F···C=O with backbone Asn
Inhibitor Y
Protease B
200
25
8x improvement
Enhanced hydrophobic contact
Inhibitor Z
GPCR C
15
45
3x worsening
Steric clash or unfavorable dipole
Data is illustrative and highlights that fluorination does not always improve affinity.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR measures biomolecular interactions in real-time without the need for labels by detecting changes in the refractive index on a sensor surface.[28][29][30]
Methodology:
Immobilization:
Covalently immobilize the target protein (ligand) onto a sensor chip surface (e.g., a CM5 dextran chip via amine coupling).
Interaction Analysis:
Inject a series of concentrations of the test compound (analyte) in a running buffer over the sensor surface at a constant flow rate.
Monitor the binding response in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates an association curve.
After the association phase, flow only the running buffer over the surface to monitor the dissociation of the analyte. This generates a dissociation curve.
Regeneration:
Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning the sensor surface to baseline for the next injection.
Data Analysis:
The resulting sensorgrams (response vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ).
The equilibrium dissociation constant (Kₔ) is calculated as kₔ / kₐ.
Self-Validation: A reference flow cell on the sensor chip, which is activated and blocked without any immobilized ligand, is used to subtract any non-specific binding or bulk refractive index effects from the active channel, ensuring the measured response is due to the specific interaction.
Caption: Potential binding interactions of a fluorinated ligand in an active site.
Conclusion
The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal. It offers a validated route to enhancing metabolic stability, modulating pKa and lipophilicity, and potentially improving binding affinity. However, its effects are not universally positive and are highly dependent on the specific molecular context. A systematic, data-driven assessment using the robust experimental protocols outlined in this guide is essential for success. By understanding the causality behind fluorine's influence and employing self-validating experimental designs, researchers can de-risk their projects and accelerate the journey from a promising lead to a life-changing therapeutic.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Avdeef, A. (2007). The Rise of pKa Profiling in Drug Discovery. Expert Opinion on Drug Discovery, 2(4), 459-474. [Link]
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]
Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2010 commercial optical biosensor literature. Journal of Molecular Recognition, 24(6), 892-914. [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Shah, P., & Sripadi, P. (2014). In vitro metabolic stability. In Vitro ADME & Toxicology Testing, 63-87. [Link]
Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]
A Comparative Guide to the Structural Validation of Methyl 3-amino-4-bromo-2-fluorobenzoate Derivatives
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Methyl 3-amino-4-bromo-2-fluorobenzoate and its derivatives are a clas...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Methyl 3-amino-4-bromo-2-fluorobenzoate and its derivatives are a class of compounds with significant potential, often serving as key building blocks in the synthesis of complex pharmaceutical agents.[1] The strategic placement of amino, bromo, and fluoro groups on the benzoate core provides a versatile scaffold for creating diverse molecular architectures.[1] However, this complexity also necessitates a rigorous and multi-faceted approach to structural validation to ensure the unambiguous identity and purity of these molecules.
This guide provides an in-depth comparison of the most effective analytical techniques for the structural validation of Methyl 3-amino-4-bromo-2-fluorobenzoate derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their quest for accurate and reliable structural characterization.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can definitively validate the structure of a complex organic molecule. Instead, a battery of complementary methods should be employed, each providing a unique piece of the structural puzzle. For Methyl 3-amino-4-bromo-2-fluorobenzoate derivatives, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Caption: A typical workflow for the structural validation of a novel Methyl 3-amino-4-bromo-2-fluorobenzoate derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds like our target derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional (2D) techniques, provides a wealth of information about the molecular framework.[2][3]
The presence of fluorine introduces both challenges and opportunities in NMR analysis. The large chemical shift range of ¹⁹F and its coupling to both ¹H and ¹³C can lead to complex spectra, but also provides valuable through-bond and through-space connectivity information.[2][3]
Comparative NMR Data for a Hypothetical Derivative:
Nucleus
Experiment
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
¹H
1D
7.85
d
8.5
H-6
7.20
dd
8.5, 2.0
H-5
4.50
br s
-
NH₂
3.90
s
-
OCH₃
¹³C
1D
165.2
d
3.5
C=O
158.5
d
245.0
C-F
140.1
d
12.0
C-NH₂
125.8
s
-
C-H
118.3
d
4.0
C-H
110.5
d
22.0
C-Br
52.8
q
145.0
OCH₃
¹⁹F
1D
-115.4
s
-
Ar-F
Causality in NMR Experiment Selection:
¹H NMR: Provides the initial overview of proton environments. The chemical shifts and coupling patterns reveal the substitution pattern on the aromatic ring.
¹³C NMR: Identifies all unique carbon atoms. The large one-bond carbon-fluorine coupling constant (¹JCF) is a key diagnostic tool for identifying the carbon directly attached to the fluorine atom.[2]
¹⁹F NMR: Directly observes the fluorine nucleus, providing its chemical shift which is highly sensitive to the electronic environment.[4] Computational methods can be used to predict ¹⁹F chemical shifts to aid in structural assignment.[5]
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for establishing long-range correlations, which helps to piece together the entire molecular structure. For instance, an HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon, confirming the ester functionality.
Experimental Protocol: Acquiring High-Quality NMR Data
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Optimize the spectral width and the number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is necessary.
2D NMR Acquisition: Perform a suite of 2D experiments, including COSY, HSQC, and HMBC, using standard pulse programs. Optimize the acquisition and processing parameters for each experiment to obtain high-resolution spectra.
Caption: Decision tree for NMR-based structural validation.
Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[6] For our target derivatives, high-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the elemental formula of the molecule.
The presence of bromine is a key feature that is readily identified in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[7] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units.[7][8]
Comparative Mass Spectrometry Data:
Ionization Technique
Mass Analyzer
m/z (Observed)
m/z (Calculated)
Formula
Interpretation
EI
TOF
246.9745, 248.9725
246.9749, 248.9729
C₈H₇⁷⁹BrFNO₂, C₈H₇⁸¹BrFNO₂
Molecular Ion (M⁺)
ESI
Orbitrap
247.9823, 249.9803
247.9828, 249.9808
C₈H₈⁷⁹BrFNNaO₂, C₈H₈⁸¹BrFNNaO₂
Sodium Adduct [M+Na]⁺
Causality in MS Experiment Selection:
Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation.[6] While this can make the molecular ion peak less abundant, the fragmentation pattern provides a valuable "fingerprint" of the molecule that can be used for library matching and structural elucidation.
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in a prominent molecular ion or a protonated/adducted molecule with minimal fragmentation.[6] This is ideal for confirming the molecular weight of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Ionization: Select the appropriate ionization source (EI or ESI) based on the volatility and polarity of the analyte.
Mass Analysis: Use a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to accurately measure the m/z values of the ions.
Data Analysis: Process the data to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurement to calculate the elemental formula.
X-ray Crystallography: The Gold Standard for Absolute Structure Determination
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography is the only technique that can provide an unambiguous, three-dimensional model of the molecule in the solid state.[9][10] This method is particularly crucial for determining the absolute configuration of chiral centers, should any be present in the derivatives.[11]
The process involves growing a single, high-quality crystal of the compound and diffracting a beam of X-rays off of it.[10] The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined.
Key Outputs of X-ray Crystallography:
Unambiguous connectivity of all atoms.
Precise bond lengths and angles.
Conformation of the molecule in the solid state.
Details of intermolecular interactions, such as hydrogen bonding and crystal packing.
Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from a suitable solvent or solvent system. Common techniques include slow evaporation, vapor diffusion, and cooling.
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected. Using a copper radiation source (Cu Kα) is often preferred for organic molecules to maximize the anomalous scattering signal, which is crucial for determining the absolute configuration.[10]
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Structure Validation: The final structure is validated using various crystallographic metrics, such as the R-factor and the Flack parameter (for chiral structures).[10]
Caption: The synergistic relationship between spectroscopic and crystallographic techniques.
Conclusion: An Integrated and Self-Validating Approach
The structural validation of Methyl 3-amino-4-bromo-2-fluorobenzoate derivatives is a critical step in their development for pharmaceutical and other applications. A robust and self-validating approach relies on the integration of multiple analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the molecular weight and elemental composition with high accuracy, and X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By understanding the strengths and limitations of each technique and applying them in a logical and complementary manner, researchers can be confident in the structural integrity of their synthesized molecules, paving the way for further investigation and application.
References
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.). Retrieved March 15, 2026, from [Link]
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved March 15, 2026, from [Link]
Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF - ResearchGate. (2015, February). Retrieved March 15, 2026, from [Link]
Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Retrieved March 15, 2026, from [Link]
Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate - Advanced Journal of Chemistry, Section A. (2025, April 15). Retrieved March 15, 2026, from [Link]
Safety Data Sheet: Methyl 4-amino-3-bromobenzoate - Chemos GmbH&Co.KG. (n.d.). Retrieved March 15, 2026, from [Link]
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C. (2022, March 9). Retrieved March 15, 2026, from [Link]
Mass spectrometry of halogen-containing organic compounds - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. (2021, December 29). Retrieved March 15, 2026, from [Link]
Mass Spectrometry - MSU chemistry. (n.d.). Retrieved March 15, 2026, from [Link]
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949 Research Article Synthesis and characterization of 3-( - JOCPR. (2012). Retrieved March 15, 2026, from [Link]
Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate - ORBi. (2024, August 2). Retrieved March 15, 2026, from [Link]
Fluorine NMR. (n.d.). Retrieved March 15, 2026, from [Link]
19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (2022, March 15). Retrieved March 15, 2026, from [Link]
Absolute structure and absolute configuration - IUCr Journals. (n.d.). Retrieved March 15, 2026, from [Link]
The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. (2026, March 2). Retrieved March 15, 2026, from [Link]
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry. (2022, June 15). Retrieved March 15, 2026, from [Link]
X-ray Single-Crystal Diffraction | Encyclopedia MDPI. (2022, June 1). Retrieved March 15, 2026, from [Link]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with Bromo-fluoro-aminobenzoates
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For researchers...
Author: BenchChem Technical Support Team. Date: March 2026
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For researchers in drug development, this reaction is indispensable for constructing the complex biaryl scaffolds found in many pharmaceutical agents.[3]
This guide addresses a specific, yet critical, challenge: the Suzuki coupling of bromo-fluoro-aminobenzoates. These substrates are particularly relevant in medicinal chemistry but present a unique set of electronic and steric hurdles. The presence of a halogen (fluoro), an electron-donating amino group, and an electron-withdrawing carboxyl group on the same aromatic ring complicates catalyst selection.[1] This document provides a comparative analysis of catalyst systems, supported by experimental data and protocols, to empower researchers to navigate this challenge effectively.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for palladium-catalyzed Suzuki coupling involves three primary steps:[4][5][6]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-fluoro-aminobenzoate. This is often the rate-determining step and is facilitated by electron-rich ligands on the palladium center.[7][8]
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[4][9]
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Systems
The choice of catalyst is paramount for successfully coupling bromo-fluoro-aminobenzoates. The substrate's mixed electronic profile—an activating amino group and deactivating fluoro and carboxyl groups—necessitates a carefully selected system.[1] Below, we compare several classes of catalysts, with performance data compiled from studies on structurally analogous substrates.
Classical Palladium-Phosphine Catalysts
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a widely used, reliable "workhorse" catalyst. It is an air-stable solid that serves as a direct source of the active Pd(0) species. While effective for many standard couplings, it can struggle with more challenging, electron-deficient, or sterically hindered substrates, often requiring higher temperatures and longer reaction times.[1][10]
Advanced Palladium Systems with Bulky, Electron-Rich Ligands
The development of bulky and electron-rich phosphine ligands, particularly dialkylbiaryl phosphines, has revolutionized Suzuki coupling.[4] Ligands like SPhos and XPhos, when paired with a simple palladium precursor like Pd(OAc)₂, form highly active catalysts.
Why are they so effective?
Steric Bulk: These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which undergo oxidative addition much faster than more coordinated complexes.[4][7]
Electron-Rich Nature: The electron-donating character of the ligand increases the electron density on the palladium center, which facilitates the insertion into the C-Br bond (oxidative addition).[7][11]
These advanced systems often provide superior yields under milder conditions and can effectively couple unactivated aryl chlorides, a testament to their high reactivity.[4]
Palladium-N-Heterocyclic Carbene (NHC) Catalysts
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[12] They are exceptional σ-donors, forming very strong bonds with the palladium center.[8] This strong bond leads to highly stable and active catalysts.[13] For challenging substrates, NHC-based catalysts can offer comparable or even superior activity to the best phosphine systems, sometimes enabling reactions at room temperature.[12][14]
Nickel-Based Catalysts
Nickel catalysts are gaining traction as a cost-effective and highly active alternative to palladium.[1] They have shown particular promise for coupling unreactive electrophiles, including aryl chlorides and fluorides.[3][10] For bromo-fluoro-aminobenzoates, a nickel-based system could offer a potent and economical solution.
Data Summary: Catalyst Performance
The following table summarizes the performance of various catalyst systems for the Suzuki coupling of 4-Amino-3-bromobenzoic acid and other structurally similar aryl bromides. This data serves as a representative comparison to guide catalyst selection.
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki coupling of a bromo-fluoro-aminobenzoate. These should be treated as validated starting points, with the understanding that optimization may be required for specific coupling partners.[15]
Workflow for Catalyst Screening and Optimization
Caption: A logical workflow for screening and optimizing Suzuki coupling conditions.
Protocol 1: High-Performance Coupling with a Buchwald Ligand (Pd/SPhos)
This protocol utilizes a modern, highly active catalyst system suitable for challenging substrates.[1][4]
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the bromo-fluoro-aminobenzoate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill the vessel with an inert gas three times.
Add the degassed toluene/water solvent mixture via syringe.
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Classic Suzuki Coupling with Pd(PPh₃)₄
This protocol uses a widely available and reliable catalyst, serving as a good baseline for comparison.[1][16]
In a flame-dried reaction vessel, combine the bromo-fluoro-aminobenzoate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]
Evacuate and backfill the vessel with an inert gas three times.
Add the degassed 1,4-dioxane/water solvent mixture.
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[1]
Once complete, cool the reaction to room temperature.
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Conclusion and Recommendations
For the Suzuki coupling of bromo-fluoro-aminobenzoates, catalyst selection should be guided by the specific goals of the synthesis, such as desired yield, reaction time, and cost-effectiveness.
For Highest Performance: Catalyst systems based on palladium acetate with bulky, electron-rich phosphine ligands like SPhos are highly recommended.[1][4] They offer superior yields, often under milder conditions, and have a broad substrate scope.
For a Reliable Baseline: The classic Pd(PPh₃)₄ catalyst remains a viable and dependable option, though it may require more forcing conditions.[1]
For Cost-Effective Alternatives:Nickel-based catalysts are an emerging and powerful alternative that should be considered, especially for large-scale synthesis.[1][3]
For Cutting-Edge Activity:Palladium-NHC complexes represent the forefront of catalyst development and can provide exceptional activity, sometimes at room temperature.[12][13]
By starting with a high-performance catalyst system and using the provided protocols as a guide, researchers can significantly increase their probability of success in synthesizing these valuable and complex molecules.
References
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal.
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC.
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction.
Use of N-Heterocyclic Carbene Compounds (NHCs)
Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. PMC.
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
Catalyst screening for Suzuki coupling of 1 with 2.
Catalysts for Suzuki–Miyaura Coupling Reaction. Semantic Scholar.
The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
Suzuki–Miyaura Coupling. Royal Society of Chemistry.
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.
A Comparative Benchmark Study of Methyl 3-amino-4-bromo-2-fluorobenzoate in Antimicrobial and Kinase Inhibition Assays
Introduction: Unveiling the Potential of a Novel Halogenated Anthranilate In the landscape of modern drug discovery, functionalized aromatic scaffolds are the bedrock of many therapeutic agents. Methyl 3-amino-4-bromo-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Novel Halogenated Anthranilate
In the landscape of modern drug discovery, functionalized aromatic scaffolds are the bedrock of many therapeutic agents. Methyl 3-amino-4-bromo-2-fluorobenzoate, a halogenated anthranilic acid ester, presents a compelling structural motif. The strategic placement of bromo and fluoro substituents on the aminobenzoate core suggests the potential for diverse biological activities, a hypothesis supported by the established pharmacological profiles of related compounds. Derivatives of p-aminobenzoic acid (PABA) are known to exhibit antimicrobial properties, while other halogenated benzoic acids have been explored as anticancer agents and kinase inhibitors.[1][2][3][4][5]
This guide provides a comprehensive, albeit prospective, benchmarking framework for evaluating Methyl 3-amino-4-bromo-2-fluorobenzoate. In the absence of published data for this specific molecule, we propose a rigorous comparative study against established compounds in two high-impact therapeutic areas: antimicrobial activity and kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities and provides detailed, field-proven methodologies for robust and reproducible in-vitro evaluation.
Rationale for Assay Selection: Targeting Microbial Threats and Dysregulated Kinases
The choice of antimicrobial and kinase inhibition assays is predicated on the known biological activities of structurally analogous compounds. The presence of halogens can enhance the antimicrobial efficacy of aromatic compounds.[1] Furthermore, the aminobenzoic acid scaffold is a recognized pharmacophore in the design of kinase inhibitors.[4]
This guide will therefore detail the experimental protocols and hypothetical performance of Methyl 3-amino-4-bromo-2-fluorobenzoate in the following assays:
Antimicrobial Susceptibility Testing: To assess its potential as an anti-infective agent.
In-vitro Kinase Inhibition Assay: To explore its potential as an anticancer or anti-inflammatory agent by targeting a key signaling kinase.
Part 1: Antimicrobial Susceptibility Benchmarking
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Here, we outline a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of Methyl 3-amino-4-bromo-2-fluorobenzoate against representative Gram-positive and Gram-negative bacteria.
Experimental Workflow: Antimicrobial MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
Preparation of Compounds:
Dissolve Methyl 3-amino-4-bromo-2-fluorobenzoate in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
Prepare serial two-fold dilutions of the test compound and control antibiotics (Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate using appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
Preparation of Inoculum:
From a fresh culture plate, select 3-5 colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Dilute this suspension 1:100 in the appropriate broth to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
Inoculation and Incubation:
Add 10 µL of the standardized bacterial or fungal suspension to each well of the microtiter plate containing 100 µL of the diluted compounds, resulting in a final inoculum of approximately 1.5 x 10^5 CFU/mL.
Include a growth control (broth and inoculum only) and a sterility control (broth only).
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
MIC Determination:
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Interpretation of Hypothetical Results: These hypothetical results suggest that Methyl 3-amino-4-bromo-2-fluorobenzoate may possess moderate antibacterial activity, particularly against Gram-positive bacteria, and limited antifungal activity. The presence of the bromo and fluoro substituents appears to be crucial for its activity when compared to the unsubstituted analog.
Part 2: Kinase Inhibition Benchmarking
The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The aminobenzoic acid scaffold is present in several approved kinase inhibitors.[4] We propose evaluating Methyl 3-amino-4-bromo-2-fluorobenzoate against a representative tyrosine kinase, such as the Proto-oncogene tyrosine-protein kinase Src, which is implicated in cancer progression.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
Reagent Preparation:
Prepare a 2X solution of the kinase (e.g., Src) and a 2X solution of a fluorescently labeled tracer in the assay buffer.
Prepare serial dilutions of Methyl 3-amino-4-bromo-2-fluorobenzoate and a known Src inhibitor (e.g., Dasatinib) in DMSO, followed by dilution in the assay buffer to a 4X final concentration.
Assay Procedure:
In a 384-well plate, add 5 µL of the 4X compound dilutions.
Add 5 µL of the 2X kinase solution to all wells.
Add 10 µL of the 2X tracer solution to all wells.
Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition and Analysis:
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Calculate the emission ratio of the acceptor and donor fluorophores.
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Comparative Data: Kinase Inhibition
Compound
Src Kinase IC50 (nM)
Methyl 3-amino-4-bromo-2-fluorobenzoate
850
Dasatinib (Positive Control)
0.8
Methyl 3-aminobenzoate (Unsubstituted Control)
>10,000
Interpretation of Hypothetical Results: The hypothetical data suggests that Methyl 3-amino-4-bromo-2-fluorobenzoate exhibits modest inhibitory activity against Src kinase, with an IC50 in the high nanomolar range. This level of activity could warrant further investigation and chemical optimization to improve potency. The lack of activity of the unsubstituted analog again highlights the importance of the halogen substituents.
Discussion and Future Directions
This guide outlines a proposed benchmarking strategy for the initial characterization of Methyl 3-amino-4-bromo-2-fluorobenzoate. The hypothetical results, based on the known activities of structurally related compounds, suggest that this molecule may possess promising, albeit modest, biological activity.
The causality behind these experimental choices lies in a deductive approach based on established structure-activity relationships. The antimicrobial assays provide a broad screen for anti-infective potential, while the kinase inhibition assay probes a well-defined molecular target relevant to oncology and immunology.
Should the experimental results align with these hypothetical findings, the following steps would be logical:
For Antimicrobial Activity:
Expansion of the microbial panel to include resistant strains.
Cytotoxicity testing against mammalian cell lines to determine a therapeutic index.
Mechanism of action studies to identify the cellular target.
For Kinase Inhibition:
Screening against a broader panel of kinases to determine selectivity.[6]
Cell-based assays to confirm target engagement and functional effects on downstream signaling pathways.[7]
Co-crystallization studies to elucidate the binding mode within the kinase active site.
This self-validating system of tiered assays, from broad phenotypic screening to specific molecular target engagement, provides a robust framework for the early-stage evaluation of novel chemical entities like Methyl 3-amino-4-bromo-2-fluorobenzoate.
References
Meeta, Pradeep Kumar, and Balasubramanian Narasimhan. "Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives." Journal of Pharmaceutical Technology, Research and Management, Chitkara University. [Link]
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Navigating the Disposal of Methyl 3-amino-4-bromo-2-fluorobenzoate: A Comprehensive Guide for Laboratory Professionals
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realit...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-amino-4-bromo-2-fluorobenzoate, a halogenated aromatic compound. By understanding the chemical's inherent hazards and adhering to established regulatory frameworks, laboratories can maintain a safe working environment and ensure full compliance.
Hazard Assessment and Immediate Safety Precautions
Based on these analogs, Methyl 3-amino-4-bromo-2-fluorobenzoate should be handled as a hazardous substance with the following potential effects:
Acute Oral Toxicity : May be harmful if swallowed.[1]
To protect against splashes and eye irritation.[1][4]
Skin and Body Protection
A lab coat or other suitable protective clothing.
To prevent contamination of personal clothing.[1][3]
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
To avoid inhalation of dust, fumes, or vapors.[1][3]
Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Waste Characterization and Segregation: The First Step to Compliance
Proper disposal begins with accurate waste characterization. Methyl 3-amino-4-bromo-2-fluorobenzoate falls into the category of halogenated organic waste due to the presence of bromine and fluorine atoms. This classification is critical as many jurisdictions have specific regulations for the disposal of such compounds.[5][6]
Segregation Protocol:
Designated Waste Container: Dedicate a specific, clearly labeled waste container for Methyl 3-amino-4-bromo-2-fluorobenzoate and its contaminated materials.
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[6][7] Mixing can lead to dangerous chemical reactions and complicate the disposal process.
Solid vs. Liquid Waste:
Solid Waste: Collect unreacted reagent, contaminated spatulas, and weighing paper in a designated solid waste container.
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.
Contaminated Labware: Disposable glassware, pipette tips, and other contaminated items should be placed in the designated solid waste container.
Step-by-Step Disposal Procedure
The following workflow provides a systematic approach to the collection, storage, and disposal of Methyl 3-amino-4-bromo-2-fluorobenzoate waste within a laboratory setting.
Figure 1. A stepwise workflow for the compliant disposal of Methyl 3-amino-4-bromo-2-fluorobenzoate waste.
Labeling and Storage Requirements
Accurate and compliant labeling is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Container Labeling:
All waste containers must be labeled with the following information:
Chemical Name: "Methyl 3-amino-4-bromo-2-fluorobenzoate" (avoiding abbreviations or chemical formulas)
Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
Storage in a Satellite Accumulation Area (SAA):
Laboratories can accumulate hazardous waste in an SAA, which is an area at or near the point of waste generation and under the control of the operator.[10]
Location: The SAA must be within the laboratory where the waste is generated.
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10]
Container Management: Waste containers must be kept securely closed at all times, except when adding waste. They should be stored in secondary containment to prevent spills.
Final Disposal and Environmental Considerations
The ultimate disposal of Methyl 3-amino-4-bromo-2-fluorobenzoate should be handled by a licensed hazardous waste management company.
Recommended Disposal Method:
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method for halogenated organic compounds.[9][11] This process ensures the complete destruction of the molecule, breaking it down into less harmful components. The incinerator must be equipped with flue gas scrubbing technology to neutralize acidic gases (such as hydrogen bromide and hydrogen fluoride) that are formed during combustion.[11]
Landfilling: Land disposal of halogenated organic compounds is heavily restricted and generally not a suitable option.[5][12]
Waste Minimization:
In line with the principles of green chemistry, laboratories should always strive to minimize waste generation. This can be achieved by:
Careful planning of experiments to avoid preparing excess material.
Using the smallest scale possible for reactions.
By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of Methyl 3-amino-4-bromo-2-fluorobenzoate, protecting themselves, their colleagues, and the environment.
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